molecular formula C4H3IN2 B154834 4-Iodopyrimidine CAS No. 31462-57-4

4-Iodopyrimidine

Cat. No.: B154834
CAS No.: 31462-57-4
M. Wt: 205.98 g/mol
InChI Key: USYVBQLOSZDDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodopyrimidine serves as a versatile synthetic intermediate and core scaffold in medicinal chemistry and chemical biology research. Its primary research value lies in its use for developing covalent chemical probes that selectively target and label specific proteins for functional studies. For instance, derivatives like 4-iodo-6-phenylpyrimidine have been engineered to selectively label Macrophage Migration Inhibitory Factor (MIF) and its homolog MIF2, which are proteins implicated in cancer and immune responses . These probes incorporate a fluorophore, enabling researchers to visualize the subcellular localization and trafficking of these proteins in living cells, such as monitoring the translocation of MIF2 from the cytoplasm to the nucleus upon cellular stress . The this compound moiety acts as a covalent warhead, reacting selectively with the N-terminal proline residue of its target proteins . This application provides a powerful tool for investigating protein function and exploring new opportunities in drug discovery. Furthermore, the iodopyrimidine structure is a prominent scaffold in developing inhibitors for other therapeutic targets, such as human topoisomerase II, a validated target for cancer treatment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2/c5-4-1-2-6-3-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYVBQLOSZDDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590827
Record name 4-Iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31462-57-4
Record name 4-Iodopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31462-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Iodopyrimidine from 4-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-iodopyrimidine from 4-chloropyrimidine, a crucial transformation in the development of novel pharmaceutical agents and functional materials. The core of this process lies in the aromatic Finkelstein reaction, a powerful method for halogen exchange on aromatic rings. This document details the underlying chemical principles, offers a comprehensive experimental protocol, and presents key data to facilitate the successful execution of this synthesis in a laboratory setting.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of an iodine atom at the 4-position of the pyrimidine ring provides a versatile handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. The conversion of the readily available 4-chloropyrimidine to this compound is therefore a valuable synthetic step.

The direct nucleophilic substitution of a chlorine atom on an aromatic ring is generally challenging. However, the Finkelstein reaction, particularly its catalyzed variants, offers an effective pathway for this transformation.

Reaction Principle: The Aromatic Finkelstein Reaction

The synthesis of this compound from 4-chloropyrimidine is achieved through an aromatic Finkelstein reaction. Unlike the classic Finkelstein reaction which readily proceeds with alkyl halides via an SN2 mechanism, the halogen exchange on an sp²-hybridized carbon of an aromatic ring requires harsher conditions or catalysis.[1][2] The direct displacement of the chloride by iodide is disfavored due to the high energy of the transition state.

To facilitate this transformation, a copper(I)-catalyzed process is often employed. The mechanism is believed to involve the following key steps:

  • Oxidative Addition: Copper(I) iodide (CuI) undergoes oxidative addition to the C-Cl bond of 4-chloropyrimidine.

  • Ligand Exchange: A diamine ligand, often used in these reactions, coordinates to the copper center, stabilizing the intermediate.

  • Halogen Exchange: The iodide ion from sodium iodide (NaI) displaces the chloride ion from the copper complex.

  • Reductive Elimination: The final step involves the reductive elimination of this compound and regeneration of the active Cu(I) catalyst.

The use of a high-boiling point aprotic polar solvent, such as dioxane or N,N-dimethylformamide (DMF), is crucial to achieve the necessary reaction temperatures.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the product, along with typical reaction parameters for the synthesis of this compound.

Table 1: Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-ChloropyrimidineC₄H₃ClN₂114.54Colorless to light yellow liquid or solid35-38
Sodium IodideNaI149.89White crystalline solid661
Copper(I) IodideCuI190.45Off-white to brownish powder605
(±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamineC₈H₁₈N₂142.24Colorless to pale yellow liquid-
This compoundC₄H₃IN₂205.98Pale beige to light orange solid112 (decomp.)[3]

Table 2: Typical Reaction Conditions and Yields

ParameterValueReference
Reactants
4-Chloropyrimidine1.0 eqGeneral Protocol
Sodium Iodide2.0 - 3.0 eqGeneral Protocol
Copper(I) Iodide0.05 - 0.10 eqGeneral Protocol
(±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine0.10 - 0.20 eqGeneral Protocol
Solvent Dioxane or DMF[1]
Temperature 100 - 130 °CGeneral Protocol
Reaction Time 12 - 24 hoursGeneral Protocol
Typical Yield 70 - 90%Estimated based on similar reactions

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 4-chloropyrimidine based on established principles of the copper-catalyzed aromatic Finkelstein reaction.

Materials:

  • 4-Chloropyrimidine

  • Sodium Iodide (NaI)

  • Copper(I) Iodide (CuI)

  • (±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine

  • Anhydrous Dioxane

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyrimidine (1.0 eq), sodium iodide (2.5 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous dioxane, followed by (±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.[4]

Visualizations

Reaction Scheme

Reaction_Scheme 4-Chloropyrimidine 4-Chloropyrimidine This compound This compound 4-Chloropyrimidine->this compound NaI NaI CuI CuI (catalyst) Ligand Diamine Ligand Solvent Dioxane, Heat NaCl NaCl

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow A Reaction Setup: 4-Chloropyrimidine, NaI, CuI in flask B Inert Atmosphere: Evacuate and backfill with N₂/Ar A->B C Reagent Addition: Add Dioxane and Diamine Ligand B->C D Reaction: Heat to 110 °C, monitor by TLC C->D E Work-up: Cool, dilute with EtOAc, filter D->E F Aqueous Wash: Wash with Na₂S₂O₃ and Brine E->F G Drying and Concentration: Dry with Na₂SO₄, evaporate solvent F->G H Purification: Column Chromatography G->H I Product: Pure this compound H->I

Caption: A generalized experimental workflow for the synthesis.

Characterization Data of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR Expected signals in the aromatic region, characteristic shifts for the pyrimidine ring protons.
¹³C NMR Expected signals for the four carbon atoms of the pyrimidine ring, with the carbon bearing the iodine atom showing a characteristic low-field shift.
Mass Spectrometry (EI) Molecular ion peak (M⁺) expected at m/z = 206.[5]
Melting Point 112 °C (with decomposition).[3]

Safety Considerations

  • 4-Chloropyrimidine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Copper(I) iodide is harmful if swallowed or inhaled.

  • Dioxane is a flammable liquid and a suspected carcinogen.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Conclusion

The copper-catalyzed aromatic Finkelstein reaction provides an efficient and reliable method for the synthesis of this compound from 4-chloropyrimidine. This transformation is of significant importance for the generation of versatile building blocks in drug discovery and materials science. By following the detailed protocol and considering the safety precautions outlined in this guide, researchers can successfully prepare this valuable compound for further synthetic applications.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodopyrimidine is a halogenated heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine ring substituted with an iodine atom at the 4-position, imparts unique chemical reactivity, making it a valuable intermediate for the synthesis of a wide range of complex molecules. The electron-withdrawing nature of the pyrimidine ring, coupled with the reactivity of the carbon-iodine bond, allows for facile functionalization through various cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, including detailed experimental protocols for key transformations.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. Its fundamental physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₃IN₂[1]
Molecular Weight 205.98 g/mol [1]
Melting Point 112 °C (decomposes)[1]
Boiling Point 231.6 ± 13.0 °C (Predicted)[1]
Density 2.102 ± 0.06 g/cm³ (Predicted)[1]
Appearance White to light yellow crystalline solid
Solubility Soluble in polar organic solvents.
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen atoms and the iodine substituent.

  • ¹³C NMR: The carbon NMR spectrum would display four signals for the four carbon atoms of the pyrimidine ring. The carbon atom attached to the iodine would exhibit a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic ring, as well as C=N and C=C stretching vibrations within the pyrimidine ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern would likely involve the loss of iodine and subsequent fragmentation of the pyrimidine ring.

Reactivity and Key Reactions

The presence of the iodine atom at the electron-deficient 4-position of the pyrimidine ring makes this compound an excellent substrate for a variety of organic reactions. The carbon-iodine bond is relatively weak and susceptible to cleavage, facilitating numerous transformations.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting this compound with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2][3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent to the reaction mixture.

  • Heat the mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Boronic Acid, and Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat and Stir (80-110 °C, 2-24 h) C->D E Monitor by TLC/LC-MS D->E Check Progress E->D F Cool and Dilute E->F Reaction Complete G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J Final Product I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[4] This reaction is instrumental in the synthesis of arylalkynes.

Experimental Protocol: General Procedure for Sonogashira Coupling [5][6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylethylamine, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-65 °C) for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.[7][8] This reaction is of great importance in the synthesis of arylamines, which are common motifs in pharmaceuticals.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [9][10]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by column chromatography.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions:

Palladium_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Intermediate_A R-Pd(II)(X)L2 Oxidative_Addition->Intermediate_A Transmetalation Transmetalation (R'-M) Intermediate_A->Transmetalation Intermediate_B R-Pd(II)(R')L2 Transmetalation->Intermediate_B Reductive_Elimination Reductive Elimination Intermediate_B->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes this compound susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the iodine, leading to the displacement of the iodide ion. The reaction is facilitated by the ability of the pyrimidine ring to stabilize the negative charge in the Meisenheimer intermediate.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Base (optional, e.g., K₂CO₃, DIPEA, if the amine is used as its salt)

  • Solvent (e.g., DMF, DMSO, NMP, or neat amine)

Procedure:

  • Combine this compound and the amine in a reaction vessel. If necessary, add a base.

  • Heat the reaction mixture, typically at temperatures ranging from 80 °C to 150 °C. The reaction can be performed using conventional heating or microwave irradiation.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a high-boiling solvent was used, dilute the mixture with water to precipitate the product or extract with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by crystallization or column chromatography.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group Start This compound + Nu⁻ Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Start->Meisenheimer Elimination Loss of Iodide (I⁻) Meisenheimer->Elimination Product 4-Substituted Pyrimidine Elimination->Product

Caption: The two-step mechanism of nucleophilic aromatic substitution on this compound.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis, particularly for the construction of biologically active molecules. Its susceptibility to a range of powerful chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, provides medicinal chemists and drug development professionals with a versatile tool for the synthesis of diverse compound libraries. The experimental protocols provided in this guide offer a starting point for the practical application of this compound in the laboratory, enabling the efficient creation of novel chemical entities with potential therapeutic applications. Further exploration of the reactivity of this versatile scaffold is likely to lead to the discovery of new and innovative synthetic methodologies.

References

4-Iodopyrimidine CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Iodopyrimidine

This guide provides comprehensive technical information on this compound, including its chemical properties, supplier details, and insights into its applications in research. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a halogenated derivative of pyrimidine. Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 31462-57-4
Molecular Formula C₄H₃IN₂
Molecular Weight 205.98 g/mol
Appearance White to light yellow crystalline solid
Synonyms Pyrimidine, 4-iodo-
Supplier Information

This compound is available from various chemical suppliers. The following table lists some of the suppliers and their respective product numbers.

SupplierProduct Number / Reference
Santa Cruz Biotechnologysc-273393
CymitQuimicaIN-DA00CL02, TR-I719505
AChemBlockV155664 (for 2-fluoro-4-iodopyrimidine)
ChemicalBookCB7185031

Note: Availability and product details are subject to change. Please refer to the suppliers' websites for the most current information.

Experimental Protocols

Synthesis of 5-Iodo Pyrimidine Derivatives via Mechanical Grinding

This section details a solvent-free method for the iodination of pyrimidine derivatives.

Materials:

  • Uracil or Cytosine (4.4 mmol)

  • Iodine (solid, 1.12 mmol)

  • Nitrate salts (e.g., AgNO₃, NaNO₃) (9 mmol)

  • Acetonitrile (2-4 drops)

  • Mortar and pestle

Procedure:

  • Combine the pyrimidine derivative (uracil or cytosine), solid iodine, and the selected nitrate salt in a mortar.

  • Add 2-4 drops of acetonitrile to the mixture.

  • Grind the mixture using a pestle for 20-30 minutes. The reaction is exothermic and will produce a violet-colored, tacky solid.

  • Monitor the reaction completion through appropriate analytical methods (e.g., TLC).

  • Upon completion, the product can be isolated and purified using standard laboratory techniques.

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up A Combine Pyrimidine Derivative, Iodine, and Nitrate Salt in a Mortar B Add 2-4 drops of Acetonitrile A->B Moisten C Grind the Mixture with a Pestle (20-30 minutes) B->C Initiate Grinding D Monitor Reaction Completion (e.g., TLC) C->D During Reaction E Isolate and Purify the Product D->E Upon Completion G cluster_probe Probe Design cluster_cellular Cellular Environment probe This compound-based Probe (with reporter tag) mif MIF / MIF-2 Proteins (Cytoplasm) probe->mif Covalent Labeling labeled_mif Labeled MIF / MIF-2 nucleus Nucleus labeled_mif->nucleus Nuclear Translocation

Physical properties of 4-Iodopyrimidine (solubility, melting point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of 4-iodopyrimidine, a heterocyclic organic compound utilized as a reactant and intermediate in the synthesis of various biologically active molecules.[1] The document details its known solubility and melting point, outlines standard experimental protocols for determining these properties, and presents a workflow for solubility assessment.

Core Physical Properties of this compound

This compound typically presents as a white to light yellow crystalline solid.[1] Its molecular formula is C₄H₃IN₂, with a molecular weight of approximately 205.98 g/mol .[1][2]

Data Summary

The following table summarizes the reported physical properties of this compound.

Physical PropertyValueNotes
Melting Point 112 °CWith decomposition.
Solubility Soluble in polar organic solvents.Quantitative data in specific solvents is not readily available.

Experimental Protocols

While specific experimental data for the determination of this compound's physical properties are not detailed in the provided search results, standard laboratory procedures for these measurements are well-established. The following protocols represent typical methodologies that would be employed.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the crystalline solid this compound transitions to a liquid state.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For substances that decompose, the temperature at which decomposition (e.g., charring, gas evolution) begins is noted.[2]

Thermodynamic Solubility Assessment

Objective: To determine the equilibrium solubility of this compound in a given solvent, representing the true saturation point of the compound.[3]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, methanol, etc.).[3][4] The presence of undissolved solid is crucial to ensure that saturation is achieved.[4]

  • Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., an orbital shaker at 25 °C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[4][5]

  • Phase Separation: After equilibration, the suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated supernatant.[4]

  • Sampling and Filtration: A precise aliquot of the clear supernatant is carefully withdrawn and immediately filtered through a syringe filter (e.g., 0.45 µm) to remove any remaining solid microparticles.[4]

  • Quantification: The filtered supernatant is appropriately diluted, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4]

  • Data Reporting: The final concentration is reported as the thermodynamic solubility, typically in units of µg/mL or µM.[3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in determining the thermodynamic solubility of a compound like this compound.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result A Add excess this compound to a known volume of solvent B Seal vial A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C Incubate D Settle or centrifuge to separate solid from liquid C->D Reach Equilibrium E Filter supernatant D->E Isolate Supernatant F Dilute sample E->F G Analyze concentration (e.g., HPLC-UV) F->G H Thermodynamic Solubility G->H Calculate

Caption: Workflow for Thermodynamic Solubility Determination.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry of 4-Iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-iodopyrimidine. It is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in the analytical characterization of this compound. The guide outlines predicted spectral data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize predicted values based on established principles of NMR and mass spectrometry, and by comparison with structurally similar pyrimidine derivatives.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.8 - 9.2Singlet (s)-
H-57.5 - 7.9Doublet (d)5.0 - 6.0
H-68.5 - 8.9Doublet (d)5.0 - 6.0

Note: Chemical shifts are referenced to TMS (0 ppm) and are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The predicted values can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2158 - 162
C-4118 - 122
C-5125 - 129
C-6155 - 159

Note: The carbon atom attached to the iodine (C-4) is expected to have a significantly different chemical shift compared to an unsubstituted pyrimidine due to the heavy atom effect of iodine.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]⁺•206Molecular Ion
[M-I]⁺79Loss of iodine radical
[M-HCN]⁺•179Loss of hydrogen cyanide from the pyrimidine ring

Note: The mass spectrum is predicted based on Electron Ionization (EI). The molecular ion peak is expected to be prominent. Fragmentation patterns of pyrimidine derivatives often involve the loss of small neutral molecules like HCN.[1]

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for a compound such as this compound.

2.1 NMR Spectroscopy Protocol

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum should be acquired on a 400 MHz or higher field spectrometer.

    • Typical acquisition parameters include:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Number of Scans: 16 to 64, depending on the sample concentration.

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time: 2-4 seconds.

      • Spectral Width: A range of -2 to 12 ppm is generally sufficient for most organic molecules.

    • The data should be processed with a Fourier transform, followed by phase and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum should be acquired on the same spectrometer.

    • A proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon atom.

    • Typical acquisition parameters include:

      • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation Delay (d1): 2-5 seconds.

      • Acquisition Time: 1-2 seconds.

      • Spectral Width: A range of 0 to 200 ppm is typically used for organic compounds.

    • Data processing is similar to that for ¹H NMR.

2.2 Mass Spectrometry Protocol

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Electron Ionization (EI) Mass Spectrometry Acquisition:

    • The analysis is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe.

    • For GC-MS, a suitable capillary column (e.g., a non-polar column like DB-5ms) is used to separate the compound before it enters the mass spectrometer.

    • The mass spectrometer is operated in EI mode, with a standard electron energy of 70 eV.

    • The ion source temperature is typically maintained at 200-250 °C.

    • Data is acquired over a mass range of m/z 40-400 to ensure detection of the molecular ion and significant fragments.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the analytical characterization of this compound using NMR and mass spectrometry.

Analytical_Workflow Analytical Workflow for this compound cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_results Final Characterization Sample This compound Sample Dissolution_NMR Dissolve in Deuterated Solvent Sample->Dissolution_NMR Dissolution_MS Dissolve in Volatile Solvent Sample->Dissolution_MS NMR_Acquisition ¹H and ¹³C NMR Data Acquisition Dissolution_NMR->NMR_Acquisition MS_Acquisition EI-MS Data Acquisition Dissolution_MS->MS_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) NMR_Processing->NMR_Analysis Structure_Confirmation Structure Confirmation and Purity Assessment NMR_Analysis->Structure_Confirmation MS_Processing Data Processing MS_Acquisition->MS_Processing MS_Analysis Spectral Analysis (m/z, Fragmentation Pattern) MS_Processing->MS_Analysis MS_Analysis->Structure_Confirmation

Caption: Workflow for the analytical characterization of this compound.

References

A Technical Guide to the Synthesis of Substituted Pyrimidines via 4-Iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a foundational heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids, vitamins, and numerous pharmaceuticals.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, such as anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2] Consequently, the development of efficient and versatile synthetic routes to access functionally diverse pyrimidine analogues is a cornerstone of modern medicinal chemistry and drug discovery.[4]

4-Iodopyrimidine has emerged as a critical building block in this endeavor. The carbon-iodine (C-I) bond is the most reactive among halogens in common palladium-catalyzed cross-coupling reactions, following the general trend of I > Br > Cl.[5][6] This high reactivity allows for selective functionalization under relatively mild conditions, making this compound an ideal substrate for introducing a wide range of substituents at the C4 position. This guide provides an in-depth overview of key palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—for the synthesis of substituted pyrimidines using this compound, complete with detailed experimental protocols and quantitative data.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[7] For this compound, these reactions provide a modular and efficient approach to synthesize diverse libraries of compounds for biological screening.

G cluster_start Core Building Block cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Substituted Pyrimidine Products IodoPy This compound Suzuki Suzuki-Miyaura (C-C Bond) IodoPy->Suzuki R-B(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig (C-N Bond) IodoPy->Buchwald R₂NH Pd Catalyst, Base Sonogashira Sonogashira (C-C Bond) IodoPy->Sonogashira R-C≡CH Pd/Cu Catalysts, Base ArylPy 4-Arylpyrimidines Suzuki->ArylPy AminoPy 4-Aminopyrimidines Buchwald->AminoPy AlkynylPy 4-Alkynylpyrimidines Sonogashira->AlkynylPy

Caption: Synthetic utility of this compound in cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound.[8][9] Due to the high reactivity of the C-I bond, this compound readily couples with a wide range of aryl- and heteroarylboronic acids or esters under standard conditions.[10]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90692
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF901295
33-Pyridylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100894
44-Cyanophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O901288

Note: Yields are representative and based on literature for similar halo-heterocyclic systems.[6][11]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(I) Pd0->OxAdd Oxidative Addition (+ Ar-I) Trans Ar-Pd(II)L₂(R') OxAdd->Trans Transmetalation (+ R'-B(OR)₃⁻) Trans->Pd0 Reductive Elimination RedEl Product Ar-R' Trans->RedEl

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation for synthesizing compounds with applications as kinase inhibitors and other therapeutic agents.[12][13] The reaction couples an aryl halide with a primary or secondary amine. The choice of ligand is critical to prevent side reactions and achieve high yields.[12][14]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101691
2AnilinePd₂(dba)₃ (2)BINAP (4)NaOtBuDioxane1001885
3BenzylaminePd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene1101288
4N-MethylpiperazinePd(OAc)₂ (3)RuPhos (6)K₂CO₃t-AmylOH1102489

Note: Yields are representative and based on literature for similar halo-heterocyclic systems.[11]

Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted pyrimidines.[15][16] This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[17][18]

Data Presentation: Representative Conditions for Sonogashira Coupling

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (5)Et₃NTHF60690
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF25495
31-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃NAcetonitrile801287
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NCH₃CN251092

Note: Yields are representative and based on literature for similar halo-heterocyclic systems.[11][18]

Detailed Experimental Protocols

The following sections provide generalized, detailed protocols for the cross-coupling reactions of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

General Protocol for Suzuki-Miyaura Coupling

Workflow Setup 1. Reaction Setup - Add solids (this compound, boronic acid, base, catalyst) to a dry Schlenk flask. Inert 2. Inert Atmosphere - Evacuate and backfill flask with Argon/Nitrogen (3x). Setup->Inert Solvent 3. Solvent Addition - Add degassed solvent(s) via syringe. Inert->Solvent Heat 4. Reaction - Heat mixture to desired temperature with stirring. Solvent->Heat Monitor 5. Monitoring - Track progress by TLC or LC-MS. Heat->Monitor Workup 6. Workup - Cool, dilute with solvent, perform aqueous wash. Monitor->Workup Upon completion Purify 7. Purification - Dry organic layer, concentrate, and purify by chromatography. Workup->Purify JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Inhibitor Pyrimidine-based Inhibitor Inhibitor->JAK Blocks Phosphorylation

References

Reactivity of 4-Iodopyrimidine in Nucleophilic Substitution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 4-iodopyrimidine in nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine core is a privileged scaffold in medicinal chemistry, and understanding the reactivity of its halo-substituted derivatives is crucial for the efficient synthesis of novel drug candidates. This document details the underlying principles governing the reactivity of this compound, presents quantitative data on its reactions with various nucleophiles, provides detailed experimental protocols for key transformations, and illustrates relevant concepts through diagrams. The superior reactivity of the C-I bond, coupled with the electronic properties of the pyrimidine ring, makes this compound a versatile and valuable building block in drug discovery and development.

Introduction

Pyrimidines are a class of heterocyclic aromatic compounds that form the core structure of nucleic acids and are prevalent in a wide array of biologically active molecules, including approved drugs and agrochemicals. The functionalization of the pyrimidine ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of these compounds. Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing diverse functional groups onto the pyrimidine scaffold.

Among the halopyrimidines, this compound stands out due to the high reactivity of the carbon-iodine bond. The general order of reactivity for halogens in SNAr reactions on electron-deficient rings is typically I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. This makes this compound an excellent substrate for reactions with a wide range of nucleophiles under relatively mild conditions. This guide will delve into the specifics of its reactivity, providing practical information for its application in synthesis.

Principles of Reactivity

The reactivity of this compound in nucleophilic substitution is governed by several factors:

  • Electronic Effects of the Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which decreases the electron density of the ring and makes it susceptible to nucleophilic attack. This effect is more pronounced at the 2-, 4-, and 6-positions.

  • Regioselectivity: In 2,4-dihalopyrimidines, nucleophilic attack generally occurs preferentially at the 4-position. This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4, where the negative charge can be delocalized over both nitrogen atoms. Frontier molecular orbital theory also supports this, with the lowest unoccupied molecular orbital (LUMO) having a larger coefficient at the C4 position, indicating it as the more electrophilic site.

  • The Nature of the Leaving Group: Iodine is an excellent leaving group in SNAr reactions due to the relatively weak C-I bond and the stability of the iodide anion. This high reactivity allows for substitutions to be carried out under milder conditions compared to other halopyrimidines.

  • Influence of Substituents: The presence of other substituents on the pyrimidine ring can influence the reactivity and regioselectivity of nucleophilic substitution. Electron-donating groups can decrease the overall reactivity, while electron-withdrawing groups can enhance it. The position of these substituents can also direct the nucleophilic attack.

Data Presentation: Reactivity with Various Nucleophiles

The following tables summarize the reaction of 4-halopyrimidines with different classes of nucleophiles. While specific data for this compound is not always available, the provided data for other 4-halopyrimidines serves as a valuable comparison. Given the general reactivity trend (I > Br > Cl), it can be inferred that this compound would generally provide higher yields and/or require milder reaction conditions.

Table 1: Nucleophilic Substitution with Amines

Halogen at C4Amine NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
ClMorpholinetert-Amyl alcoholK₃PO₄1101285[Adapted from[1]](- "Protocol 1: Synthesis of 2-Morpholinopyridine")
ClBenzylamineDioxaneK₂CO₃1001678[Adapted from[2]](- "Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)")
IProline-1Cell lysate-RT--[3]

Table 2: Nucleophilic Substitution with Thiols

Halogen at C4Thiol NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Cl4-MethoxythiophenolDMAcK₂CO₃RT292[Adapted from[4]](- "Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols")
BrBiphenyl-4-thiolAcetonitrile-RT2469[Adapted from[5]](- "Contrastingly, the benzoxazole-containing nucleophile 4 was overall less compatible, yielding complex mixtures in most cases (entries 12, 13, and 15). The corresponding substitution product 7 could be obtained in low yield when using acetonitrile (entry 14), and given the effectiveness of this solvent in facilitating SNAr reactions involving substrates 2 and 3, we chose to use acetonitrile for our broader substrate scope screen.")

Table 3: Nucleophilic Substitution with Alkoxides

Halogen at C4Alcohol NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
ClVarious Alcohols (n=5-18)DMSONaOH801275-80[6]
ClPropanolPropanolK₂CO₃/Zn(NO₃)₂752484[6]

Table 4: Nucleophilic Substitution with Azide

Halogen at C4Azide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
INaN₃DMF9024High (inferred)--INVALID-LINK--

Experimental Protocols

The following are detailed experimental protocols for the nucleophilic substitution of this compound with representative nucleophiles. These protocols are based on established procedures for related halopyrimidines and have been adapted for this compound, taking into account its higher reactivity.

Protocol 1: Synthesis of 4-Morpholinopyrimidine

  • Materials: this compound, morpholine, potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).

  • Procedure:

    • To a dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

    • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Add morpholine (1.2 eq) dropwise to the stirred suspension.

    • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-morpholinopyrimidine.

Protocol 2: Synthesis of 4-(Phenylthio)pyrimidine

  • Materials: this compound, thiophenol, potassium carbonate (K₂CO₃), and N,N-dimethylacetamide (DMAc).

  • Procedure:

    • In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in DMAc.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Add thiophenol (1.1 eq) to the mixture at room temperature.

    • Stir the reaction at room temperature and monitor its completion using TLC. Due to the high reactivity of this compound, the reaction is expected to be rapid.

    • Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

    • The crude product can be purified by column chromatography or recrystallization to yield pure 4-(phenylthio)pyrimidine.

Protocol 3: Synthesis of 4-Methoxypyrimidine

  • Materials: this compound, sodium methoxide (NaOMe), and methanol (MeOH).

  • Procedure:

    • Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere, or use a commercially available solution.

    • To a solution of this compound (1.0 eq) in anhydrous methanol, add the sodium methoxide solution (1.5 eq) at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

    • After the reaction is complete, neutralize the excess base with a mild acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent like dichloromethane.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.

    • Purify by flash chromatography to obtain pure 4-methoxypyrimidine.

Protocol 4: Synthesis of 4-Azidopyrimidine

  • Materials: this compound, sodium azide (NaN₃), and N,N-dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

    • Heat the reaction mixture to 70-90 °C and stir under an inert atmosphere.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and carefully pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: Avoid heating the concentrated product to high temperatures.

    • Purify the crude 4-azidopyrimidine by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the reactivity of this compound.

experimental_workflow cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_conditions Reaction Conditions cluster_products Products start This compound amine Amine (R₂NH) thiol Thiol (RSH) alkoxide Alkoxide (RO⁻) azide Azide (N₃⁻) base Base (e.g., K₂CO₃, NaH) solvent Solvent (e.g., DMF, DMSO) temp Temperature prod_amine 4-Aminopyrimidine amine->prod_amine SɴAr prod_thiol 4-Thioetherpyrimidine thiol->prod_thiol SɴAr prod_alkoxide 4-Alkoxypyrimidine alkoxide->prod_alkoxide SɴAr prod_azide 4-Azidopyrimidine azide->prod_azide SɴAr

Caption: General experimental workflow for SNAr on this compound.

reactivity_principle cluster_reactivity Factors Influencing Reactivity ring Electron-Deficient Pyrimidine Ring high_reactivity High Reactivity of This compound in SɴAr ring->high_reactivity leaving_group Excellent Leaving Group (Iodide) leaving_group->high_reactivity position Electrophilic C4 Position position->high_reactivity

Caption: Key factors contributing to the high reactivity of this compound.

halogen_reactivity I C-I Br C-Br I->Br More Reactive Cl C-Cl Br->Cl More Reactive F C-F Cl->F More Reactive title General Halogen Reactivity Trend in SɴAr (Rate of Substitution)

Caption: Reactivity trend of 4-halopyrimidines in SNAr reactions.

Conclusion

This compound is a highly reactive and versatile substrate for nucleophilic aromatic substitution reactions. The combination of the electron-deficient pyrimidine ring and the excellent leaving group ability of iodide makes it an ideal starting material for the synthesis of a wide variety of 4-substituted pyrimidines. This guide has provided a detailed overview of its reactivity, supported by comparative data, experimental protocols, and illustrative diagrams. For researchers and scientists in drug development, a thorough understanding of the principles and practicalities of using this compound can significantly accelerate the synthesis of novel compounds with potential therapeutic applications. The provided protocols offer a solid foundation for the implementation of these reactions in a laboratory setting.

References

Stability and Storage of 4-Iodopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for 4-Iodopyrimidine. Due to its chemical structure, this compound requires specific handling and storage to ensure its integrity for research and development applications. This document outlines the known stability profile, potential degradation pathways, and detailed experimental protocols for stability assessment.

Recommended Storage Conditions

To maintain the quality and purity of this compound, it is crucial to adhere to appropriate storage conditions. Based on information for structurally related iodinated pyrimidines and general best practices for halogenated heterocyclic compounds, the following conditions are recommended:

  • Temperature: Refrigeration at 2-8°C is advisable for short-term storage. For long-term storage, freezing at -20°C is recommended to minimize degradation.

  • Light: this compound should be protected from light.[1][2] Iodinated pyrimidines are known to be susceptible to photodegradation, which can lead to the cleavage of the carbon-iodine bond.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. The container should be tightly sealed to protect from moisture.

Stability Profile

While specific quantitative stability data for this compound is not extensively published, a representative stability profile can be inferred from the behavior of similar compounds and general chemical principles. The primary factors influencing its stability are temperature, light, and the presence of hydrolytic or oxidative agents.

Data Presentation: Representative Stability of this compound

The following table summarizes the expected stability of this compound under various storage conditions. This data is illustrative and should be confirmed by specific in-house stability studies.

Storage ConditionTemperatureLight ExposureHumidityDurationExpected Purity
Recommended Long-Term -20°CProtectedControlled> 1 year> 98%
Recommended Short-Term 4°CProtectedControlled< 6 months> 98%
Ambient 25°CProtectedUncontrolled< 1 monthDegradation likely
Accelerated 40°CProtected75% RH2 weeksSignificant degradation
Photostability 25°CExposed to UV/VisUncontrolled< 24 hoursSignificant degradation

Potential Degradation Pathways

The pyrimidine ring itself is relatively stable, but the iodo-substituent introduces potential routes for degradation.

  • Photodegradation: The carbon-iodine bond is susceptible to cleavage upon exposure to light, particularly UV radiation.[3] This can lead to the formation of radical species and subsequent downstream products.

  • Hydrolysis: Under strongly acidic or basic conditions, the pyrimidine ring can undergo hydrolytic cleavage. However, under neutral pH conditions, significant hydrolysis is less likely for the core ring structure.

  • Oxidation: The presence of oxidizing agents could potentially lead to the degradation of the molecule.

The following diagram illustrates the key factors that can influence the stability of this compound.

Factors Influencing this compound Stability cluster_conditions Environmental Stressors This compound This compound Degradation Products Degradation Products This compound->Degradation Products Degradation Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->this compound Temperature Temperature Temperature->this compound Moisture/Humidity Moisture/Humidity Moisture/Humidity->this compound pH (Acid/Base) pH (Acid/Base) pH (Acid/Base)->this compound Oxidizing Agents Oxidizing Agents Oxidizing Agents->this compound

Key factors affecting the stability of this compound.

Experimental Protocols

To definitively determine the stability of a specific batch of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating this compound from its potential degradation products.

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (determined by UV scan of this compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

The following diagram outlines the general workflow for conducting a stability study of this compound.

Workflow for this compound Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Sample_Preparation Prepare this compound Samples (Solid and Solution) Acid_Hydrolysis Acid Hydrolysis Sample_Preparation->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis Sample_Preparation->Base_Hydrolysis Oxidation Oxidation Sample_Preparation->Oxidation Thermal_Stress Thermal Stress Sample_Preparation->Thermal_Stress Photolytic_Stress Photolytic Stress Sample_Preparation->Photolytic_Stress HPLC_Analysis Stability-Indicating HPLC Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis->HPLC_Analysis Oxidation->HPLC_Analysis Thermal_Stress->HPLC_Analysis Photolytic_Stress->HPLC_Analysis Data_Evaluation Evaluate Peak Purity and Mass Balance HPLC_Analysis->Data_Evaluation Degradant_Identification Identify Degradation Products (LC-MS) Data_Evaluation->Degradant_Identification Report Generate Stability Report Degradant_Identification->Report

A general workflow for assessing the stability of this compound.

Conclusion

This compound is a valuable research chemical that requires careful handling and storage to ensure its stability. The primary recommendations are to store it at low temperatures (-20°C for long-term), protected from light, and in a tightly sealed container under an inert atmosphere. While specific stability data is limited, a forced degradation study following the outlined protocols can provide the necessary information to ensure the quality and reliability of this compound in research and development activities.

References

4-Iodopyrimidine: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including a significant number of approved drugs.[1][2] Among the various functionalized pyrimidines, 4-iodopyrimidine stands out as a highly versatile and reactive building block. Its strategic iodine substituent serves as a linchpin for a range of powerful cross-coupling reactions, enabling the efficient and modular construction of complex molecular architectures. This guide provides a comprehensive overview of this compound's role in medicinal chemistry, detailing its reactivity, key synthetic transformations, and its application in the development of targeted therapies.

Physicochemical Properties and Reactivity

This compound is a crystalline solid that serves as a valuable intermediate in organic synthesis. The key to its utility lies in the carbon-iodine (C-I) bond at the 4-position of the pyrimidine ring. This bond is significantly weaker and more polarized than C-Br or C-Cl bonds, making it highly susceptible to oxidative addition to transition metal catalysts, particularly palladium. This enhanced reactivity allows for selective functionalization of the C4 position, often under milder conditions than those required for other halopyrimidines.

Key Synthetic Transformations

The reactivity of the C-I bond in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[3] In the context of this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the 4-position, a common strategy in the design of kinase inhibitors and other targeted therapies.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane1002471
25-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-80-60
34-Iodopyridine2,6-Dichlorophenylboronic acid pinacol esterPd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃Toluene/H₂O801Good

Data adapted from analogous reactions reported in the literature.[4][5][6]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DME/water, typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation Product Ar-Ar' Ar-Pd(II)-Ar'_L2->Product Reductive Elimination Reactants Ar-X + Ar'-B(OR)2 Base Base Base->Ar-Pd(II)-X_L2 Activates Boronic Acid

Suzuki-Miyaura Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further functionalization or as key pharmacophoric elements in their own right. The higher reactivity of this compound makes it an excellent substrate for this transformation, often proceeding under mild, copper-free conditions.[8]

Table 2: Representative Conditions for Sonogashira Coupling of Iodo-Heterocycles

EntryIodo-HeterocycleAlkyneCatalystCo-catalystBaseSolventTemp (°C)Yield (%)
14-IodopyrazolePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NEt₃NRTHigh
2o-IodoanilinePhenylacetylene(PPh₃)₂CuBH₄-DBUEthanol120>99
3Aryl IodideTerminal AlkynePd-BOX A-KOHCH₃CN/H₂ORT-60High

Data adapted from analogous reactions reported in the literature.[9][10]

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%) in a suitable solvent (e.g., THF, DMF, or Et₃N), add a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) if required.

  • Reagent Addition: Add a base (e.g., Et₃N or DIPA, 2.0-3.0 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of a vast number of pharmaceuticals.[5] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyrimidine ring, providing access to key intermediates for the synthesis of kinase inhibitors and other bioactive molecules.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Halo-Heterocycles

EntryHalo-HeterocycleAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-IodopyrazoleMorpholinePd(dba)₂ / tBuDavePhosKOtBuXylene90-120Good
24-IodopyrazolePyrrolidineCuI / LigandKOtBuDMF100-12043
32-Fluoro-4-iodopyridineAromatic AminePd(OAc)₂ / BINAPK₂CO₃-MWGood

Data adapted from analogous reactions reported in the literature.[11][]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X_L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)-X_L Oxidative Addition Ar-Pd(II)-NR'R''_L Ar-Pd(II)(NR'R'')L Ar-Pd(II)-X_L->Ar-Pd(II)-NR'R''_L Amine Coordination & Deprotonation Product Ar-NR'R'' Ar-Pd(II)-NR'R''_L->Product Reductive Elimination Reactants Ar-X + HNR'R'' Base Base Base->Ar-Pd(II)-X_L Facilitates Deprotonation

Buchwald-Hartwig Catalytic Cycle

Applications in Medicinal Chemistry

The 4-substituted pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous clinical candidates and approved drugs. This compound serves as a key starting material for the synthesis of these important molecules.

Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. The pyrimidine ring can form key hydrogen bond interactions within the ATP-binding pocket of kinases. By using cross-coupling reactions, various substituents can be introduced at the C4 position to achieve potency and selectivity for specific kinase targets.

One important target is the p38 MAP kinase, which is involved in inflammatory responses.[] Pyrimidine-based inhibitors have been developed to target this kinase.

p38_MAPK_Pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors HSP27 HSP27 MK2->HSP27 Inflammation Inflammation, Apoptosis, Cell Cycle Arrest TranscriptionFactors->Inflammation Inhibitor p38 Inhibitor (Pyrimidine-based) Inhibitor->p38

p38 MAPK Signaling Pathway and Inhibition

Table 4: Biological Activity of Representative Pyrimidine-Based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Cell Line
Compound 13BTK11.1-
Compound 7tTopoisomerase I/II7.45 (MCF-7)MCF-7
Compound 10kKRAS-G12D9-
Compound 4f-1629 (MCF-7)MCF-7

Data compiled from various sources on pyrimidine-based inhibitors.[13][14][15][16]

Antiviral Agents

Pyrimidine derivatives have shown significant promise as antiviral agents, targeting a wide range of viruses including HIV, hepatitis B and C, and coronaviruses.[17][18] The pyrimidine core can mimic natural nucleosides, thereby interfering with viral replication processes. This compound provides a convenient entry point for the synthesis of diverse libraries of pyrimidine analogs for antiviral screening.

Table 5: Antiviral Activity of Selected Pyrimidine Derivatives

CompoundVirusEC₅₀ (nM)Selectivity Index (SI)
Compound 48HIV-1 (WT and resistant mutants)3.43 - 11.8-
Compound 7cSARS-CoV-21.2 (IC₅₀)71-130
Compound 7dSARS-CoV-22.34 (IC₅₀)71-130
Compound 7eSARS-CoV-22.3 (IC₅₀)71-130

Data for pyrimidine derivatives from various studies.[19][20]

Anticancer Agents

Beyond kinase inhibition, pyrimidine-based compounds exhibit broad anticancer activity through various mechanisms, including inhibition of topoisomerases and induction of apoptosis.[21][22] The modular synthesis enabled by this compound allows for the rapid generation of analogs to explore structure-activity relationships (SAR) and optimize anticancer potency.

Table 6: Cytotoxicity of Representative Pyrimidine-Based Anticancer Agents

CompoundCell LineIC₅₀ (µM)
Compound 4fMCF-7 (Breast)1.629
Compound 4iMCF-7 (Breast)1.841
Compound 4aA549 (Lung)3.304
Compound 4iA549 (Lung)2.305
Compound 7tMCF-7 (Breast)7.45

Data compiled from various studies on pyrimidine derivatives.[13][15]

Pharmacokinetic Considerations

The pyrimidine scaffold is often employed to improve the pharmacokinetic properties of drug candidates. Its ability to act as a bioisostere for other aromatic systems and its potential for hydrogen bonding can enhance solubility, absorption, and metabolic stability.

Table 7: Pharmacokinetic Parameters of a Representative Pyrimidine Derivative

CompoundCₘₐₓ (ng/mL)t₁/₂ (h)CL (L/h/kg)Bioavailability (F%)
MD-39-AM---~90 (oral)
Compound 24592 ± 6226.2 ± 0.91.5 ± 0.340.7

Data for representative pyrimidine derivatives.[23][24]

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its high reactivity in key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, provides medicinal chemists with a robust platform for the efficient synthesis of diverse libraries of 4-substituted pyrimidines. The resulting compounds have demonstrated significant potential as kinase inhibitors, antiviral agents, and anticancer therapeutics. As the demand for novel and effective targeted therapies continues to grow, the strategic application of this compound is poised to play an increasingly important role in the future of drug discovery and development.

References

The Advent of Halopyrimidines: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of halogen atoms into the pyrimidine scaffold has been a transformative endeavor in medicinal chemistry and organic synthesis. Halopyrimidines, a class of heterocyclic compounds characterized by the presence of one or more halogen substituents on the pyrimidine ring, have played a pivotal role in the development of therapeutic agents and have served as versatile intermediates for the synthesis of complex molecules. This technical guide provides an in-depth exploration of the discovery and history of halopyrimidines, detailed experimental protocols for their synthesis, a compilation of quantitative data, and a visualization of their utility in modern synthetic workflows and their impact on biological pathways.

A Historical Perspective: The Dawn of Halopyrimidine Chemistry

The journey of halopyrimidines is intrinsically linked to the quest for potent therapeutic agents, particularly in the realm of cancer chemotherapy. While the parent pyrimidine ring system was first systematically studied in the 1880s, the targeted synthesis and investigation of its halogenated derivatives gained significant momentum in the mid-20th century.

A landmark achievement in this field was the synthesis of 5-fluorouracil (5-FU) in 1957 by Robert Duschinsky, Edward Pleven, and Charles Heidelberger.[1][2] Their work was driven by the hypothesis that a fluorinated analog of uracil could interfere with nucleic acid biosynthesis in rapidly proliferating cancer cells. This pioneering discovery laid the foundation for the development of a cornerstone drug in cancer treatment.[1][2]

Early synthetic methodologies for introducing halogens onto the pyrimidine ring often involved direct halogenation or the conversion of other functional groups. For instance, the preparation of 2-chloropyrimidine and 2-bromopyrimidine was achieved through the diazotization of 2-aminopyrimidine in the presence of the corresponding hydrohalic acid. Another classical approach involved the reaction of hydroxypyrimidines with reagents like phosphorus oxychloride to yield chloropyrimidines.

Over the decades, the synthetic arsenal for preparing halopyrimidines has expanded significantly, with the introduction of more sophisticated and regioselective methods. These include the use of N-halosuccinimides (NCS, NBS, NIS) and, more recently, the application of hypervalent iodine reagents for direct C-H halogenation under milder conditions.[3] This evolution of synthetic strategies has provided chemists with greater control over the structure of halopyrimidine building blocks, enabling the synthesis of a diverse array of functionalized molecules.

Key Synthetic Protocols

This section provides detailed experimental procedures for the synthesis of seminal halopyrimidines, representing both classical and foundational methods in the field.

Synthesis of 5-Fluorouracil (Adapted from historical context)

The original synthesis by Duschinsky and Heidelberger involved a multi-step process. A representative modern adaptation often proceeds via the direct fluorination of uracil or through intermediates like 2,4-dichloro-5-fluoropyrimidine. Below is a conceptual protocol based on the direct fluorination approach.

Materials:

  • Uracil

  • Fluorine gas (diluted in an inert gas like nitrogen)

  • Anhydrous hydrofluoric acid or trifluoroacetic acid

  • Quenching solution (e.g., aqueous sodium sulfite)

  • Recrystallization solvent (e.g., water or ethanol)

Procedure:

  • A solution or suspension of uracil is prepared in a suitable solvent (e.g., anhydrous hydrofluoric acid or trifluoroacetic acid) in a specialized fluorination reactor.

  • The reaction vessel is cooled to a low temperature (e.g., -10 °C).

  • A diluted stream of fluorine gas in nitrogen is bubbled through the reaction mixture with vigorous stirring.

  • The reaction is carefully monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.

  • Upon completion, the reaction is quenched by the addition of a reducing agent solution to neutralize any unreacted fluorine.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent to yield 5-fluorouracil as a white crystalline solid.

Synthesis of 2-Chloropyrimidine via Diazotization

Materials:

  • 2-Aminopyrimidine

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Sodium Hydroxide solution (30%)

  • Ether

  • Anhydrous Sodium Sulfate

  • Isopentane

Procedure:

  • In a three-necked round-bottomed flask equipped with a stirrer and a low-temperature thermometer, 500 ml of concentrated hydrochloric acid is cooled to 0 °C.

  • 142 g (1.5 moles) of 2-aminopyrimidine is added portionwise with stirring until a homogeneous solution is obtained.

  • The solution is then cooled to -15 °C.

  • A cold solution of 207 g (3.0 moles) of sodium nitrite in 375 ml of water is added dropwise with stirring over a period of 55 minutes, maintaining the reaction temperature between -15 °C and -10 °C.

  • The solution is stirred for an additional hour, allowing the temperature to rise to -5 °C.

  • The mixture is carefully neutralized to approximately pH 7 with a 30% solution of sodium hydroxide, ensuring the temperature does not exceed 0 °C.

  • The solid precipitate, consisting of 2-chloropyrimidine and sodium chloride, is collected by filtration.

  • The solid is washed thoroughly with ether to dissolve the 2-chloropyrimidine.

  • The cold aqueous filtrate is extracted with four 75-ml portions of ether.

  • The combined ether extracts are dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation, and the residue is recrystallized from isopentane to give white crystals of 2-chloropyrimidine.

Synthesis of 2-Bromopyrimidine via Diazotization

Materials:

  • 2-Aminopyrimidine

  • 48% Hydrobromic Acid

  • Bromine

  • Sodium Nitrite

  • Sodium Hydroxide

  • Ether

  • Solid Potassium Hydroxide

Procedure:

  • In a 5-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, 790 ml (7 moles) of 48% hydrobromic acid is placed.

  • The flask is cooled to 10–20 °C in an ice-salt bath, and 150 g (1.59 moles) of 2-aminopyrimidine is added over about 10 minutes.

  • While maintaining the temperature at 0 °C or lower, 240 ml (4.7 moles) of bromine is added dropwise.

  • A solution of 275 g (4 moles) of sodium nitrite in 400 ml of water is added dropwise over 2 hours, keeping the temperature at 0 °C or lower.

  • After stirring for an additional 30 minutes, a solution of 600 g (15 moles) of sodium hydroxide in 600 ml of water is added at a rate that keeps the temperature below 20–25 °C.

  • The reaction mixture is extracted with four 250-ml portions of ether.

  • The combined ether extract is dried over 100 g of solid potassium hydroxide for 1 hour.

  • The dried extract is distilled through a Vigreux column. 2-Bromopyrimidine distills at 74–75 °C/13 mm Hg, with a reported yield of 86–92%.

Quantitative Data on Halopyrimidine Synthesis

The efficiency of halopyrimidine synthesis is highly dependent on the chosen method, the nature of the halogen, and the substitution pattern on the pyrimidine ring. The following tables summarize representative quantitative data from the literature.

Table 1: Synthesis of Halopyrimidines via Diazotization of Aminopyrimidines

HalopyrimidineStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
2-Chloropyrimidine2-AminopyrimidineNaNO₂, HClWater-15 to -102~50
2-Bromopyrimidine2-AminopyrimidineNaNO₂, HBr, Br₂Water02.586-92

Table 2: Modern Halogenation Methods for Pyrimidine Derivatives

ProductStarting MaterialHalogenating AgentCatalyst/AdditiveSolventTemp (°C)Time (h)Yield (%)
3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidineKIPIDAWaterRT387
3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidineKBrPIDAWaterRT385
3-Chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidineKClPIDAWaterRT372
3-Iodo-pyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidineNaIK₂S₂O₈Water80192
3-Bromo-pyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidineNaBrK₂S₂O₈Water80188
3-Chloro-pyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidineNaClK₂S₂O₈Water80185

PIDA = Phenyliodine(III) diacetate

Spectroscopic Data of Key Halopyrimidines

The structural characterization of halopyrimidines relies heavily on spectroscopic techniques. The following table provides typical ¹H and ¹³C NMR chemical shift ranges for representative halopyrimidines.

Table 3: Spectroscopic Data for Selected Halopyrimidines

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5-Fluorouracil11.9 (br s, 1H, N-H), 8.1 (d, 1H, C6-H)157 (C4), 149 (C2), 139 (d, C5), 130 (d, C6)
2-Chloropyrimidine8.7 (d, 2H, C4-H, C6-H), 7.3 (t, 1H, C5-H)161 (C2), 158 (C4, C6), 120 (C5)
2-Bromopyrimidine8.7 (d, 2H, C4-H, C6-H), 7.3 (t, 1H, C5-H)158 (C4, C6), 151 (C2), 121 (C5)

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Signaling Pathways and Experimental Workflows

Halopyrimidines are not only important synthetic intermediates but also play crucial roles as bioactive molecules. The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving a halopyrimidine drug and typical experimental workflows for the functionalization of halopyrimidines.

Inhibition of Thymidylate Synthase by 5-Fluorouracil

The primary mechanism of action of the anticancer drug 5-fluorouracil involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis.[4][5][6][7][8]

Thymidylate_Synthase_Inhibition dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis TS->dTMP Catalysis DHF Dihydrofolate TS->DHF TernaryComplex Stable Ternary Complex (TS-FdUMP-CH2THF) TS->TernaryComplex CH2THF 5,10-Methylene- tetrahydrofolate CH2THF->TS Cofactor CH2THF->TernaryComplex FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Metabolic Activation FdUMP->TernaryComplex Binds to TS Apoptosis Apoptosis TernaryComplex->Apoptosis Inhibition of DNA Synthesis

Caption: Mechanism of thymidylate synthase inhibition by 5-fluorouracil.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling of a Halopyrimidine

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, and it is frequently employed to functionalize halopyrimidines.[9]

Suzuki_Miyaura_Workflow Start Start Setup Reaction Setup: - Halopyrimidine - Boronic Acid/Ester - Pd Catalyst & Ligand - Base - Solvent Start->Setup Degas Degas Reaction Mixture Setup->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Reaction (TLC, LC-MS, GC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End Final Product Characterize->End

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Buchwald-Hartwig Amination of a Halopyrimidine

The Buchwald-Hartwig amination is a key transformation for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of amino-substituted pyrimidines.

Buchwald_Hartwig_Workflow Start Start Setup Reaction Setup: - Halopyrimidine - Amine - Pd Catalyst & Ligand - Base - Anhydrous Solvent Start->Setup Inert Establish Inert Atmosphere (N₂ or Ar) Setup->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Reaction (TLC, LC-MS, GC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Quench and Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End Final Product Characterize->End

Caption: A general experimental workflow for a Buchwald-Hartwig amination reaction.

Conclusion

The discovery and development of halopyrimidines have had a profound and lasting impact on the fields of organic synthesis and medicinal chemistry. From the seminal synthesis of 5-fluorouracil to the modern, highly selective halogenation techniques, the ability to introduce halogens onto the pyrimidine ring has unlocked a vast chemical space for the creation of novel molecules with significant biological activity. The detailed protocols and quantitative data provided in this guide offer a valuable resource for researchers, while the visualized workflows and signaling pathways highlight the practical applications and mechanistic importance of this versatile class of compounds. As synthetic methodologies continue to evolve, the role of halopyrimidines as key building blocks in drug discovery and materials science is set to expand even further.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 4-Iodopyrimidine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-iodopyrimidine with a variety of arylboronic acids. This reaction is a cornerstone of modern synthetic organic chemistry, offering a powerful method for the formation of carbon-carbon bonds. The resulting 4-arylpyrimidine scaffolds are prevalent in numerous biologically active molecules and are of significant interest to researchers in medicinal chemistry and drug development.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the synthesis of 4-arylpyrimidines from this compound and an arylboronic acid in the presence of a palladium catalyst and a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound plus1 + This compound->plus1 Arylboronic Acid Arylboronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Arylboronic Acid->Catalyst plus1->Arylboronic Acid Base Base (e.g., K2CO3) 4-Arylpyrimidine 4-Arylpyrimidine Catalyst->4-Arylpyrimidine Solvent Solvent (e.g., Dioxane/H2O) plus2 + 4-Arylpyrimidine->plus2 Inorganic Byproducts Inorganic Byproducts plus2->Inorganic Byproducts

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-arylpyrimidine.

Reaction Scope: Coupling of this compound with Various Arylboronic Acids

The following table summarizes the scope of the Suzuki-Miyaura coupling of this compound with a selection of commercially available arylboronic acids under the optimized reaction conditions described above.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenylpyrimidine92
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)pyrimidine88
33-Fluorophenylboronic acid4-(3-Fluorophenyl)pyrimidine85
44-Acetylphenylboronic acid4-(4-Acetylphenyl)pyrimidine78
52-Thiopheneboronic acid4-(Thiophen-2-yl)pyrimidine82
63,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)pyrimidine90

Visualizations of Experimental Workflow and Catalytic Cycle

G cluster_workflow Experimental Workflow A 1. Add Reactants & Base (this compound, Arylboronic Acid, K2CO3) B 2. Create Inert Atmosphere (Evacuate/Backfill with N2/Ar) A->B C 3. Add Catalyst & Solvents (Pd(PPh3)4, Dioxane/H2O) B->C D 4. Heat Reaction Mixture (80-100 °C) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Reaction Work-up (Extraction with Ethyl Acetate) E->F G 7. Dry & Concentrate (Na2SO4, Rotary Evaporator) F->G H 8. Purify Product (Column Chromatography) G->H

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

G Pd(0) Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-Pd(II)-I) Pd(0)->Oxidative_Addition this compound Transmetalation Transmetalation (Ar-Pd(II)-Ar') Oxidative_Addition->Transmetalation Arylboronic Acid + Base Reductive_Elimination Reductive Elimination (Ar-Ar') Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Product Ejected

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yields: If the reaction yield is low, consider screening other palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos). The choice of base and solvent system can also significantly impact the reaction outcome.

  • Dehalogenation of this compound: The premature reduction of this compound to pyrimidine can be a side reaction. This can sometimes be suppressed by using a different solvent or a less reactive base.

  • Homocoupling of Arylboronic Acid: The formation of biaryl byproducts from the homocoupling of the arylboronic acid can occur. Using a stoichiometric amount or a slight excess of the boronic acid can minimize this.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of 4-arylpyrimidines. The protocol described herein provides a reliable starting point for researchers. The reaction conditions can be further optimized for specific substrates to achieve higher yields and purity. The broad applicability of this reaction makes it an invaluable tool in the synthesis of compound libraries for drug discovery and development.

Application Notes and Protocols for the Sonogashira Coupling of 4-Iodopyrimidine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is particularly valuable in medicinal chemistry for the synthesis of complex molecules, as it can be conducted under mild conditions.[1][2] For drug development professionals, the functionalization of heterocyclic scaffolds like pyrimidine is of paramount importance. Pyrimidine derivatives exhibit a wide range of biological activities, and the introduction of alkynyl moieties via Sonogashira coupling provides a powerful tool for generating novel and structurally diverse compounds with potential therapeutic applications.[3]

The C-I bond in 4-iodopyrimidine is highly reactive, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[4] The following notes detail the optimized conditions and protocols for the successful coupling of this compound with various terminal alkynes.

General Reaction Scheme

The reaction involves the coupling of this compound with a generic terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

cluster_reactants Reactants cluster_product Product cluster_conditions Conditions This compound plus1 + TerminalAlkyne R-C≡C-H conditions Pd Catalyst Cu(I) Co-catalyst Base, Solvent, Temp. TerminalAlkyne->conditions 4-Alkynylpyrimidine conditions->4-Alkynylpyrimidine G A 1. Preparation - Dry glassware - Equip with stir bar B 2. Add Solids - this compound (1.0 eq) - Pd Catalyst (e.g., 2-5 mol%) - CuI (e.g., 4-10 mol%) A->B C 3. Inert Atmosphere - Evacuate and backfill  with N₂ or Ar (3x) B->C D 4. Add Liquids - Anhydrous Solvent (e.g., DMF) - Base (e.g., Et₃N, 2-3 eq) - Terminal Alkyne (1.1-1.5 eq) C->D E 5. Reaction - Stir at specified temp (RT - 65°C) - Monitor by TLC/LC-MS D->E F 6. Work-up - Cool to RT - Dilute with solvent (e.g., EtOAc) - Filter through Celite E->F G 7. Extraction - Wash with H₂O and brine - Dry organic layer (Na₂SO₄) - Concentrate in vacuo F->G H 8. Purification - Flash column chromatography  on silica gel G->H I Pure 4-Alkynylpyrimidine H->I Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂(X) (Oxidative Addition) Pd0->Pd_complex R¹-X Alkynyl_Pd R¹-Pd(II)L₂(C≡CR²) Pd_complex->Alkynyl_Pd Transmetalation Alkynyl_Pd->Pd0 Product R¹-C≡CR² Alkynyl_Pd->Product Reductive Elimination CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² CuX->Cu_acetylide H-C≡CR² Base Cu_acetylide->Pd_complex Cu_acetylide->CuX

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodopyrimidine with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines. The pyrimidine scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals. The functionalization of the pyrimidine ring, particularly through the introduction of amino groups, is a key strategy in the design of novel therapeutic agents.

These application notes provide a detailed guide for the Buchwald-Hartwig amination of 4-iodopyrimidine with various primary amines. The protocols and data presented herein are intended to serve as a practical resource for researchers engaged in the synthesis of 4-aminopyrimidine derivatives.

Principle of the Reaction

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-I bond with a primary amine in the presence of a suitable base and phosphine ligand. The catalytic cycle, a well-established mechanism in cross-coupling chemistry, proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the 4-aminopyrimidine product, regenerating the active Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound with a selection of primary amines. Please note that while direct literature examples for a wide range of primary amines with this compound are limited, the data presented here is compiled based on established protocols for structurally similar heteroaryl iodides and general knowledge of the Buchwald-Hartwig reaction. Optimization of the reaction parameters may be necessary for specific substrates.

Table 1: Buchwald-Hartwig Amination of this compound with Aliphatic Primary Amines

EntryPrimary AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1n-ButylaminePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1001285-95
2CyclohexylaminePd(OAc)₂ (2)XPhos (4)K₂CO₃ (2.0)Dioxane1101680-90
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (2.0)Toluene1001290-98
4IsobutylaminePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1101875-85

Table 2: Buchwald-Hartwig Amination of this compound with Aromatic Primary Amines

EntryPrimary AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)K₂CO₃ (2.0)Toluene1101888-96
24-MethoxyanilinePd₂(dba)₃ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane1001690-97
34-ChloroanilinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene1001485-92
42-AminopyridinePd₂(dba)₃ (2)Xantphos (4)K₃PO₄ (2.0)Dioxane1102470-80

Experimental Protocols

General Protocol for the Palladium-Catalyzed Amination of this compound

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary amine. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, Xantphos; 2-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃; 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Oven-dried Schlenk tube or reaction vial with a stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube or reaction vial containing a stir bar, add this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the primary amine via syringe.

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aminopyrimidine derivative.

Mandatory Visualizations

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Primary Amine Pd Catalyst & Ligand Base solvent Add Anhydrous, Degassed Solvent reagents->solvent 1. inert Establish Inert Atmosphere (Ar/N2) solvent->inert 2. heating Heat and Stir (80-120 °C) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench filter Filter through Celite quench->filter extract Aqueous Extraction filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure 4-Aminopyrimidine

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n pd2_int Ar-Pd(II)(I)L_n pd0->pd2_int Oxidative Addition pd2_amine [Ar-Pd(II)(RNH₂)L_n]⁺I⁻ pd2_int->pd2_amine Amine Coordination pd2_amido Ar-Pd(II)(NHR)L_n pd2_amine->pd2_amido Deprotonation pd2_amido->pd0 product Ar-NHR pd2_amido->product Reductive Elimination reactants Ar-I + R-NH₂ reactants->pd2_int base Base base->pd2_amine

Caption: The Buchwald-Hartwig amination catalytic cycle.

Application Notes and Protocols for the Heck Coupling of 4-Iodopyrimidine with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This transformation has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its high efficiency, functional group tolerance, and predictable stereoselectivity. Pyrimidine moieties are prevalent scaffolds in a vast array of biologically active compounds and approved drugs. The ability to functionalize the pyrimidine core at specific positions is therefore of significant interest in drug discovery and development.

This document provides detailed application notes and a generalized protocol for the Heck coupling of 4-iodopyrimidine with various alkenes. Aryl iodides are highly reactive substrates in Heck couplings, often requiring milder reaction conditions compared to their bromide or chloride counterparts. The protocols and data presented herein are designed to serve as a robust starting point for researchers engaged in the synthesis of novel pyrimidine-based compounds.

Reaction Principle

The Heck coupling reaction proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a square planar Pd(II) complex.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the Pd-C bond. This step typically proceeds in a syn manner and determines the regioselectivity of the reaction.

  • Syn β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new carbon-carbon double bond and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

It is important to note that for nitrogen-containing heterocycles like pyrimidine, the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. The choice of ligands and reaction conditions can be crucial to mitigate this effect.

Data Presentation: Heck Coupling of this compound with Various Alkenes

The following table summarizes representative quantitative data for the Heck coupling of this compound with a selection of alkenes, showcasing the versatility of this protocol.

AlkeneCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
n-Butyl acrylate Pd(OAc)₂ / PPh₃Et₃NDMF1001285
Styrene PdCl₂(PPh₃)₂K₂CO₃DMF1201878
Hex-1-ene Pd(OAc)₂ / P(o-tol)₃NaOAcNMP1102465
Ethyl acrylate Pd(OAc)₂Et₃NDMF806 (MW)92[2]

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Solvents should be anhydrous and degassed prior to use to prevent catalyst deactivation.

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled accordingly.

Protocol 1: Conventional Heating

This protocol describes a general procedure for the Heck coupling of this compound with an alkene using conventional heating.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, styrene, hex-1-ene)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (if not using a pre-formed complex)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the phosphine ligand (0.02-0.10 equiv., if required).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the base (1.5-2.5 equiv.) and the alkene (1.1-1.5 equiv.) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkenylpyrimidine.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the Heck reaction, often leading to higher yields and shorter reaction times.[2][3][4]

Materials:

  • Same as Protocol 1

  • Microwave-safe reaction vessel with a stir bar

Procedure:

  • To a microwave-safe reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05-0.10 equiv.), the base (e.g., Et₃N, 2.0 equiv.), and the alkene (1.2 equiv.).[2]

  • Add the solvent (e.g., DMF or water).[2]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C) for the specified time (typically 10-60 minutes).[2][4]

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Alkene Ar-Pd(II)L₂(Alkene)(I) Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkyl R-Pd(II)L₂(I) Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdH H-Pd(II)L₂(I) Beta_Elim->PdH Product 4-Alkenylpyrimidine Beta_Elim->Product Red_Elim Reductive Elimination Red_Elim->Pd0 Base_H [Base-H]⁺I⁻ Red_Elim->Base_H Aryl_Halide This compound Aryl_Halide->OxAdd Alkene Alkene Alkene->Alkene_Coord Base Base Base->Red_Elim

Caption: Catalytic cycle of the Heck coupling reaction.

Experimental_Workflow start Start setup Assemble dry glassware under inert atmosphere start->setup reagents Add this compound, Pd catalyst, and ligand (if needed) setup->reagents solvent Add anhydrous, degassed solvent reagents->solvent add_base_alkene Add base and alkene solvent->add_base_alkene reaction Heat reaction mixture (conventional or microwave) add_base_alkene->reaction monitoring Monitor reaction progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Aqueous workup (extraction and washing) monitoring->workup Reaction complete purification Purify by column chromatography workup->purification product Obtain pure 4-alkenylpyrimidine purification->product

Caption: General experimental workflow for the Heck coupling.

References

Application Notes and Protocols for the Stille Coupling of 4-Iodopyrimidine with Organostannanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Stille coupling of 4-iodopyrimidine with various organostannanes. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of 4-substituted pyrimidines, which are key structural motifs in many biologically active compounds and pharmaceuticals.[1][2]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors used in oncology.[1] The Stille coupling offers a versatile and functional group tolerant method for the derivatization of the pyrimidine core, enabling the generation of diverse compound libraries for drug discovery.[3]

General Reaction Mechanism

The Stille coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: The organostannane reagent transfers its organic group to the palladium(II) complex, with the tin halide being eliminated. This is often the rate-determining step.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.[5]

Stille_Coupling_Mechanism General Catalytic Cycle of the Stille Coupling Reaction pd0 Pd(0)Ln (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate R-Pd(II)-I(Ln) (Pyrimidinyl-Pd Complex) oxidative_addition->pd_intermediate transmetalation Transmetalation coupled_intermediate R-Pd(II)-R'(Ln) (Diorganopalladium Complex) transmetalation->coupled_intermediate tin_halide Bu3Sn-I transmetalation->tin_halide reductive_elimination Reductive Elimination product R-R' (4-Substituted Pyrimidine) reductive_elimination->product organohalide This compound (R-I) organohalide->oxidative_addition organostannane Organostannane (R'-SnBu3) organostannane->transmetalation

Caption: General catalytic cycle for the Stille coupling reaction.

Data Presentation: Stille Coupling of Halopyrimidines with Organostannanes

The following tables summarize various reported conditions for the Stille coupling of this compound and other halopyrimidines with a range of organostannanes.

Table 1: Coupling with Vinylstannanes

EntryHalopyrimidineOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1This compoundTributyl(vinyl)stannanePd(PPh₃)₄ (5)-Toluene1101285
24-ChloropyrimidineTributyl(vinyl)stannanePd₂(dba)₃ (2)P(t-Bu)₃ (8)Dioxane1001678
32,4-DichloropyrimidineTributyl(vinyl)stannanePd(PPh₃)₄ (4)-DMF902465

Table 2: Coupling with Aryl- and Heteroarylstannanes

EntryHalopyrimidineOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1This compoundTributyl(phenyl)stannanePd(PPh₃)₄ (5)-DMF951892
24-Chloro-6-(3-iodophenyl)pyrimidinePhenyltributylstannanePd(PPh₃)₄ (5)-DMF9512-24~90
3This compound2-(Tributylstannyl)thiophenePd(PPh₃)₄ (2)-Toluene801288
45-Bromo-2-chloropyrimidineTributyl(phenyl)stannanePdCl₂(PPh₃)₂ (2)-DMF1001.585

Table 3: Coupling with Alkynylstannanes

EntryHalopyrimidineOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1This compoundTributylethynylstannanePd(PPh₃)₄ (5)-THF60680
24-ChloropyrimidineTributylethynylstannanePd₂(dba)₃ (2.5)AsPh₃ (10)NMP80875

Experimental Protocols

The following protocols provide detailed methodologies for the Stille coupling of this compound with various organostannanes.

Protocol 1: General Procedure for the Stille Coupling of this compound

This protocol provides a general method for the coupling of this compound with an organostannane.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Tributyl(vinyl)stannane, Phenyltributylstannane) (1.1 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Anhydrous solvent (e.g., Toluene, DMF, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Saturated aqueous potassium fluoride (KF) solution

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask or round-bottom flask equipped with a condenser and magnetic stir bar, add this compound and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the organostannane to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts. Stir vigorously for 1 hour.[2]

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted pyrimidine.

Protocol 2: Specific Example - Synthesis of 4-Phenylpyrimidine

This protocol describes the synthesis of 4-phenylpyrimidine from this compound and phenyltributylstannane.

Materials:

  • This compound (205 mg, 1.0 mmol)

  • Phenyltributylstannane (442 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Anhydrous Argon

Procedure:

  • In a flame-dried 25 mL Schlenk flask, dissolve this compound in anhydrous DMF under an argon atmosphere.

  • Add Pd(PPh₃)₄ to the solution.

  • Add phenyltributylstannane via syringe.

  • Heat the reaction mixture to 95 °C and stir for 18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of KF (20 mL).

  • Stir the resulting mixture vigorously for 1 hour, then extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (Hexane/Ethyl acetate gradient) to yield 4-phenylpyrimidine.

Mandatory Visualizations

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

Many 4-substituted pyrimidine derivatives synthesized via Stille coupling are potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[6][7] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[8] Pyrimidine-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling pathways such as the PI3K/Akt and RAS/MEK/ERK pathways, ultimately leading to reduced tumor growth and proliferation.[8]

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and Activates PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits AKT Akt PI3K->AKT Cell_Responses Cell Proliferation, Survival, Angiogenesis AKT->Cell_Responses RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Responses

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Stille coupling of this compound, from reaction setup to product purification and characterization.

Experimental_Workflow Experimental Workflow for Stille Coupling start Start setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating and Stirring (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Workup (KF wash to remove tin) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Solvent Removal extraction->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, MS) purification->characterization end Pure Product characterization->end

Caption: A typical experimental workflow for Stille coupling.

References

Synthesis of 4-Arylpyrimidines via Suzuki-Miyaura Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-arylpyrimidines utilizing the Suzuki-Miyaura cross-coupling reaction. This versatile and efficient method allows for the formation of a carbon-carbon bond between a pyrimidine core and various aryl groups, yielding compounds with significant potential in medicinal chemistry and materials science.

Introduction

4-Arylpyrimidine scaffolds are privileged structures in drug discovery, exhibiting a wide range of biological activities.[1][2] These compounds have been identified as potent inhibitors of various kinases and enzymes, making them valuable candidates for the development of novel therapeutics for cancer, inflammatory diseases, and other conditions.[3][4][5] The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with a halide or pseudohalide, has emerged as a powerful tool for the synthesis of these valuable molecules due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[6][7]

This protocol will detail the synthesis of 4-arylpyrimidines from readily available 4-chloropyrimidines and arylboronic acids, outlining the general procedure, key reaction parameters, and purification methods.

Reaction Principle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps include the oxidative addition of the palladium(0) catalyst to the 4-halopyrimidine, followed by transmetalation with the arylboronic acid (activated by a base), and finally, reductive elimination to yield the 4-arylpyrimidine and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd_complex R-Pd(II)L2-X oxidative_addition->pd_complex + R-X transmetalation Transmetalation r_pd_r R-Pd(II)L2-R' transmetalation->r_pd_r + R'-B(OR)3- reductive_elimination Reductive Elimination product R-R' reductive_elimination->product halopyrimidine 4-Halopyrimidine (R-X) boronic_acid ArB(OH)2 (R'-B(OH)2) base Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Procedure for the Synthesis of 4-Arylpyrimidines

This protocol is a general guideline and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • 4-Chloropyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, water/ethanol mixture)

Procedure:

  • To a Schlenk flask, add the 4-chloropyrimidine derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrimidine.

experimental_workflow start Start: Assemble Reactants inert_atmosphere Establish Inert Atmosphere (Evacuate & Backfill) start->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent reaction Heat and Stir (e.g., 80-110 °C, 2-24h) add_solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Dilute, Wash, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: 4-Arylpyrimidine purification->product

Figure 2: General experimental workflow for the synthesis of 4-arylpyrimidines.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of various 4-arylpyrimidines reported in the literature.

Table 1: Influence of Catalyst and Base on the Synthesis of 4-Phenylpyrimidine

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane1001271[8][9]
2PdCl₂(dppf) (3)K₃PO₄ (3)Toluene110885[10]
3Pd(OAc)₂ (2) / PPh₃ (4)Cs₂CO₃ (2.5)DMF901678[10]
4Pd(PPh₃)₂Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O80580-85[11]

Table 2: Synthesis of Various 4-Arylpyrimidines

4-HalopyrimidineArylboronic AcidCatalyst (mol%)Base (equiv)SolventYield (%)Reference
4,6-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane75 (mono-arylated)[10]
2,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)Dioxane88[8][9]
4-Chloropyrimidine3-Aminophenylboronic acidPdCl₂(dppf) (3)K₃PO₄ (3)Toluene82[12]
4-Pyrimidyl TosylatePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Water97 (microwave)[13]

Applications in Drug Discovery: Inhibition of Signaling Pathways

4-Arylpyrimidines have been shown to inhibit key signaling pathways implicated in cancer progression. For example, certain derivatives act as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.

FAK_Signaling_Pathway integrin Integrins fak FAK integrin->fak src Src fak->src pi3k PI3K fak->pi3k migration Cell Migration fak->migration src->fak akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation inhibitor 4-Arylpyrimidine Inhibitor inhibitor->fak

Figure 3: Simplified FAK signaling pathway and the inhibitory action of 4-arylpyrimidines.

By inhibiting FAK, these compounds can suppress tumor growth and metastasis, highlighting their therapeutic potential.[3] Similarly, other 4-arylpyrimidine derivatives have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs) and the Na⁺/H⁺ exchanger NHE-1, further demonstrating the versatility of this chemical scaffold in targeting disease-relevant pathways.[4][5]

Conclusion

The Suzuki-Miyaura reaction is a highly effective and reliable method for the synthesis of 4-arylpyrimidines. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science. The versatility of the reaction allows for the introduction of a wide range of aryl substituents, enabling the fine-tuning of the physicochemical and biological properties of the target compounds.

References

Application Notes and Protocols for Regioselective Cross-Coupling of Dihalopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the regioselective cross-coupling of dihalopyrimidines, a critical transformation in the synthesis of diverse molecular entities for drug discovery and materials science. The pyrimidine core is a prevalent scaffold in numerous FDA-approved drugs, and the ability to selectively functionalize dihalogenated pyrimidines is paramount for generating compound libraries and optimizing lead candidates.[1][2] This document details protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings, with a focus on controlling regioselectivity at the C2 and C4 positions.

Introduction

Dihalopyrimidines, particularly 2,4-dichloropyrimidine, are versatile building blocks in organic synthesis due to the differential reactivity of their carbon-halogen bonds. Generally, the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions than the C2 position.[3][4] This inherent reactivity bias allows for selective mono-functionalization at C4, followed by subsequent modification at C2. However, recent advancements have enabled the inversion of this selectivity, providing access to previously challenging C2-substituted pyrimidines.[5][6] The choice of catalyst, ligands, base, and solvent are all critical parameters in directing the regiochemical outcome of these reactions.

General Principles of Regioselectivity

The regioselectivity of cross-coupling reactions on 2,4-dihalopyrimidines is primarily governed by the electronic properties of the pyrimidine ring and the nature of the palladium catalyst. The C4 position is generally more electron-deficient and sterically accessible, favoring attack. However, specific ligand systems can alter this preference, enabling C2-selective couplings.

G Factors Influencing Regioselectivity in Dihalopyrimidine Cross-Coupling cluster_0 Reaction Parameters cluster_1 Substrate Properties Catalyst Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) Regioselectivity Regioselectivity (C4 vs. C2) Catalyst->Regioselectivity Ligand Ligand (e.g., PPh3, NHCs, Biarylphosphines) Ligand->Regioselectivity Base Base (e.g., K2CO3, Cs2CO3, LiHMDS) Base->Regioselectivity Solvent Solvent (e.g., Dioxane/H2O, THF, DMF) Solvent->Regioselectivity Electronic_Effects Electronic Effects (C4 more electron deficient) Electronic_Effects->Regioselectivity Steric_Hindrance Steric Hindrance (C4 generally more accessible) Steric_Hindrance->Regioselectivity

Caption: Key factors influencing the regioselectivity of cross-coupling reactions.

Data Presentation: Quantitative Summary of Regioselective Cross-Coupling Reactions

The following tables summarize the yields and regioselectivity for various cross-coupling reactions on dihalopyrimidines under different conditions.

Table 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)TimeYield (%)C4:C2 RatioReference
1Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O10015 min (MW)92>98:2[7]
24-Fluorophenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O10015 min (MW)85>98:2[7]
33-Thienylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O10015 min (MW)78>98:2[7]
44-Vinylphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃EtOH/H₂O5518 h75C4 only[4]
Table 2: Regioselective Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidines

| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | C4:C2 Ratio | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Dibutylamine | Pd(OAc)₂ (1) | dppb | LiHMDS | THF | -20 | 1 h | 95 | >99:1 |[3] | | 2 | Morpholine | Pd(OAc)₂ (2) | dppb | LiHMDS | THF | -20 | 1 h | 92 | >99:1 |[3] | | 3 | Aniline | None | - | - | THF | -60 | 0.5 h | 90 | >99:1 |[3] |

Table 3: Regioselective C-S Coupling of 2,4-Dichloropyrimidine
EntryThiolPrecatalyst (mol%)LigandBaseSolventTemp. (°C)C2:C4 RatioReference
11-Octanethiol(η³-tBu-indenyl)PdCl(IPent) (2)IPentNaOtBuTHF019:1[8]
2Thiophenol(η³-tBu-indenyl)PdCl(IPent) (2)IPentNaOtBuTHF0>20:1[8]

Experimental Protocols

The following are detailed methodologies for key regioselective cross-coupling reactions of dihalopyrimidines.

Protocol 1: General Procedure for Microwave-Assisted C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the highly regioselective C4-arylation of 2,4-dichloropyrimidine.[7]

G start Start reagents Combine: - 2,4-Dichloropyrimidine - Arylboronic acid - K2CO3 - Pd(PPh3)4 - Dioxane/H2O start->reagents mw Microwave Irradiation (100 °C, 15 min) reagents->mw workup Workup: - Extraction with EtOAc - Wash with brine - Dry over Na2SO4 mw->workup purification Purification: Column Chromatography workup->purification product C4-Aryl-2-chloropyrimidine purification->product

Caption: Workflow for C4-selective Suzuki-Miyaura coupling.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reactor vials

  • Argon or Nitrogen gas supply

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (e.g., 75 mg, 0.5 mmol).

  • Add the arylboronic acid (0.5 mmol).

  • Add potassium carbonate (e.g., 207 mg, 1.5 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (e.g., 2.9 mg, 0.0025 mmol).

  • Add a mixture of 1,4-dioxane (4 mL) and water (2 mL) that has been previously degassed by bubbling with argon for 15-20 minutes.

  • Seal the vial under an argon atmosphere.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for C4-Selective Buchwald-Hartwig Amination

This protocol is based on a highly regioselective amination of 6-aryl-2,4-dichloropyrimidines.[3]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 equiv)

  • Secondary amine (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • 1,4-Bis(diphenylphosphino)butane (dppb) (1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ and dppb.

  • Add anhydrous THF and stir for 10 minutes at room temperature.

  • Add the 6-aryl-2,4-dichloropyrimidine.

  • In a separate flask, pre-mix the secondary amine with the LiHMDS solution in THF at -20 °C.

  • Slowly add the amine/LiHMDS mixture to the reaction flask at -20 °C.

  • Stir the reaction at -20 °C for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for C2-Selective C-S Coupling

This protocol is adapted from a method for the C2-selective thiolation of 2,4-dichloropyrimidine.[5][8]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Thiol (1.2 equiv)

  • (η³-tBu-indenyl)PdCl(IPent) (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

Procedure:

  • In a glovebox, add the Pd precatalyst, 2,4-dichloropyrimidine, and NaOtBu to a vial.

  • Add anhydrous THF and stir the mixture.

  • Add the thiol to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for the specified time (monitor by TLC or LC-MS).

  • Quench the reaction with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Representative Procedure for C4-Selective Sonogashira Coupling

While less common for dihalopyrimidines, the Sonogashira coupling can be performed regioselectively at the C4 position under carefully controlled conditions.[3]

G Catalytic Cycle for Sonogashira Coupling Pd0 Pd(0)L2 Dihalopyrimidine Dihalopyrimidine (R-X) PdII_halide R-Pd(II)(X)L2 PdII_acetylide R-Pd(II)(C≡CR')L2 PdII_halide->PdII_acetylide Transmetalation PdII_acetylide->Pd0 Product R-C≡CR' PdII_acetylide->Product Reductive Elimination Cu_acetylide Cu-C≡CR' Cu_acetylide->PdII_halide Alkyne H-C≡CR' Alkyne->Cu_acetylide Cu(I), Base Base Base Dihalopyrimidine->PdII_halide Oxidative Addition

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2,4-dichloropyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the base.

  • Degas the mixture with a stream of argon for 10-15 minutes.

  • Add the terminal alkyne dropwise at room temperature.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 5: Representative Procedure for C4-Selective Negishi Coupling

The Negishi coupling offers a powerful method for C-C bond formation with organozinc reagents.[9][10]

Materials:

  • 2,4-Dihalopyrimidine (e.g., 2,4-dibromopyrimidine) (1.0 equiv)

  • Organozinc reagent (e.g., PhZnCl) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 2,4-dihalopyrimidine and Pd(PPh₃)₄.

  • Add anhydrous THF and stir to dissolve.

  • Slowly add the organozinc reagent solution at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The regioselective cross-coupling of dihalopyrimidines is a cornerstone of modern medicinal chemistry and organic synthesis. The protocols and data presented herein provide a valuable resource for researchers seeking to synthesize novel pyrimidine-based compounds. By carefully selecting the reaction conditions, particularly the catalyst and ligand system, a high degree of control over the regiochemical outcome can be achieved, enabling the efficient and selective synthesis of either C4- or C2-substituted pyrimidines. These methods open avenues for the rapid diversification of the pyrimidine scaffold, facilitating the development of new therapeutics and functional materials.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 4-Iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the microwave-assisted Suzuki-Miyaura cross-coupling of 4-iodopyrimidine with various boronic acids. The pyrimidine scaffold is a key structural motif in a vast number of biologically active compounds, and the methodologies presented herein offer an efficient and rapid approach for its functionalization, which is of significant interest in medicinal chemistry and drug development.[1] Microwave irradiation has been shown to dramatically reduce reaction times, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods.[1]

Principle and Advantages

The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[2] In the case of this compound, the carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, making it an excellent substrate for this transformation.[3][4] The electron-deficient nature of the pyrimidine ring further enhances its reactivity in cross-coupling reactions.[1]

Microwave-assisted synthesis offers several advantages, including:

  • Rapid Reaction Times: Reactions that typically take hours with conventional heating can often be completed in minutes.[1]

  • Improved Yields: The high temperatures and pressures achieved in a microwave reactor can lead to higher product yields.

  • Enhanced Reaction Control: Precise temperature and time control allows for reproducible results.

Data Presentation: Optimization of Reaction Conditions

The efficiency of the Suzuki coupling is dependent on the careful selection of the catalyst, base, solvent, and temperature. The following tables provide a summary of optimized conditions based on studies of similar halogenated pyrimidines and other N-heterocycles.[1][5] Given the higher reactivity of the C-I bond compared to C-Cl or C-Br bonds, these conditions are expected to be highly effective for this compound.[4]

Table 1: Catalyst Screening for Microwave-Assisted Suzuki Coupling

Catalyst (mol%)Typical Yield Range (%)Notes
Pd(PPh₃)₄ (2-5%)85-95%Commonly used and highly effective for a broad range of substrates.[1][3]
Pd(dppf)Cl₂ (2-5%)80-90%Effective for challenging couplings.
Pd(OAc)₂ with a ligand (e.g., SPhos) (1-3%)85-95%Buchwald ligand-based systems often show high reactivity.[6]
PdCl₂(PPh₃)₂ (2-5%)75-85%Another viable palladium(II) precatalyst.[1]

Reaction conditions are generalized and may require further optimization for specific substrates.

Table 2: Base and Solvent System Screening

BaseSolvent System (v/v)Typical Yield Range (%)Notes
Cs₂CO₃1,2-Dimethoxyethane (DME) / Water (3:1)90-98%Highly effective for iodo-substituted heterocycles.[3]
K₂CO₃1,4-Dioxane / Water (2:1 or 3:1)85-95%A common and cost-effective choice.[1]
K₃PO₄1,4-Dioxane / Water (4:1)80-90%A stronger base that can be effective in certain cases.
Na₂CO₃Toluene / Ethanol / Water (4:2:1)80-90%Can be effective, though multiphasic at room temperature.

Degassing the solvent mixture is crucial to prevent catalyst degradation.

Table 3: Microwave Reactor Parameter Optimization

ParameterRangeTypical Optimized ValueNotes
Temperature (°C)80 - 150100 - 120Higher temperatures can sometimes lead to side product formation.[5]
Reaction Time (min)5 - 3010 - 15Reaction progress should be monitored by TLC or LC-MS.[1][3]
Microwave Power (W)50 - 200100Power should be sufficient to maintain the target temperature.

Experimental Protocols

The following protocol is a general guideline for the microwave-assisted Suzuki coupling of this compound with an arylboronic acid and can be adapted for various substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., DME/Water or 1,4-Dioxane/Water)

  • Microwave reactor vial with a stir bar

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a microwave reactor vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[4]

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the vial via syringe.[4]

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 100-120°C) for a specified time (e.g., 10-15 minutes) with stirring.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature.[1] Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[1][6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-arylpyrimidine.[1][3]

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification reagents Combine this compound, Arylboronic Acid, Catalyst, Base add_solvent Add Degassed Solvent reagents->add_solvent seal_purge Seal Vial and Purge with Inert Gas add_solvent->seal_purge microwave Irradiate in Microwave (e.g., 100-120°C, 10-15 min) seal_purge->microwave cool Cool to Room Temperature microwave->cool extract Dilute and Extract with Organic Solvent cool->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Pure 4-Arylpyrimidine purify->product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L_n pd2_ox R¹-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L_n-R² pd2_ox->pd2_trans Transmetalation (Base) pd2_trans->pd0 Reductive Elimination product R¹-R² (4-Arylpyrimidine) pd2_trans->product r1x R¹-X (this compound) r1x->pd2_ox r2by2 R²-B(OR)₂ (Arylboronic acid) r2by2->pd2_trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for 4-Iodopyrimidine in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-iodopyrimidine as a key building block in the development of biologically active compounds. The protocols detailed below focus on two of the most powerful and versatile cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling and the Sonogashira coupling. These methods allow for the introduction of a wide range of substituents at the 4-position of the pyrimidine ring, enabling the synthesis of diverse chemical libraries for screening and lead optimization.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and other key interactions within the active sites of biological targets, such as kinases, makes it an attractive starting point for drug design. This compound, with its reactive carbon-iodine bond, serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, providing a straightforward entry into a vast chemical space of substituted pyrimidines with potential therapeutic applications in oncology, virology, and inflammatory diseases.

Synthesis of 4-Arylpyrimidines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction allows for the efficient synthesis of 4-arylpyrimidine derivatives, which are common structural motifs in a variety of biologically active molecules, including kinase inhibitors.

Application Focus: p38 MAPK Inhibitors

The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that are central to cellular responses to inflammatory cytokines and environmental stress.[2] Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[2] Consequently, the development of potent and selective p38 MAPK inhibitors is a major focus of therapeutic research. The 4-arylpyrimidine scaffold is a key pharmacophore in several known p38 MAPK inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific arylboronic acids and desired scales.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture, typically between 80-110 °C, and stir for a period ranging from 2 to 24 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrimidine.[2]

Quantitative Data: Representative Yields for Suzuki-Miyaura Coupling
Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85-95
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O80-90
3-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF75-85

Data is synthesized from literature precedents for analogous reactions.

Synthesis of 4-Alkynylpyrimidines via Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of 4-alkynylpyrimidines, which are valuable intermediates and key structural components in various biologically active compounds, including antiviral and anticancer agents.

Application Focus: Antiviral and Anticancer Agents

The pyrimidine nucleus is a fundamental component of nucleosides, making it a logical scaffold for the development of antiviral agents that can interfere with viral replication.[3] Furthermore, the introduction of an alkynyl group can lead to compounds with potent anticancer activity by targeting various cellular processes. The structural rigidity and linear geometry of the alkyne linker can be exploited to probe binding pockets of enzymes and receptors.

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific terminal alkynes. All reactions should be performed under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., 2 mol%), and the copper(I) iodide co-catalyst (e.g., 4 mol%).

  • Purge the flask with an inert gas.

  • Add the anhydrous solvent and the amine base. Stir the mixture at room temperature for 5-10 minutes.

  • Slowly add the terminal alkyne (1.1-1.5 eq) to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Quantitative Data: Representative Biological Activity of Pyrimidine Derivatives

While specific biological data for compounds directly synthesized from this compound via a single Sonogashira coupling is limited in the provided search results, the following table presents data for pyrimidine derivatives with reported antiviral and anticancer activities to illustrate the potential of this scaffold.

Compound ClassBiological Target/ActivityIC₅₀/EC₅₀
2-Amino-4-(ω-hydroxyalkylamino)pyrimidine derivativesAnti-influenza virus activity0.01-0.1 µM (EC₅₀)[3]
Pyrimido[4,5-d]pyrimidine derivativesHuman Coronavirus 229E (HCoV-229E)Potent activity reported[5]
N-benzyl aminopyrimidine derivativesAnticancer (various tumor cell lines)4-8 µM (EC₅₀)[6]

Visualizations

Signaling Pathway

p38_MAPK_pathway stress Stress / Cytokines mkk MKK3/6 stress->mkk activates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates phosphorylates response Inflammatory Response Gene Expression substrates->response inhibitor 4-Arylpyrimidine Inhibitor inhibitor->p38 inhibits

Caption: p38 MAPK signaling pathway and the inhibitory action of 4-arylpyrimidine derivatives.

Experimental Workflows

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine this compound, Arylboronic Acid, Base, and Pd Catalyst heating 2. Add Solvent and Heat reagents->heating extraction 3. Extraction heating->extraction purification 4. Column Chromatography extraction->purification product 4-Arylpyrimidine Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine this compound, Pd Catalyst, and CuI under Inert Atmosphere addition 2. Add Solvent, Base, and Terminal Alkyne reagents->addition heating 3. Stir/Heat addition->heating filtration 4. Filtration heating->filtration extraction 5. Extraction filtration->extraction purification 6. Column Chromatography extraction->purification product 4-Alkynylpyrimidine Product purification->product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

References

Troubleshooting & Optimization

Low yield in 4-Iodopyrimidine Suzuki coupling troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in 4-iodopyrimidine Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield in my this compound Suzuki coupling reaction?

A1: Low yields in the Suzuki coupling of this compound can stem from several factors. The electron-deficient nature of the pyrimidine ring and the potential for the ring nitrogens to coordinate with the palladium catalyst can create challenges.[1][2] Key areas to investigate include the choice of catalyst and ligand, the base and solvent system, reaction temperature, and the quality of your reagents.

Q2: How do the nitrogen atoms on the pyrimidine ring affect the Suzuki coupling?

A2: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which can influence the reactivity of the C-I bond.[1] More significantly, the lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This is a well-documented issue with nitrogen-containing heterocycles and often requires careful selection of ligands to mitigate.

Q3: What are common side reactions in this compound Suzuki couplings?

A3: Common side reactions include protodeboronation of the boronic acid, homocoupling of the boronic acid, and decomposition of the starting materials or product. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be a significant issue, especially with electron-deficient arylboronic acids.[2]

Q4: Can microwave irradiation improve the yield and reaction time?

A4: Yes, microwave-assisted Suzuki couplings can be highly effective for pyrimidine derivatives. Microwave heating can significantly reduce reaction times (often to minutes) and improve yields, sometimes even with lower catalyst loadings.[3]

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing little to no formation of your desired product, consider the following troubleshooting steps, presented in a logical workflow.

Troubleshooting_Workflow start Low/No Product catalyst Catalyst/Ligand Issues start->catalyst Potential Cause conditions Suboptimal Reaction Conditions start->conditions Potential Cause reagents Reagent Quality start->reagents Potential Cause catalyst_check Screen Catalysts & Ligands (e.g., Pd(PPh3)4, Pd(dppf)Cl2, Buchwald ligands) catalyst->catalyst_check Troubleshooting Step conditions_check Optimize Base, Solvent & Temperature conditions->conditions_check Troubleshooting Step reagents_check Verify Reagent Purity & Integrity (this compound, boronic acid) reagents->reagents_check Troubleshooting Step solution_catalyst Improved Yield catalyst_check->solution_catalyst Outcome solution_conditions Improved Yield conditions_check->solution_conditions Outcome solution_reagents Improved Yield reagents_check->solution_reagents Outcome

Caption: Troubleshooting workflow for low yield in this compound Suzuki coupling.

Catalyst and Ligand Selection:

  • Problem: The chosen palladium catalyst or ligand may be inefficient for this specific substrate. Standard catalysts like Pd(PPh₃)₄ might not be optimal.

  • Solution: Screen a variety of palladium catalysts and ligands. For electron-deficient heterocycles, ligands such as dppf or bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos) can be more effective.

Reaction Conditions Optimization:

  • Problem: The base, solvent, or temperature may not be suitable for the reaction.

  • Solution:

    • Base: Screen different inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can significantly impact the reaction outcome.

    • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often used to dissolve both the organic substrates and the inorganic base. The ratio of the solvents can be critical.

    • Temperature: Ensure the reaction is heated sufficiently, typically between 80-110 °C. If the reaction is sluggish, a moderate increase in temperature may be beneficial.

Reagent Quality:

  • Problem: Degradation of the this compound or the boronic acid can lead to low yields. Boronic acids, in particular, can be prone to decomposition.

  • Solution: Use fresh, high-purity reagents. Ensure that the boronic acid has not decomposed and that the this compound is pure.

Issue 2: Presence of Significant Side Products

If you are observing a good conversion of your starting material but a low yield of the desired product along with significant side products, consider the following:

Protodeboronation:

  • Problem: The boronic acid is being replaced by a hydrogen atom, leading to the formation of unsubstituted pyrimidine. This is more common with electron-deficient boronic acids.[2]

  • Solution:

    • Use a less polar solvent system.

    • Consider using a milder base.

    • Ensure strictly anhydrous conditions if applicable.

Homocoupling:

  • Problem: The boronic acid is coupling with itself to form a biaryl byproduct.

  • Solution:

    • Adjust the stoichiometry of the reactants. A slight excess of the this compound may suppress homocoupling.

    • Optimize the catalyst and ligand system to favor the cross-coupling pathway.

Data Presentation

The following tables summarize quantitative data for Suzuki couplings of pyrimidine derivatives with various boronic acids, providing a guide for reaction optimization.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)SolventBaseYield (%)Notes
Pd(PPh₃)₄ (5)-1,4-DioxaneK₂CO₃71Effective for 2,4-dichloropyrimidine.[4]
Pd₂(dba)₃ (2.5)-1,4-DioxaneK₂CO₃<5Inefficient without a suitable ligand.[4]
Pd(dppf)Cl₂ (5)-Toluene/H₂OK₂CO₃GoodUsed for 4-iodopyridine coupling.[5]

Table 2: Effect of Base and Solvent on Yield

BaseSolventTemperature (°C)Yield (%)Notes
K₃PO₄1,4-Dioxane70-80GoodEffective for pyrimidine derivatives.[2]
K₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)80Optimal for 2,4-dichloropyrimidine.[4]
Cs₂CO₃Toluene/H₂O8080Good yield with 4-bromophenyl-dichloropyrimidine.[2]
Na₂CO₃Toluene70-8040Moderate yield for pyrimidine derivative.[2]

Table 3: Influence of Boronic Acid Substituents on Yield

Boronic Acid SubstituentCoupling PartnerYield (%)Notes
4-OCH₃ (electron-donating)2,4-Dichloropyrimidine77High yield observed.[4]
3-OCH₃ (electron-donating)2,4-Dichloropyrimidine72Good yield.[4]
3-CF₃ (electron-withdrawing)2,4-DichloropyrimidineHighGood yields with electron-withdrawing groups.[4]
3-COOH (electron-withdrawing)2,4-Dichloropyrimidine55Lower yield compared to other substituted boronic acids.[4]
2-Furanyl (heteroaryl)2,4-DichloropyrimidineHighSuccessful coupling with heteroaryl boronic acids.[4]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Microwave-Assisted Suzuki Coupling Protocol for Pyrimidine Derivatives

This protocol is adapted for microwave synthesis, which can significantly accelerate the reaction.[3]

  • Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (e.g., this compound, 0.5 mmol), the desired boronic acid (0.5 mmol), the base (e.g., K₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%).

  • Solvent Addition: Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • Workup and Purification: After cooling, extract the reaction mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L_n PdII_Aryl R1-Pd(II)L_n-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl R1-Pd(II)L_n-R2 PdII_Aryl->PdII_Diaryl Transmetal Transmetalation PdII_Diaryl->Pd0 RedElim Reductive Elimination Product R1-R2 ArylHalide R1-X BoronicAcid R2-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Sonogashira Coupling of 4-Iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling of 4-iodopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Sonogashira coupling of this compound?

A1: The most prevalent side reactions are the homocoupling of the terminal alkyne, often referred to as Glaser coupling, and the dehalogenation of the this compound starting material. The electron-deficient nature of the pyrimidine ring can also influence reaction outcomes.

Q2: What causes the formation of alkyne homocoupling (Glaser) byproducts?

A2: Glaser coupling is primarily caused by the presence of a copper(I) co-catalyst in the presence of oxygen.[1][2] This oxidative homocoupling of the terminal alkyne can significantly reduce the yield of the desired cross-coupled product.[1]

Q3: How can I minimize or prevent the formation of the Glaser coupling byproduct?

A3: Several strategies can be employed:

  • Strict Anaerobic Conditions: The complete exclusion of oxygen is critical. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1]

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[3] These methods often require specific ligands to facilitate the catalytic cycle.

  • Use of a Hydrogen/Inert Gas Atmosphere: A mixture of hydrogen and an inert gas (like nitrogen or argon) has been shown to significantly reduce alkyne homocoupling to as low as 2%.[1]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thereby disfavoring the homocoupling pathway.

Q4: What leads to the dehalogenation of this compound?

A4: Dehalogenation, the replacement of the iodine atom with a hydrogen atom, can occur under palladium catalysis, particularly at elevated temperatures or with extended reaction times. The specific mechanism can be complex and may involve side reactions with the solvent or base.

Q5: Are there specific palladium catalysts or ligands that are recommended for the Sonogashira coupling of this compound?

A5: For routine couplings of 4-iodopyridines and related heterocycles, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can provide good yields. For more challenging substrates or to minimize side reactions, catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands may be more effective. The choice of ligand can significantly impact the reaction's success.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive Catalyst- Use a fresh batch of palladium catalyst and copper(I) iodide. - Ensure all reagents and solvents are anhydrous and of high purity.
2. Insufficiently Anaerobic Conditions- Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas for an extended period. - Maintain a positive pressure of argon or nitrogen throughout the reaction.
3. Suboptimal Reaction Temperature- For the reactive C-I bond of this compound, the reaction can often proceed at or near room temperature. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be beneficial. Avoid excessively high temperatures to minimize side reactions.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of Oxygen- Implement rigorous anaerobic techniques as described above.
2. High Copper Catalyst Loading- Reduce the amount of the copper(I) co-catalyst to the minimum effective level.
3. Reaction Conditions Favoring Homocoupling- Switch to a copper-free Sonogashira protocol. - Employ a hydrogen/inert gas atmosphere.[1] - Add the terminal alkyne to the reaction mixture slowly.
Formation of Dehalogenated Pyrimidine 1. High Reaction Temperature or Prolonged Reaction Time- Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed. - Attempt the reaction at a lower temperature.
2. Inappropriate Base or Solvent- Consider screening different amine bases (e.g., triethylamine, diisopropylethylamine) and solvents (e.g., THF, DMF, acetonitrile).

Quantitative Data on Side Reaction Mitigation

The following table summarizes data from a study on diminishing homocoupling in Sonogashira reactions, demonstrating the effectiveness of a hydrogen-diluted inert atmosphere. While the specific substrate is 4-bromopyridine hydrochloride, the principle is directly applicable to this compound.

Aryl HalideAlkyneAtmosphereYield of Cross-Coupled Product (%)Yield of Homocoupling Product (%)Reference
4-Bromopyridine hydrochloride4-(N,N-dimethylamino)phenylacetyleneN₂considerablesignificant[1]
4-Bromopyridine hydrochloride4-(N,N-dimethylamino)phenylacetyleneH₂/N₂94low[1]

Experimental Protocols

General Protocol for Sonogashira Coupling of a 4-Iodopyridine Derivative

This protocol is adapted from a procedure for 3-fluoro-4-iodopyridine and can serve as a starting point for this compound.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv)

  • Copper(I) iodide (CuI, 0.04-0.10 equiv)

  • Anhydrous amine base (e.g., triethylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add the this compound, palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.

  • Slowly add the terminal alkyne to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Side_Reactions cluster_reactants Starting Materials cluster_side_reactions Side Reactions This compound This compound Dehalogenation Dehalogenation This compound->Dehalogenation Pd catalyst, high temp. Terminal Alkyne Terminal Alkyne Glaser Coupling Glaser Coupling Terminal Alkyne->Glaser Coupling [O2], Cu(I) Sonogashira Coupling Sonogashira Coupling Terminal Alkyne->Sonogashira Coupling Desired Product Desired Product Alkyne Dimer Alkyne Dimer Glaser Coupling->Alkyne Dimer Pyrimidine Pyrimidine Dehalogenation->Pyrimidine Sonogashira Coupling->Desired Product

Caption: Key side reactions in the Sonogashira coupling of this compound.

Troubleshooting_Workflow Side Products Observed Side Products Observed Glaser Coupling? Glaser Coupling? Side Products Observed->Glaser Coupling? Yes Ensure Anaerobic Conditions Ensure Anaerobic Conditions Optimize Temperature Optimize Temperature Ensure Anaerobic Conditions->Optimize Temperature Successful Coupling Successful Coupling Optimize Temperature->Successful Coupling Dehalogenation? Dehalogenation? Reduce Reaction Time/Temp Reduce Reaction Time/Temp Dehalogenation?->Reduce Reaction Time/Temp Yes Dehalogenation?->Successful Coupling No Copper-Free Protocol Copper-Free Protocol Copper-Free Protocol->Successful Coupling Reduce Reaction Time/Temp->Successful Coupling Low/No Yield Low/No Yield Low/No Yield->Side Products Observed No Check Reagent Purity Check Reagent Purity Low/No Yield->Check Reagent Purity Yes Check Reagent Purity->Ensure Anaerobic Conditions Glaser Coupling?->Dehalogenation? No Glaser Coupling?->Copper-Free Protocol Yes

References

Technical Support Center: 4-Iodopyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-iodopyrimidine. The following sections address common issues related to catalyst deactivation and offer practical solutions to improve reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a very low yield. What are the primary causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings involving this compound are common and can often be attributed to several factors, primarily related to catalyst deactivation and suboptimal reaction conditions.

  • Catalyst Poisoning by Pyrimidine Nitrogens: The lone pairs of electrons on the nitrogen atoms in the pyrimidine ring can coordinate strongly to the palladium center. This coordination can inhibit the catalytic cycle, effectively "poisoning" the catalyst and preventing it from participating in the desired cross-coupling reaction.[1]

  • Catalyst Inactivation by Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen and can be oxidized to an inactive state. It is crucial to ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Suboptimal Choice of Ligand, Base, or Solvent: The stability and activity of the palladium catalyst are highly dependent on the reaction components.

    • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than less bulky ligands (e.g., PPh₃) for heteroaromatic substrates. These ligands can promote the crucial reductive elimination step and shield the palladium center from unwanted coordination with the pyrimidine nitrogens.[2]

    • Base: The choice of base is critical for the transmetalation step. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective. The solubility of the base is key, and using a mixed solvent system (e.g., 1,4-dioxane/water) can be beneficial.[3]

    • Solvent: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are commonly used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.[4]

  • Poor Quality of Reagents: The purity of the this compound and the boronic acid or ester is important. Boronic acids can degrade over time to form boroxines, and impurities in any of the starting materials can act as catalyst poisons.[2][5]

Troubleshooting Workflow for Low Yield

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Parameter Optimization cluster_3 Advanced Troubleshooting Low Yield Low Yield Inert Atmosphere? Inert Atmosphere? Low Yield->Inert Atmosphere? Reagent Purity? Reagent Purity? Inert Atmosphere?->Reagent Purity? Degassed Solvents? Degassed Solvents? Reagent Purity?->Degassed Solvents? Screen Ligands Screen Ligands Degassed Solvents?->Screen Ligands Screen Bases Screen Bases Screen Ligands->Screen Bases Vary Solvent Vary Solvent Screen Bases->Vary Solvent Adjust Temperature Adjust Temperature Vary Solvent->Adjust Temperature Change Pd Precatalyst Change Pd Precatalyst Adjust Temperature->Change Pd Precatalyst Use Additives Use Additives Change Pd Precatalyst->Use Additives

Caption: A logical workflow for troubleshooting low yields.

Issue 2: Presence of Significant Side Products

Q2: My reaction mixture contains a significant amount of unreacted starting material and a byproduct corresponding to the pyrimidine ring without the iodine. What is happening?

A2: This side product is the result of hydrodeiodination , a common side reaction in palladium-catalyzed cross-couplings where the iodine substituent is replaced by a hydrogen atom. This reduces the yield of the desired product and complicates purification.

  • Causes of Hydrodeiodination:

    • Inefficient Catalytic Cycle: If the rate of the desired cross-coupling is slow, competing dehalogenation pathways can become more prominent.

    • Source of Hydride: Protic solvents (like alcohols) or even trace amounts of water can serve as a source of hydride for this side reaction. Certain bases can also promote the formation of palladium hydride species.

  • Solutions to Minimize Hydrodeiodination:

    • Optimize the Catalyst System: Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) to accelerate the rate of reductive elimination, which outcompetes the deiodination pathway.[2]

    • Change the Solvent: If using a protic solvent, switch to an aprotic solvent such as 1,4-dioxane, toluene, or THF.[2]

    • Adjust the Base: Try a milder base that is less likely to promote the formation of hydride species.

    • Lower the Reaction Temperature: Higher temperatures can sometimes increase the rate of deiodination. Attempting the reaction at a lower temperature may improve selectivity.[2]

Q3: I am observing a significant amount of homocoupling of my boronic acid or alkyne coupling partner. How can I prevent this?

A3: Homocoupling is another common side reaction that consumes your coupling partner and reduces the overall yield.

  • Causes of Homocoupling:

    • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.

    • Inefficient Transmetalation: If the transmetalation step is slow, the organoboron or organocopper (in Sonogashira) species may react with itself.

  • Solutions to Minimize Homocoupling:

    • Rigorous Degassing: Ensure that all solvents and the reaction headspace are free of oxygen. Use techniques like freeze-pump-thaw or sparging with an inert gas.[6]

    • Optimize Reaction Conditions: Adjusting the base, solvent, and temperature can improve the rate of the desired cross-coupling relative to homocoupling.

    • For Sonogashira Reactions: Ensure the rigorous exclusion of oxygen, as this is critical for preventing the homocoupling of the alkyne (Glaser coupling).[2]

Catalyst Deactivation and Competing Pathways

G cluster_catalytic_cycle Desired Catalytic Cycle cluster_deactivation Deactivation/Side Reactions Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition this compound Catalyst Poisoning Catalyst Poisoning Pd(0)->Catalyst Poisoning Pyrimidine N-Coordination Transmetalation Transmetalation Oxidative Addition->Transmetalation R-B(OH)2 Hydrodeiodination Hydrodeiodination Oxidative Addition->Hydrodeiodination Hydride Source Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Homocoupling Homocoupling Transmetalation->Homocoupling O2 Reductive Elimination->Pd(0) Product

Caption: Competing pathways leading to catalyst deactivation.

Data Presentation: Optimizing Reaction Conditions

The selection of the catalyst system and reaction conditions is crucial for a successful outcome. The following tables summarize general trends and starting points for optimization based on literature for similar heteroaromatic systems.

Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yield (Illustrative data based on couplings of halo-heterocycles)

EntryThis compound DerivativeLigandBaseSolventTemp (°C)Yield (%)
1This compoundPPh₃K₂CO₃Toluene/H₂O10045
2This compoundPPh₃K₃PO₄1,4-Dioxane/H₂O10065
3This compoundXPhosK₃PO₄1,4-Dioxane/H₂O8088
4This compoundSPhosCs₂CO₃Toluene8092
52-substituted-4-iodopyrimidinePd(dppf)Cl₂K₂CO₃CPME/H₂O8075

Table 2: General Conditions for Various Cross-Coupling Reactions

Reaction TypePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTypical Temp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2.0)1,4-Dioxane/H₂O80-100
Sonogashira Pd(PPh₃)₂Cl₂ (2)None (CuI cocatalyst)Et₃N (3.0)THF or DMF25-60
Buchwald-Hartwig Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene100-110
Heck Pd(OAc)₂ (1-5)P(o-tolyl)₃ (2-10)Et₃N (2.0)DMF80-120

Experimental Protocols

The following are generalized, detailed protocols that serve as a starting point for your experiments. Note: These protocols should be optimized for each specific substrate combination.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[4]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[5]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

General Protocol for Copper-Free Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add the this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) salt (e.g., CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Base: Add a suitable degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.[7]

  • Reaction Execution: Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C) and monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts. Remove the solvent under reduced pressure and purify the residue by column chromatography.[7]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv) to a flame-dried Schlenk flask.

  • Reagent Addition: Add the this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture with stirring to the desired temperature (e.g., 100-110 °C).

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Once complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd(0)L2 Pd(0)L2 Oxidative Addition Complex L2(Pyr)Pd(II)-I Pd(0)L2->Oxidative Addition Complex Oxidative Addition (+ Pyr-I) Transmetalation Complex L2(Pyr)Pd(II)-R Oxidative Addition Complex->Transmetalation Complex Transmetalation (+ R-B(OH)2, Base) Product Pyr-R Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2

Caption: The key steps in a Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Optimization of Base and Solvent for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the base and solvent for the Buchwald-Hartwig amination reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low Reaction Yield

Q1: My Buchwald-Hartwig amination is resulting in a low yield. What are the primary parameters I should investigate?

A1: Low yields in Buchwald-Hartwig amination can arise from several factors. A systematic approach to troubleshooting is recommended. Here are the key areas to focus on:

  • Catalyst System (Palladium Source & Ligand): The choice of palladium precursor and ligand is critical and highly dependent on the specific substrates being used.[1] Ensure you are using a ligand appropriate for your amine and aryl halide combination. Sterically hindered biarylphosphine ligands are often effective.[1] The use of pre-catalysts is generally more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).[1]

  • Base Selection: The base plays a crucial role in the catalytic cycle.[1] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used but may not be compatible with base-sensitive functional groups.[1][2] For sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, although this could require higher reaction temperatures.[1][2] The solubility of the base is also a key factor to consider.[1][2]

  • Solvent Choice: The solvent must effectively dissolve the reactants and, to a sufficient extent, the base.[1] Common solvents include toluene, dioxane, and THF.[1][2][3] It is generally advisable to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[1][2] If solubility is a persistent issue, using a co-solvent may be beneficial.[1]

  • Reaction Temperature: Typical reaction temperatures for Buchwald-Hartwig amination are between 80-100°C.[1][2] However, for thermally sensitive substrates, it may be necessary to use lower temperatures in combination with stronger bases.[1] Conversely, more challenging substrates might require higher temperatures to achieve a satisfactory yield.[1]

  • Exclusion of Air and Moisture: The active palladium(0) catalyst is sensitive to air. Therefore, it is crucial to ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.[4]

Side Reactions and Impurities

Q2: I am observing significant side product formation in my reaction. How can I minimize these?

A2: Side reactions in Buchwald-Hartwig amination are often related to the choice of base and solvent.

  • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced. It can sometimes be suppressed by changing the ligand or the base.

  • β-Hydride Elimination: This can occur with amine substrates that have β-hydrogens, leading to the formation of an imine and the reduced aryl halide.[5] The choice of a bulky ligand can often minimize this side reaction.

  • Homocoupling: The coupling of two aryl halides can also occur. This is more prevalent at higher temperatures, so optimizing the reaction temperature can be beneficial.

The polarity of the solvent can significantly influence product distribution. Aprotic, nonpolar solvents like m-xylene tend to provide higher selectivity towards the desired N-arylated amine compared to aprotic, polar solvents.[6][7][8]

Base and Solvent Compatibility

Q3: My starting materials have base-sensitive functional groups. What is the best approach?

A3: When dealing with base-sensitive functional groups, such as esters or nitro groups, strong bases like NaOtBu should be avoided.[9] Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are better alternatives, although they may require higher reaction temperatures or longer reaction times to achieve good conversion.[2][9] The use of a combination of an inorganic base and a soluble organic base like DBU can also be an effective strategy for sensitive substrates.[2]

Q4: How does solvent polarity affect the reaction?

A4: Solvent polarity plays a critical role.

  • Nonpolar, aprotic solvents (e.g., toluene, xylene, dioxane): These are the classic solvents for this reaction.[6][10] They resist the formation of new charges, which can be favorable for the catalytic cycle.[11][12] However, the insolubility of many inorganic bases in these solvents can lead to a heterogeneous reaction mixture.[6]

  • Polar, aprotic solvents (e.g., DMF, NMP): These solvents can dissolve inorganic bases to a greater extent.[6][8] However, in polar solvents, the base can form a stable complex with the palladium catalyst, potentially hindering the reaction.[11][12]

The choice of solvent should be carefully considered based on the specific substrates and base used.

Data Presentation: Base and Solvent Screening

The following tables summarize the effect of different bases and solvents on the yield of Buchwald-Hartwig amination reactions from cited literature.

Table 1: Effect of Base on Reaction Yield

EntryAryl HalideAmineBaseSolventTemperature (°C)Yield (%)
14-BromotoluenePiperidineNaOtBuToluene10095
24-BromotoluenePiperidineK₃PO₄Toluene10060
34-ChlorotolueneMorpholineLHMDSToluene8088
44-ChlorotolueneMorpholineCs₂CO₃Dioxane10075

Data is representative and compiled for illustrative purposes based on general trends reported in the literature.

Table 2: Effect of Solvent on Reaction Yield

EntryAryl HalideAmineBaseSolventTemperature (°C)Yield (%)
14-BromotolueneAnilineNaOtBuToluene10098
24-BromotolueneAnilineNaOtBuDioxane10096
34-BromotolueneAnilineNaOtBuTHF8085
44-BromotolueneAnilineNaOtBuDMF10070

Data is representative and compiled for illustrative purposes based on general trends reported in the literature.

Experimental Protocols

General Protocol for Base and Solvent Screening in Buchwald-Hartwig Amination

This protocol is a general guideline for screening bases and solvents for a Buchwald-Hartwig amination reaction. The specific amounts and conditions should be optimized for each unique substrate combination.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., a biarylphosphine, 1.1-1.2 equiv relative to Pd)

  • Base (1.4-2.0 equiv)

  • Anhydrous solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Stirring apparatus (magnetic stirrer)

  • Heating apparatus (oil bath or heating block)

Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, palladium pre-catalyst, and ligand.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes. This can be done by evacuating and backfilling the vessel multiple times.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the base. If the amine is a solid, it can be added at this stage.

  • Addition of Solvent and Liquid Amine: Add the anhydrous solvent via syringe. If the amine is a liquid, add it via syringe at this point.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir at the desired temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, to obtain the desired N-arylated amine.

Mandatory Visualizations

Buchwald_Hartwig_Troubleshooting cluster_solutions Potential Solutions start Low Yield in Buchwald-Hartwig Amination catalyst Check Catalyst System (Pd Source & Ligand) start->catalyst base Optimize Base (Strength & Solubility) catalyst->base sol_catalyst Use pre-catalyst Try different ligand catalyst->sol_catalyst solvent Screen Solvents (Polarity & Solubility) base->solvent sol_base Try weaker base (e.g., Cs2CO3) for sensitive substrates. Consider base solubility. base->sol_base temp Adjust Temperature solvent->temp sol_solvent Try nonpolar aprotic (e.g., Toluene) or polar aprotic (e.g., DMF) Use co-solvent if needed. solvent->sol_solvent inert Ensure Inert Atmosphere temp->inert sol_temp Increase for challenging substrates Decrease for sensitive substrates temp->sol_temp success Improved Yield inert->success sol_inert Use anhydrous solvents Purge with N2 or Ar inert->sol_inert

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Buchwald_Hartwig_Base_Selection start Substrate Functional Group Tolerance sensitive Base-Sensitive Functional Groups Present (e.g., esters, nitro groups) start->sensitive Yes robust Robust Functional Groups start->robust No weak_base Use Weaker Bases: - K3PO4 - K2CO3 - Cs2CO3 sensitive->weak_base strong_base Use Stronger Bases: - NaOtBu - LHMDS robust->strong_base optimize_temp May require higher reaction temperature weak_base->optimize_temp

Caption: Decision tree for base selection based on substrate sensitivity.

References

Technical Support Center: Purification of Crude 4-Substituted Pyrimidine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4-substituted pyrimidine products. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative workflows to streamline your purification processes.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-substituted pyrimidine derivatives, offering potential causes and solutions in a direct question-and-answer format.

Recrystallization Issues

Question/Issue Potential Cause(s) Recommended Solution(s)
My compound "oils out" instead of crystallizing. The solution is too concentrated, becoming supersaturated above the compound's melting point.Reheat the solution to dissolve the oil, add a small amount of additional solvent to reduce saturation, and allow it to cool more slowly.[1]
The boiling point of the solvent is too high, or the compound is highly soluble even at lower temperatures.Choose a solvent with a lower boiling point or one in which the compound has lower solubility at room temperature.[1]
The rate of cooling is too rapid.Allow the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can also help.[1]
No crystals are forming upon cooling. The solution may be too dilute.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If unsuccessful, reduce the solvent volume by gentle heating and cool again.[1]
The recrystallization yield is very low. Excessive amount of solvent was used, leaving a significant portion of the product in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]
Premature crystallization occurred during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[1]
The purified crystals are colored, indicating impurities. Colored impurities have similar solubility profiles and co-crystallize with the product.Consider a pre-purification step like column chromatography before recrystallization.[1] Alternatively, a second recrystallization with a different solvent system may be effective.[2]
The compound itself is naturally colored.If the compound is expected to be colored, the coloration may not be due to impurities. Confirm purity using analytical techniques like NMR or LC-MS.

Column Chromatography Issues

Question/Issue Potential Cause(s) Recommended Solution(s)
Poor separation of the desired product from impurities (spots are too close on TLC). The polarity of the mobile phase (eluent) is not optimal.To improve the separation of polar compounds, try decreasing the proportion of the polar solvent in the mobile phase. For less polar compounds, a slight increase in the polar solvent might be beneficial.[2]
The stationary phase is not suitable for the separation.If using silica gel, consider switching to a different stationary phase like alumina, or using reverse-phase chromatography.[3]
The compound is streaking on the TLC plate and the column. The sample may be overloaded.Use a more dilute solution of your sample for TLC spotting and load less material onto the column.
The compound may be acidic or basic and interacting strongly with the silica gel.Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve the peak shape.
The compound is not eluting from the column. The mobile phase is not polar enough to move the compound through the stationary phase.Gradually increase the polarity of the mobile phase (gradient elution).[2]
The compound may be unstable on silica gel.Consider using a less acidic stationary phase like neutral alumina.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 4-substituted pyrimidine derivatives?

A1: The most frequently used purification methods are recrystallization and column chromatography over silica gel.[2] The choice between these techniques depends on the physical state of the product (solid or oil) and the nature of the impurities.[2] For solid compounds with impurities that have different solubility profiles, recrystallization is a cost-effective method.[4] For complex mixtures or when impurities have similar polarities to the product, column chromatography is generally more effective.[3][5][6]

Q2: How do I select an appropriate solvent for recrystallization?

A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][4] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[1] Common solvents for pyrimidine derivatives include ethanol, methanol, acetone, ethyl acetate, and water, or mixtures thereof.[2][4] Small-scale solubility tests are recommended to identify the optimal solvent or solvent system.[2]

Q3: What are some common impurities I might encounter in the synthesis of 4-substituted pyrimidines?

A3: Common impurities can include unreacted starting materials, reagents, and by-products from side reactions.[4] For instance, in reactions like the Biginelli synthesis, N-acylurea byproducts can form.[7] Other potential side reactions include dimerization, polymerization, or rearrangement of the pyrimidine ring.[3]

Q4: My crude product is a complex mixture. Should I use recrystallization or column chromatography?

A4: For complex mixtures, column chromatography is generally the preferred method as it can separate multiple components based on their differential polarity.[4][5][6] Recrystallization is less effective when multiple impurities are present or when impurities have similar solubility to the desired product.[2]

Q5: When should I consider using preparative HPLC?

A5: Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique suitable for obtaining highly pure compounds. It is often used for challenging separations where column chromatography is insufficient or for the final purification step in drug development to achieve very high purity.[4]

Experimental Protocols

Protocol 1: General Procedure for Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude 4-substituted pyrimidine product. Add a few drops of a potential solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not when cold.[1][4]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the compound.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask to remove them.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, you can place the flask in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[4]

Protocol 2: General Procedure for Column Chromatography

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate mobile phase (eluent). The ideal solvent system should give the target compound a retention factor (Rf) of approximately 0.2-0.4 and provide good separation from impurities.[4] Common systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[4]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column, ensuring there are no air bubbles.[2][8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel (dry loading) and add the resulting powder to the top of the column.[4][8]

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. A consistent flow rate should be maintained.[2]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.[2]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[2]

Protocol 3: General Procedure for Liquid-Liquid Extraction

Liquid-liquid extraction is useful for initial work-up to remove water-soluble or acid/base-labile impurities.[9][10]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Washing: Transfer the solution to a separatory funnel. Add an aqueous solution (e.g., water, brine, dilute acid, or base) to the funnel.

  • Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.[11]

  • Separation: Allow the two layers to separate. The denser layer will be at the bottom.[11]

  • Collection: Drain the desired layer. Repeat the washing process as necessary.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude 4-Substituted Pyrimidine Product dissolution Dissolution in Appropriate Solvent crude_product->dissolution purification_choice Choose Purification Method dissolution->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid Product column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture/Oil extraction Liquid-Liquid Extraction purification_choice->extraction Initial Work-up collection Collect Pure Fractions/ Crystals recrystallization->collection column_chromatography->collection extraction->dissolution solvent_removal Solvent Removal collection->solvent_removal pure_product Pure Product solvent_removal->pure_product analysis Purity Analysis (TLC, NMR, LC-MS) pure_product->analysis

Caption: General experimental workflow for the purification of 4-substituted pyrimidines.

troubleshooting_workflow start Impure Product After Initial Purification check_purity Assess Purity (TLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure stop Purification Complete is_pure->stop Yes troubleshoot Identify Problem is_pure->troubleshoot No oiling_out Oiling Out in Recrystallization troubleshoot->oiling_out low_yield Low Yield troubleshoot->low_yield poor_separation Poor Separation in Chromatography troubleshoot->poor_separation streaking Streaking on TLC/ Column troubleshoot->streaking solution_oiling Adjust Solvent/ Cooling Rate oiling_out->solution_oiling solution_yield Optimize Solvent Volume/ Hot Filtration low_yield->solution_yield solution_separation Optimize Mobile Phase/ Change Stationary Phase poor_separation->solution_separation solution_streaking Dilute Sample/ Add Modifier streaking->solution_streaking solution_oiling->check_purity solution_yield->check_purity solution_separation->check_purity solution_streaking->check_purity

Caption: Logical troubleshooting workflow for purification issues.

References

Preventing dehalogenation of 4-Iodopyrimidine in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodopyrimidine in common cross-coupling reactions. Our aim is to help you minimize the undesired dehalogenation side reaction and maximize the yield of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of this compound coupling reactions?

A1: Dehalogenation, specifically deiodination in this case, is a common side reaction where the iodine atom at the 4-position of the pyrimidine ring is replaced by a hydrogen atom. This leads to the formation of pyrimidine as a byproduct, reducing the overall yield of the desired coupled product and complicating purification.

Q2: Why is this compound particularly susceptible to dehalogenation?

A2: The Carbon-Iodine (C-I) bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F). This lower bond dissociation energy makes the C-I bond more susceptible to cleavage, not only in the desired oxidative addition step of the catalytic cycle but also in competing side reactions that lead to dehalogenation. The electron-deficient nature of the pyrimidine ring further influences its reactivity.[1][2]

Q3: Which coupling reactions are most affected by the dehalogenation of this compound?

A3: Dehalogenation can be a significant issue in several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The extent of this side reaction is highly dependent on the specific reaction conditions.

Q4: How can I detect and quantify the dehalogenated pyrimidine byproduct?

A4: The most common methods for identifying and quantifying the pyrimidine byproduct are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the volatile pyrimidine from other reaction components and provide its mass for confirmation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the reaction progress and detecting the mass of the byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude reaction mixture will show characteristic signals for pyrimidine, which can be compared to an authentic sample.

Troubleshooting Guides

This section provides specific advice for troubleshooting dehalogenation issues in common coupling reactions involving this compound.

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired 4-arylpyrimidine.

  • Presence of a significant amount of pyrimidine in the crude reaction mixture, confirmed by GC-MS or NMR.

  • Complex purification due to the potential for multiple byproducts.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Ligand Switch to a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos. These ligands can accelerate the rate of reductive elimination, which outcompetes the dehalogenation pathway.[3]
Base is too Strong If using a strong base like an alkoxide, consider switching to a milder inorganic base such as K₃PO₄ or Cs₂CO₃.[4]
High Reaction Temperature Attempt the reaction at a lower temperature (e.g., 60-80 °C). While this may slow down the reaction, it can disproportionately decrease the rate of dehalogenation.
Protic Solvent Use anhydrous, aprotic solvents like 1,4-dioxane or toluene to minimize the presence of hydrogen donors.
Issue 2: Prevalent Dehalogenation in Sonogashira Coupling

Symptoms:

  • Low yield of the desired 4-alkynylpyrimidine.

  • Formation of pyrimidine and/or homocoupled alkyne (Glaser coupling) byproducts.

Possible Causes & Solutions:

CauseRecommended Solution
Copper Co-catalyst The copper(I) co-catalyst, while accelerating the desired reaction, can also promote the homocoupling of the terminal alkyne. Consider running the reaction under "copper-free" conditions.[5]
Amine Base/Solvent While common, amine bases like triethylamine can sometimes contribute to dehalogenation. The use of a non-amine base like K₂CO₃ or Cs₂CO₃ in a solvent like DMF can be beneficial.[6][7]
High Temperature Sonogashira couplings can often be run at or near room temperature, especially with reactive iodides. Avoid unnecessarily high temperatures.[8]
Oxygen Presence Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxidative homocoupling.
Issue 3: Dehalogenation during Buchwald-Hartwig Amination

Symptoms:

  • Low yield of the desired 4-aminopyrimidine.

  • Formation of pyrimidine as a major byproduct.

Possible Causes & Solutions:

CauseRecommended Solution
Ligand Choice Employ bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) which are effective in promoting C-N bond formation and suppressing dehalogenation.[9]
Base Selection A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are often good choices. The choice may need to be optimized for the specific amine.[10]
Reaction Temperature Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to minimize deiodination. Microwave irradiation can sometimes provide rapid heating to the target temperature, minimizing the time for side reactions to occur.[11]

Data Presentation

The following tables summarize quantitative data for coupling reactions of halopyrimidines and related aryl halides, illustrating the impact of different reaction parameters on product yield, which is indirectly related to the extent of side reactions like dehalogenation.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield of Aryl Halides

EntryAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
15-(4-bromophenyl)-4,6-dichloropyrimidineK₃PO₄Toluene70-80-40
25-(4-bromophenyl)-4,6-dichloropyrimidineK₃PO₄Acetonitrile70-80-36
35-(4-bromophenyl)-4,6-dichloropyrimidineK₃PO₄1,4-Dioxane70-80-60
45-(4-bromophenyl)-4,6-dichloropyrimidineCs₂CO₃Toluene70-80-80

Data synthesized from a study on a brominated dichloropyrimidine derivative, demonstrating the significant impact of solvent and base choice on yield.[4]

Table 2: Comparison of Catalysts and Bases in Sonogashira Coupling of 1-iodo-4-nitrobenzene

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (10)Et₃NMeCNRT1194
2Pd(PPh₃)₂Cl₂ (10)PiperidineMeCNRT1095
3Pd(PPh₃)₂Cl₂ (10)K₂CO₃MeCNRT1260
4CuI (10)Et₃NMeCNRT120

This table illustrates the superior performance of amine bases in this specific Sonogashira coupling.[12]

Table 3: Ligand and Base Screening for Buchwald-Hartwig Amination of an Aryl Bromide

EntryLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1XPhosK₃PO₄t-BuOH1101895
2RuPhosK₃PO₄t-BuOH1101892
3P(o-tol)₃NaOt-BuToluene1002475
4BINAPCs₂CO₃Toluene110888

A summary of common conditions for Buchwald-Hartwig amination, highlighting the effectiveness of bulky phosphine ligands.[13]

Experimental Protocols

The following are general, optimized protocols for conducting coupling reactions with this compound with a focus on minimizing dehalogenation.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of pyrimidine.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

Reagents & Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed DMF

  • Schlenk flask or sealed tube with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add anhydrous, degassed DMF via syringe.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkynes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

Reagents & Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed tube with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the ligand.

  • In a separate glovebox or under a positive pressure of inert gas, add the NaOt-Bu.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the amine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Dehalogenation cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Symptom Low Yield of Coupled Product & High Level of Pyrimidine Byproduct Cause1 Suboptimal Ligand Symptom->Cause1 Cause2 Incorrect Base Symptom->Cause2 Cause3 High Temperature Symptom->Cause3 Cause4 Protic Solvent/ H₂O Presence Symptom->Cause4 Solution1 Use Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) Cause1->Solution1 Solution2 Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃) Cause2->Solution2 Solution3 Lower Reaction Temperature Cause3->Solution3 Solution4 Use Anhydrous, Aprotic Solvents Cause4->Solution4

Caption: Troubleshooting logic for dehalogenation in coupling reactions.

Experimental_Workflow Start Start: Oven-Dried Glassware Setup Reaction Setup Under Inert Gas (Add Solids: this compound, Coupling Partner, Base, Catalyst, Ligand) Start->Setup Degas Evacuate & Backfill with Inert Gas (3x) Setup->Degas Solvent Add Anhydrous, Degassed Solvent Degas->Solvent Reaction Heat to Optimized Temperature with Vigorous Stirring Solvent->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup (Quench, Extract, Wash, Dry) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End Characterize Pure Product Purify->End

Caption: General experimental workflow for cross-coupling reactions.

Competing_Pathways cluster_coupling Desired Coupling Pathway cluster_dehalogenation Undesired Dehalogenation Pathway Aryl_Pd_I Ar-Pd(II)-I (Oxidative Addition Intermediate) Transmetalation Transmetalation (with Nu) Aryl_Pd_I->Transmetalation Protonolysis Protonolysis / Reaction with Hydride Source Aryl_Pd_I->Protonolysis Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product Ar-Nu (Coupled Product) Reductive_Elimination->Product Reductive_Elimination_H Reductive Elimination Protonolysis->Reductive_Elimination_H Byproduct Ar-H (Dehalogenated Byproduct) Reductive_Elimination_H->Byproduct

Caption: Competing catalytic pathways: coupling vs. dehalogenation.

References

Improving solubility of 4-Iodopyrimidine in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the solubility of 4-iodopyrimidine in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic organic compound that typically appears as a white to light yellow crystalline solid. It is generally soluble in polar organic solvents.[1] The electron-withdrawing nature of the iodine atom influences the electronic properties of the pyrimidine ring, affecting its reactivity and solubility.[1]

Q2: My this compound is not dissolving in the solvent specified in my reaction protocol. What should I do first?

The initial and most straightforward approach is to gently heat the reaction mixture while stirring. Many organic compounds exhibit increased solubility at elevated temperatures.[2] However, be mindful of the reaction's temperature sensitivity and the potential for decomposition of other reagents. If gentle heating is ineffective, a systematic solvent screening is recommended.[2]

Q3: Which solvents are commonly used for reactions involving this compound, such as Suzuki or Sonogashira couplings?

A range of anhydrous and degassed solvents are frequently employed in cross-coupling reactions with iodo-substituted heterocycles. The choice of solvent can significantly impact reaction rate and yield.[3] Common options include:

  • Ethers: 1,4-Dioxane, Tetrahydrofuran (THF), 1,2-Dimethoxyethane (DME)

  • Aromatics: Toluene

  • Amides: N,N-Dimethylformamide (DMF)

  • Nitriles: Acetonitrile (MeCN)

Often, mixtures of these solvents, sometimes with the addition of water, are used to achieve optimal solubility for all reaction components.[2][4]

Q4: Can I use a co-solvent to improve the solubility of this compound?

Yes, using a co-solvent is a common and effective strategy.[5] The addition of a second, miscible solvent can significantly alter the polarity of the medium and enhance the solubility of your starting material. For instance, in Suzuki reactions, a common co-solvent is water, which helps dissolve inorganic bases.[2] For organic-soluble substrates, a biphasic system like Toluene/H₂O or Dioxane/H₂O is standard.[2]

Q5: I'm observing incomplete dissolution even after heating and trying different solvents. What other factors should I consider?

If solubility issues persist, consider the following:

  • Purity of this compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the reagent.

  • Particle Size: If the this compound is in the form of large crystals, grinding it to a fine powder before addition to the reaction mixture can increase the surface area and improve the rate of dissolution.

  • Stirring Rate: Ensure vigorous stirring to maximize the interaction between the solid and the solvent.[2]

Troubleshooting Guide: Improving this compound Solubility

This guide provides a systematic approach to addressing solubility challenges with this compound in your reaction setup.

Initial Steps: Simple Adjustments

If you are experiencing poor solubility of this compound, begin with these simple troubleshooting steps before making significant changes to your protocol.

Step Action Rationale Considerations
1 Increase Temperature Solubility of solids in liquids generally increases with temperature.Monitor for potential decomposition of reactants or catalyst. Do not exceed the recommended temperature for the reaction.
2 Increase Stirring Rate Vigorous agitation increases the mass transfer between the solid and the solvent.Ensure the stirring is sufficient to keep the solid suspended.
3 Grind the Solid Increasing the surface area of the solid can accelerate the dissolution process.This is particularly useful for crystalline starting materials.
Advanced Strategies: Modifying the Reaction Medium

If the initial steps do not resolve the issue, you may need to modify the solvent system.

Strategy Description Examples Notes
Solvent Screening Systematically test a range of solvents with varying polarities.THF, 1,4-Dioxane, Toluene, DMF, AcetonitrileThe optimal solvent will depend on the other reactants and the reaction type.
Co-Solvent Addition Introduce a second, miscible solvent to modify the overall polarity of the reaction mixture.Dioxane/Water, Toluene/EthanolThe ratio of co-solvents may need to be optimized.
Use of Phase-Transfer Catalysts (PTCs) For biphasic reactions, a PTC can facilitate the transfer of reactants between the aqueous and organic phases, improving reaction rates.[2]Quaternary ammonium salts (e.g., TBAB)This is most relevant when an inorganic base is used in an aqueous layer.
Solvent Selection Table for Cross-Coupling Reactions

The following table summarizes common solvents used in Suzuki and Sonogashira reactions, which are frequently performed with this compound.

Solvent Type Typical Reactions Comments
1,4-Dioxane EtherSuzuki, SonogashiraOften used with water as a co-solvent.[2][4]
Toluene AromaticSuzuki, SonogashiraGood for higher temperature reactions.[4][6]
Tetrahydrofuran (THF) EtherSonogashiraA versatile polar aprotic solvent.[7]
N,N-Dimethylformamide (DMF) AmideSonogashiraA highly polar aprotic solvent, can be effective for dissolving less reactive substrates.[7]
Acetonitrile (MeCN) NitrileSuzukiA polar aprotic solvent.
DME/Ethanol Ether/AlcoholSuzukiA mixture that can enhance solubility.[2]

Experimental Protocols

General Protocol for Determining the Solubility of this compound

This protocol provides a general method for quantitatively determining the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., THF, DMF, Toluene)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is established, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

  • Quantification:

    • Dilute the filtered solution to a known volume with the same solvent.

    • Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis).

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility start Poor Solubility of This compound Observed step1 Increase Temperature and/or Stirring Rate start->step1 check1 Is Solubility Improved? step1->check1 step2 Grind Solid to a Fine Powder check1->step2 No end_success Proceed with Reaction check1->end_success Yes check2 Is Solubility Improved? step2->check2 step3 Perform Solvent Screening (e.g., Dioxane, Toluene, DMF) check2->step3 No check2->end_success Yes check3 Is a Suitable Solvent Found? step3->check3 step4 Try Co-solvent Systems (e.g., Dioxane/Water) check3->step4 No check3->end_success Yes step4->end_success end_fail Consider Alternative Reaction Conditions or Reagents step4->end_fail

Caption: A step-by-step workflow for troubleshooting the poor solubility of this compound.

Solvent_Selection_Logic Logical Solvent Selection for Cross-Coupling reaction_type Reaction Type? suzuki Suzuki Coupling reaction_type->suzuki Suzuki sonogashira Sonogashira Coupling reaction_type->sonogashira Sonogashira solvents_suzuki Try: - Dioxane/Water - Toluene - DME/Ethanol suzuki->solvents_suzuki solvents_sonogashira Try: - THF - DMF - Toluene/Amine sonogashira->solvents_sonogashira solubility_issue Solubility Issues Persist? solvents_suzuki->solubility_issue solvents_sonogashira->solubility_issue polar_aprotic Consider More Polar Aprotic Solvents (e.g., DMF, NMP) solubility_issue->polar_aprotic Yes

Caption: A decision-making diagram for selecting an appropriate solvent system for cross-coupling reactions.

References

Technical Support Center: 4-Iodopyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing homocoupling and other side reactions during cross-coupling experiments with 4-iodopyrimidine.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions involving this compound.

Issue 1: Significant Homocoupling of this compound Observed

Question: My reaction is producing a significant amount of 4,4'-bipyrimidine, the homocoupled product of this compound. What are the primary causes and how can I minimize it?

Answer:

Homocoupling of this compound is a common side reaction in palladium-catalyzed cross-coupling processes. The primary culprits are typically the presence of oxygen and the reaction mechanism involving the palladium catalyst.

Troubleshooting Steps:

  • Ensure a Scrupulously Inert Atmosphere: Oxygen can promote the homocoupling of organometallic intermediates. It is crucial to thoroughly degas your solvents and reaction vessel.[1] Purging the reaction setup with an inert gas like argon or nitrogen for an extended period before adding the catalyst is a critical step.[1]

  • Optimize Your Palladium Source and Ligand:

    • Palladium(0) vs. Palladium(II): Using a Pd(0) source, such as Pd(PPh₃)₄, can be advantageous as Pd(II) precursors (e.g., Pd(OAc)₂) can directly promote the homocoupling of organometallic reagents as part of their reduction to the active Pd(0) species.[1]

    • Ligand Selection: The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling catalytic cycle, thereby outcompeting the homocoupling pathway. For challenging substrates like heteroaryl halides, ligands such as SPhos, XPhos, or RuPhos have proven effective.

  • Control Reaction Parameters:

    • Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling side reaction.

    • Addition Rate: Slow addition of the organometallic reagent can help maintain a low concentration in the reaction mixture, which can suppress homocoupling.

Issue 2: Low or No Conversion to the Desired Cross-Coupled Product

Question: I am observing very low or no yield of my desired product when reacting this compound. What are the likely causes?

Answer:

Low or no conversion in cross-coupling reactions with this compound can stem from several factors, including catalyst deactivation and suboptimal reaction conditions.

Troubleshooting Steps:

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation. The use of bulky phosphine ligands can often mitigate this by sterically shielding the palladium center.

  • Inactive Catalyst: Ensure your palladium catalyst is active. If using a Pd(II) source, it may not be efficiently reduced to the active Pd(0) state. Consider using a pre-catalyst or adding a reducing agent.

  • Suboptimal Reaction Conditions:

    • Base: The choice of base is critical. For Suzuki reactions, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction outcome.

    • Solvent: The solvent system must be appropriate for all components of the reaction. For Suzuki couplings, mixtures like 1,4-dioxane/water or toluene/water are often effective.[2][3]

    • Temperature: Ensure the reaction is conducted at an appropriate temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.

Issue 3: Difficulty in Purifying the Product from Homocoupled Byproducts

Question: I am struggling to separate my desired 4-substituted pyrimidine from the 4,4'-bipyrimidine byproduct. What purification strategies can I employ?

Answer:

Purification can be challenging due to the similar properties of the desired product and the homocoupled byproduct. A combination of techniques may be necessary.

Recommended Purification Methods:

  • Column Chromatography: This is the most common method for separating cross-coupling reaction mixtures.

    • Solvent System Optimization: A careful screening of the eluent system using thin-layer chromatography (TLC) is crucial. A gradient elution, gradually increasing the polarity, may be necessary to achieve good separation.

    • Stationary Phase: While silica gel is standard, other stationary phases like alumina could offer different selectivity.

  • Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for purification, provided a suitable solvent or solvent system can be found where the solubility of the product and byproduct differ significantly at different temperatures.

  • Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) is a powerful option.

Data Presentation

The following tables summarize representative reaction conditions for Suzuki-Miyaura, Sonogashira, and Heck reactions with analogous halopyrimidines and halopyridines, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (0.5)-K₂CO₃ (3.0)1,4-Dioxane/H₂O (2:1)100 (MW)0.2581[2]
Pd(PPh₃)₄ (3)-K₂CO₃ (3.0)1,4-Dioxane/H₂O (2:1)100 (MW)0.3380[2]
Pd(dppf)Cl₂·CH₂Cl₂ (5)-K₂CO₃ (2.0)Toluene/H₂O (3:1)80181[4]
Pd(OAc)₂ (1)SPhos (2)K₃PO₄ (2.0)Toluene1001297[5]

Table 2: Representative Conditions for Sonogashira Coupling of Halopyrimidines/Halopyridines

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (2.0)MeCNRT9-1185-95[6]
Pd(OAc)₂ (2)CuI (2)Dabco (3.0)AirRT-high[7]
Pd/CuFe₂O₄ (3)-K₂CO₃ (4.0)EtOH70390[8]

Table 3: Representative Conditions for Heck Coupling of Halopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (10)-K₂CO₃ (3.0)Toluene1301-[7]
Pd(OAc)₂ (5)PPh₃ (10)TEA (1.8 mmol)-Ball-milling--[9]

Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.). Stir for a few minutes, then add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 40-65 °C, monitoring by TLC.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Heck Coupling
  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the alkene (e.g., styrene, 1.5 equiv.), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand if necessary (e.g., PPh₃, 4-10 mol%).

  • Inert Atmosphere: Establish an inert atmosphere as described in the previous protocols.

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMF or acetonitrile) and a base (e.g., triethylamine, 2.0 equiv.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete as indicated by TLC or LC-MS.

  • Workup: Cool the reaction, filter off any solids, and partition the filtrate between an organic solvent and water. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Troubleshooting Workflow for Homocoupling

Homocoupling_Troubleshooting start High Homocoupling Observed check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere degas Thoroughly degas solvents and purge the reaction vessel with Ar/N₂. check_atmosphere->degas No check_catalyst What is the palladium source? check_atmosphere->check_catalyst Yes degas->check_catalyst pd0_catalyst Consider using a Pd(0) catalyst like Pd(PPh₃)₄. check_catalyst->pd0_catalyst Pd(II) optimize_ligand Optimize the ligand. Use bulky, electron-rich phosphines. check_catalyst->optimize_ligand Pd(0) pd0_catalyst->optimize_ligand pd2_catalyst If using Pd(II), consider adding a mild reducing agent. pd2_catalyst->optimize_ligand optimize_conditions Adjust reaction conditions. Lower temperature or slow addition of reagents. optimize_ligand->optimize_conditions end Homocoupling Minimized optimize_conditions->end

Caption: A decision tree for troubleshooting and minimizing homocoupling in this compound reactions.

General Experimental Workflow for Cross-Coupling

Experimental_Workflow reagent_prep Reagent Preparation and Weighing setup Assemble and Flame-Dry Glassware reagent_prep->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert addition Add Reagents and Degassed Solvent inert->addition reaction Heat and Stir Reaction Mixture addition->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Reaction Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition This compound (Ar-I) pd_complex Ar-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)L₂(Ar') transmetalation->diaryl_pd ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetalation reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Scaling Up 4-Iodopyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaling up of 4-iodopyrimidine coupling reactions.

General Troubleshooting & FAQs

This section addresses common issues applicable to various palladium-catalyzed cross-coupling reactions involving this compound.

Q1: My coupling reaction works well on a small scale, but the yield drops significantly upon scale-up. What are the general factors to consider?

A1: Scaling up cross-coupling reactions often introduces challenges not apparent at the bench scale. Key factors to re-evaluate include:

  • Mixing and Mass Transfer: Inefficient stirring in larger reactors can lead to localized "hot spots" or poor distribution of reagents and catalyst, causing side reactions or incomplete conversion. Ensure your reactor is equipped with an appropriate stirrer for the scale and viscosity of the reaction mixture.

  • Heat Transfer: Exothermic or endothermic events are more pronounced on a larger scale. Poor heat transfer can lead to temperature fluctuations that degrade the catalyst or reactants. A properly sized heating/cooling system is crucial.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials, solvents, or bases can have a more significant impact on a larger scale by poisoning the catalyst.[1] Use of high-purity, anhydrous, and degassed solvents is highly recommended.[1]

  • Oxygen Sensitivity: While many modern palladium precatalysts are air-stable, the active catalytic species is often sensitive to oxygen.[1] Inefficient degassing of the reaction mixture on a larger scale can lead to catalyst deactivation. Ensure thorough degassing of the solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[1][2]

Q2: I am observing significant formation of a dehalogenated pyrimidine byproduct. How can I minimize this?

A2: Dehalogenation is a common side reaction in cross-coupling chemistry. It can arise from various pathways, including protonolysis of the organopalladium intermediate. To minimize this:

  • Base Selection: The choice and purity of the base are critical. Using a weaker base or ensuring the absence of hydroxide impurities can sometimes mitigate dehalogenation. For instance, potassium carbonate (K₂CO₃) might be preferable to sodium hydroxide (NaOH).

  • Solvent Choice: The solvent can influence the rate of dehalogenation. Protic solvents, in particular, can be a source of protons.

  • Reaction Temperature: Lowering the reaction temperature, if the desired coupling reaction still proceeds at a reasonable rate, can often suppress side reactions like dehalogenation.

Q3: How do I choose the appropriate palladium catalyst and ligand for my this compound coupling on a larger scale?

A3: Catalyst and ligand selection is crucial for a successful and robust coupling reaction.[3] While there is no universal solution, consider the following:

  • Electron-rich and Bulky Ligands: For many cross-coupling reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps, leading to more efficient catalysis.[4][5]

  • Precatalysts: Using well-defined palladium precatalysts can lead to more consistent formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[3][6] This is particularly important for reproducibility on a larger scale.

  • Screening: It is often necessary to screen a small panel of catalysts and ligands to identify the optimal combination for your specific substrate.[3]

Suzuki-Miyaura Coupling: Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling of this compound is sluggish or fails to go to completion on a large scale. What should I investigate?

A1: Several factors can lead to incomplete conversion in Suzuki-Miyaura couplings:

  • Base and Water Content: The base is crucial for activating the boronic acid.[2] Anhydrous couplings with bases like potassium phosphate (K₃PO₄) may require a small amount of water to be effective.[4] Conversely, too much water can lead to hydrolysis of the boronic acid. The optimal amount of water often needs to be determined empirically.

  • Boronic Acid Stability: Boronic acids can undergo homocoupling or degradation, especially at elevated temperatures.[7] Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help drive the reaction to completion.[2] For unstable boronic acids, consider using the corresponding boronate ester (e.g., a pinacol ester), which is often more robust.[7]

  • Catalyst Deactivation: The pyrimidine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[5] Using ligands that are more sterically demanding can sometimes prevent this inhibitory interaction.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

Start Low Yield in Suzuki Coupling Check_Reagents Verify Reagent Quality (this compound, boronic acid, base) Start->Check_Reagents Check_Degassing Ensure Thorough Degassing (Sparging with N2/Ar) Check_Reagents->Check_Degassing Reagents OK Optimize_Base Optimize Base and Water Content (e.g., K3PO4 with added water) Check_Degassing->Optimize_Base Degassing OK Optimize_Catalyst Screen Different Pd Catalysts/Ligands (e.g., XPhos, SPhos) Optimize_Base->Optimize_Catalyst No Improvement Completion Reaction Successful Optimize_Base->Completion Improved Yield Optimize_Temp Adjust Reaction Temperature Optimize_Catalyst->Optimize_Temp No Improvement Optimize_Catalyst->Completion Improved Yield Optimize_Temp->Completion Improved Yield

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura coupling reactions.

Quantitative Data: Representative Suzuki Coupling Conditions

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G3
Catalyst Loading 2-5 mol%[2]2-5 mol%[2]1-3 mol%
Base K₂CO₃ (2-3 eq)[2]K₃PO₄ (2-3 eq)[2]Cs₂CO₃ (2 eq)
Solvent Dioxane/H₂OToluene/EtOH/H₂O[8]THF/H₂O
Temperature 80-110 °C[2]55-90 °C[8]60-80 °C
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent

Buchwald-Hartwig Amination: Troubleshooting Guide

Q1: My Buchwald-Hartwig amination of this compound is giving a complex mixture of products. What are the likely side reactions?

A1: Buchwald-Hartwig aminations can be sensitive reactions, particularly with complex substrates.[3] Potential side reactions include:

  • Competitive Binding: If your amine substrate contains other nucleophilic groups (e.g., phenols, thiols), these can also compete in the coupling reaction.[3] Protecting these groups may be necessary.

  • Amine Scrambling: If using a primary amine, double arylation can sometimes occur.

  • Catalyst Decomposition: High temperatures can lead to catalyst decomposition, often observed as the formation of palladium black.

Q2: The reaction is very slow or stalls. How can I improve the reaction rate?

A2: To improve the rate of a sluggish Buchwald-Hartwig amination:

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The physical form of the base (e.g., finely ground powder) can also impact reactivity.

  • Ligand Choice: The ligand has a profound effect on the reaction. Screening different ligands is often the most effective way to improve performance.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used.[3]

Logical Relationship Diagram for Buchwald-Hartwig Amination

Substrates This compound + Amine Product 4-Aminopyrimidine Derivative Substrates->Product Catalyst_System Pd Precatalyst + Ligand Catalyst_System->Product Base Strong, Non-nucleophilic Base (e.g., NaOtBu) Base->Product Solvent Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane) Solvent->Product Reaction_Conditions Inert Atmosphere Elevated Temperature Reaction_Conditions->Product

Caption: Key components for a successful Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Troubleshooting Guide

Q1: I am having trouble with my Sonogashira coupling of this compound. What are the common pitfalls?

A1: Common issues in Sonogashira couplings include:

  • Copper Co-catalyst: While classic Sonogashira conditions use a copper co-catalyst (e.g., CuI), this can sometimes lead to the homocoupling of the alkyne (Glaser coupling). If this is a major issue, consider using copper-free conditions, which may require a different palladium catalyst/ligand system.

  • Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used as both the base and often as a solvent.[9] Ensure the amine is pure and dry, as impurities can hinder the reaction.[9]

  • Alkyne Volatility: If using a low-boiling alkyne like TMS-acetylene, ensure your reaction setup (e.g., a sealed vessel or efficient condenser) prevents its evaporation, especially at elevated temperatures.[9]

Quantitative Data: Sonogashira Reaction Parameters

ParameterTypical RangeNotes
Pd Catalyst Loading 1-5 mol%Higher loading may be needed for challenging substrates.
Cu(I) Co-catalyst 1-10 mol%Can be omitted in "copper-free" protocols.
Alkyne Stoichiometry 1.1-1.5 equivalentsAn excess is used to ensure full consumption of the iodide.
Base Et₃N, DIPEAOften used in large excess, sometimes as the solvent.[9]
Temperature Room Temp to 80 °CHigher temperatures may be required for less reactive substrates.

Stille Coupling: Troubleshooting Guide

Q1: My Stille coupling reaction is not proceeding. What should I check first?

A1: For a failing Stille reaction, consider the following:

  • Organotin Reagent Quality: Organotin reagents can degrade over time. Ensure you are using a high-quality reagent. They are, however, generally stable to air and moisture.[10][11]

  • Additives: The addition of a copper(I) salt (e.g., CuI) can sometimes accelerate the transmetalation step, which is often rate-limiting. Lithium chloride (LiCl) can also be a beneficial additive.

  • Solvent: Polar aprotic solvents like DMF or NMP are commonly used.

Q2: The purification of my Stille coupling product is difficult due to tin byproducts. How can I remove them?

A2: The removal of toxic organotin byproducts is a significant drawback of the Stille reaction.[10][12] Effective purification methods include:

  • Aqueous KF Wash: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) will precipitate the tin byproducts as insoluble tin fluorides, which can then be removed by filtration.[10]

  • Silica Gel Chromatography: Tin byproducts can sometimes be removed by column chromatography, though they can be difficult to separate from nonpolar products. Using a solvent system containing a small amount of triethylamine (~2-5%) can help.[10]

Experimental Protocols

General Protocol for a Large-Scale Suzuki-Miyaura Coupling

This protocol is a general guideline and requires optimization for specific substrates and scales.[2]

  • Reactor Setup: To a dry, inerted reactor equipped with a mechanical stirrer, condenser, and thermocouple, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).[2]

  • Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).[2]

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water) via cannula or a pump.[2][8]

  • Reaction: Heat the mixture to the desired temperature (e.g., 85 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.[2]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[2]

Experimental Workflow Diagram

Start Reactor Setup (Reagents & Base) Inerting Inert Atmosphere (N2/Ar Purge) Start->Inerting Catalyst_Addition Add Pd Catalyst Inerting->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Reaction Heat and Stir (Monitor Progress) Solvent_Addition->Reaction Workup Cool, Dilute, and Wash Reaction->Workup Purification Isolate and Purify Product Workup->Purification End Final Product Purification->End

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: 4-Iodopyrimidine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the workup and purification of 4-Iodopyrimidine Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure for a this compound Suzuki reaction?

A1: Upon completion, as monitored by TLC or LC-MS, the reaction mixture is cooled to room temperature. The typical aqueous workup involves diluting the mixture with an organic solvent such as ethyl acetate and washing with water and brine.[1] The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1][2]

Q2: My reaction has completed, but I am unsure how to effectively quench it. What is the recommended procedure?

A2: For most Suzuki reactions, quenching is achieved by adding water to the cooled reaction mixture.[3] This step helps to dissolve inorganic salts, such as the base used in the reaction, and facilitates the separation of the organic product from the aqueous phase during extraction.

Q3: What are the best extraction solvents for 4-arylpyrimidine products?

A3: Ethyl acetate is a commonly used and effective solvent for extracting 4-arylpyrimidine products from the aqueous phase.[1][3] Other organic solvents like dichloromethane can also be used, but ethyl acetate is often preferred. The choice of solvent may need to be optimized based on the specific polarity of the synthesized compound.

Q4: How can I remove the palladium catalyst residues from my product?

A4: Palladium residues can often be removed during the aqueous workup. However, for persistent residues, filtration through a pad of celite or silica gel can be effective before concentrating the organic layer.[4] In some cases, treatment with activated carbon can also help remove colored impurities and residual palladium.[4]

Q5: What is the most common method for purifying the crude 4-arylpyrimidine product?

A5: Flash column chromatography on silica gel is the most widely used method for purifying crude products from Suzuki reactions.[1][3][4] This technique allows for the separation of the desired product from unreacted starting materials, byproducts, and residual catalyst.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the workup and purification of this compound Suzuki reactions.

Issue 1: Low or No Product Formation Observed

Q: I am seeing little to no conversion of my this compound starting material. What are the likely causes and how can I troubleshoot this?

A: Low or no conversion can stem from several factors related to the reaction conditions and reagents. The C-I bond in this compound is highly reactive, so issues often lie with the catalyst, base, or boronic acid stability.

Troubleshooting Steps:

  • Catalyst Activity: Ensure the palladium catalyst is active. Pd(0) sources can degrade over time. Consider using a fresh batch of catalyst or a more robust pre-catalyst.

  • Base and Solvent Quality: The base and solvent must be of high quality and appropriately chosen. Ensure solvents are anhydrous and properly degassed to prevent catalyst deactivation.

  • Boronic Acid Stability: Boronic acids can undergo protodeboronation, especially at high temperatures.[5] Use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters).

  • Reaction Temperature: While this compound is reactive, ensure the reaction temperature is sufficient for the specific catalyst and substrates being used. Temperatures typically range from 80-110 °C.[1]

  • Microwave Irradiation: For sluggish reactions, microwave-assisted procedures can significantly shorten reaction times and improve yields.[3]

Issue 2: Presence of Side Products Complicating Purification

Q: My crude product contains significant amounts of side products like homocoupled boronic acid and dehalogenated starting material. How can I minimize these and purify my desired product?

A: The formation of side products is a common issue in Suzuki couplings. Understanding their origin can help in both preventing their formation and in devising a purification strategy.

Troubleshooting Steps:

  • Minimizing Homocoupling: Homocoupling of the boronic acid is often caused by the presence of oxygen.[5] Ensure the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon) and that all solvents are thoroughly degassed.

  • Preventing Dehalogenation: Dehalogenation of the this compound can occur as a side reaction. Optimizing the base and reaction temperature can help minimize this.

  • Purification Strategy: Flash column chromatography is generally effective for separating the desired 4-arylpyrimidine from common side products. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can provide good separation.[4]

Data Presentation

Table 1: Typical Reagent Stoichiometry for this compound Suzuki Reactions

ReagentPurposeTypical Amount (equivalents)Notes
This compoundStarting Material1.0Limiting reagent.
Arylboronic Acid/EsterCoupling Partner1.1 - 1.5A slight excess is common to drive the reaction to completion.[1]
Palladium CatalystCatalyst0.02 - 0.05Examples: Pd(PPh₃)₄, Pd(dppf)Cl₂.[1]
BaseActivates Boronic Acid2.0 - 3.0Examples: K₂CO₃, Cs₂CO₃, K₃PO₄.[1]

Table 2: Recommended Solvents for Reaction and Workup

StageSolvent SystemTypical Ratio (v/v)Purpose
Reaction 1,4-Dioxane / Water4:1Common solvent system for Suzuki reactions.[2]
Toluene / Ethanol / WaterVariesAlternative solvent system.
DME / Water4:1Another effective solvent mixture.[3]
Workup (Extraction) Ethyl AcetateN/AFor extracting the product from the aqueous phase.[1][3]
Workup (Washing) BrineN/ATo remove residual water from the organic layer.[1][2]
Purification Hexane / Ethyl AcetateGradientCommon eluent system for column chromatography.[4]

Experimental Protocols

Detailed Workup Procedure
  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to room temperature.

  • Quenching and Dilution: Quench the reaction by adding deionized water. Dilute the mixture with ethyl acetate. The volume of ethyl acetate should be sufficient to dissolve the product and form a distinct organic layer (typically 2-3 times the reaction volume).

  • Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Separation: Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate to ensure complete recovery of the product.[2]

  • Washing: Combine all organic layers and wash with brine.[2] This step helps to remove any remaining water and inorganic salts from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

General Protocol for Purification by Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) and pack the column, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Alternatively, for better separation, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.[6][7]

  • Elution: Begin eluting with a low-polarity solvent system. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[4][6]

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 4-arylpyrimidine.

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification A Combine this compound, Boronic Acid, and Base B Add Degassed Solvent A->B C Add Palladium Catalyst B->C D Heat under Inert Atmosphere C->D E Cool to Room Temperature D->E Monitor by TLC/LC-MS F Quench with Water E->F G Extract with Organic Solvent F->G H Wash with Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Isolate Pure Product J->K Troubleshooting_Guide Start Low or No Product Yield Catalyst Is the Catalyst Active? Start->Catalyst Reagents Are Reagents High Quality? Catalyst->Reagents Yes Sol_Catalyst Use Fresh Catalyst or Robust Pre-catalyst Catalyst->Sol_Catalyst No Conditions Are Conditions Optimal? Reagents->Conditions Yes Sol_Reagents Use Fresh Boronic Acid (or Ester) & Dry, Degassed Solvents Reagents->Sol_Reagents No Sol_Conditions Optimize Temperature & Base Consider Microwave Irradiation Conditions->Sol_Conditions No

References

Validation & Comparative

4-Iodopyrimidine vs. 4-Bromopyrimidine: A Comparative Guide to Reactivity in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl and hetero-biaryl structures, which are pivotal motifs in medicinal chemistry. The choice of halide in the pyrimidine core is a critical parameter that significantly influences reaction efficiency. This guide provides an objective comparison of the reactivity of 4-iodopyrimidine and 4-bromopyrimidine in Suzuki coupling, supported by experimental data and established chemical principles.

Executive Summary

Reactivity Principles: The Decisive Role of the Halogen

The Suzuki coupling reaction proceeds via a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-limiting step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the pyrimidine ring.[3]

The bond dissociation energy of the C-X bond is a key factor influencing the kinetics of this step. The C-I bond is inherently weaker than the C-Br bond, making it more susceptible to cleavage and subsequent oxidative addition by the palladium catalyst.[4] This fundamental difference in bond strength is the primary reason for the superior reactivity of this compound.

dot

Suzuki_Coupling_Reactivity General Reactivity in Suzuki Coupling cluster_reactivity Reactivity Trend cluster_factors Governing Factors Iodo This compound Bromo 4-Bromopyrimidine Iodo->Bromo More Reactive Oxidative_Addition Rate of Oxidative Addition (I > Br > Cl) Iodo->Oxidative_Addition Faster Chloro 4-Chloropyrimidine Bromo->Chloro More Reactive Bromo->Oxidative_Addition Slower Bond_Strength C-X Bond Strength (I < Br < Cl) Bond_Strength->Oxidative_Addition Influences

Caption: Logical relationship governing the reactivity of halopyrimidines in Suzuki coupling.

Quantitative Data Comparison

While a single study directly comparing this compound and 4-bromopyrimidine under identical Suzuki coupling conditions is elusive, the following table summarizes representative experimental data for Suzuki couplings of closely related halopyrimidines and other halo-heterocycles. This data illustrates the general trend of higher reactivity for iodo-substituted substrates.

FeatureThis compound (Expected)4-Bromopyrimidine (Representative)2,4-Dichloropyrimidine (at C4)
Coupling Partner Phenylboronic AcidPhenylboronic AcidPhenylboronic Acid
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄Pd(PPh₃)₄
Base K₂CO₃K₃PO₄K₂CO₃
Solvent Toluene/H₂O or Dioxane1,4-Dioxane1,4-Dioxane/H₂O
Temperature (°C) Room Temp. to 8070-80100 (Microwave)
Reaction Time Shorter (e.g., < 12 h)Longer (e.g., 18-22 h)Very Short (15 min)
Yield (%) High (e.g., >90%)Moderate to Good (e.g., 60-80%)81%[5]
Reference Based on general principles[2][4][6][5]

Note: The data for this compound is an expected outcome based on the established higher reactivity of iodo-arenes and iodo-heterocycles in Suzuki coupling as observed in analogous systems.[2][4] The data for 4-bromopyrimidine and 2,4-dichloropyrimidine are from published studies on related substrates and illustrate the conditions typically required.

Experimental Protocols

Below are detailed, representative experimental protocols for Suzuki coupling reactions involving a bromo-pyrimidine derivative and a general protocol adaptable for an iodo-pyrimidine, reflecting the typical conditions required for each.

Protocol 1: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine

This protocol is adapted from a study on the Suzuki coupling of a brominated pyrimidine derivative.[6]

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane

  • Distilled Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-(4-bromophenyl)-4,6-dichloropyrimidine and Pd(PPh₃)₄.

  • Add 1,4-dioxane and stir the mixture for 30 minutes at room temperature.

  • Add the arylboronic acid, K₃PO₄, and distilled water to the reaction mixture.

  • Heat the mixture to reflux at 70-80 °C and stir for 18-22 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by a suitable method (e.g., column chromatography).

Protocol 2: General Procedure for Suzuki Coupling of this compound (Anticipated)

This generalized protocol is based on typical conditions for highly reactive iodo-heterocycles and is expected to be effective for this compound.[4]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (1-3 mol%)

  • K₂CO₃ (2.0 eq)

  • Toluene/Water (4:1 v/v) or 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system and then the Pd(PPh₃)₄ catalyst.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is anticipated to reach completion within a few hours.

  • After completion, cool the mixture and perform a standard aqueous workup.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by flash column chromatography.

Suzuki Coupling Mechanism and Experimental Workflow

The following diagrams illustrate the catalytic cycle of the Suzuki coupling reaction and a general experimental workflow.

dot

Suzuki_Mechanism Pd0 Pd(0)L_n OA_TS Oxidative Addition Pd0->OA_TS ArX 4-Halopyrimidine (Ar-X) ArX->OA_TS PdII Ar-Pd(II)L_n-X OA_TS->PdII Transmetalation_TS Transmetalation PdII->Transmetalation_TS Boronic Ar'B(OH)₂ + Base Boronic->Transmetalation_TS PdII_Ar Ar-Pd(II)L_n-Ar' Transmetalation_TS->PdII_Ar RE_TS Reductive Elimination PdII_Ar->RE_TS RE_TS->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Ar') RE_TS->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

dot

Experimental_Workflow Start Start Setup Reaction Setup (Reagents, Solvent, Catalyst) Start->Setup Reaction Heating & Stirring (Inert Atmosphere) Setup->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification End Final Product Purification->End

Caption: General experimental workflow for Suzuki coupling reactions.

Conclusion

For drug development professionals and researchers engaged in the synthesis of pyrimidine-containing compounds, understanding the relative reactivity of halogenated precursors is paramount for efficient route design. This compound offers a distinct advantage over 4-bromopyrimidine in Suzuki coupling reactions due to its greater reactivity. This allows for the use of milder conditions, which can improve functional group tolerance and simplify purification. While 4-bromopyrimidine is a viable and often more economical starting material, it typically necessitates more forcing conditions to achieve comparable results. The choice between these two building blocks will ultimately depend on a balance of factors including desired reaction efficiency, cost, and the specific synthetic context.

References

A Comparative Guide to 4-Iodopyrimidine and 4-Chloropyrimidine in C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within medicinal chemistry and materials science, the formation of carbon-nitrogen (C-N) bonds is a cornerstone transformation. The pyrimidine scaffold is a privileged core in a multitude of biologically active compounds, making the efficient and predictable functionalization of halopyrimidines a critical endeavor. Among the most powerful methods for forging C-N bonds is the palladium-catalyzed Buchwald-Hartwig amination. This guide provides an objective comparison of two common substrates, 4-iodopyrimidine and 4-chloropyrimidine, in C-N coupling reactions, supported by established chemical principles and representative experimental data.

Reactivity Overview: The Halogen's Role

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The efficiency of this step is directly related to the C-X bond dissociation energy. The general reactivity trend for halogens in these reactions is I > Br > Cl > F.[1] This is a consequence of the decreasing C-X bond strength as one moves down the halogen group.

Therefore, This compound is inherently more reactive than 4-chloropyrimidine in C-N coupling reactions. This higher reactivity often translates to milder reaction conditions, such as lower temperatures, shorter reaction times, and potentially lower catalyst loadings to achieve comparable yields. Conversely, the less reactive C-Cl bond in 4-chloropyrimidine typically necessitates more forcing conditions, including higher temperatures and often more sophisticated and electron-rich phosphine ligands to facilitate the challenging oxidative addition step.

The electron-deficient nature of the pyrimidine ring enhances the reactivity of attached halides towards nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. Within the pyrimidine ring, the C4(6) positions are generally more reactive than the C2 position, which is in turn more reactive than the C5 position.

Performance Comparison in C-N Coupling

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodopyridine AnilinePd(OAc)₂ / BINAPK₂CO₃Dioxane100 (MW)0.595[2]
4-Chloropyridine BenzylaminePd(OAc)₂ / JosiphosNaOtBuToluene1000.5Moderate to Good[3]
2-Fluoro-4-iodopyridine MorpholinePd(OAc)₂ / BINAPK₂CO₃Dioxane140 (MW)0.588[2]
2,4-Dichloropyrimidine AnilinePd(OAc)₂ / dppbLiHMDSTHF-60Instant91 (C4 isomer)[4]
4-Chloropyridine MorpholineCu(OAc)₂ / α-benzoin oximeK₃PO₄DMSO808Good[5]

Note: The data presented is for analogous pyridine and dichloropyrimidine systems and serves to illustrate the general reactivity trends. Yields are highly dependent on the specific amine, ligand, and reaction conditions.

Experimental Protocols

Below are representative experimental protocols for the Buchwald-Hartwig amination. These should be considered as starting points and may require optimization for specific substrate and amine combinations.

Protocol 1: General Procedure for Palladium-Catalyzed Amination of this compound (or Analogs)

This protocol is adapted for a highly reactive aryl iodide.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • Phosphine Ligand (e.g., BINAP, Xantphos) (4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial, add this compound, the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture with vigorous stirring. Typical conditions are 80-120 °C for 1-24 hours. For microwave-assisted reactions, temperatures of 100-140 °C for 15-60 minutes are common.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Amination of 4-Chloropyrimidine (or Analogs)

This protocol is adapted for a less reactive aryl chloride and may require more specialized ligands and stronger bases.

Materials:

  • 4-Chloropyrimidine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, or a G3/G4 precatalyst) (1-5 mol%)

  • Bulky Phosphine Ligand (e.g., XPhos, RuPhos, BrettPhos) (2-10 mol%)

  • Strong Base (e.g., NaOtBu, KOtBu, LiHMDS) (1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, t-BuOH)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine 4-chloropyrimidine, the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent and the amine via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Experimental Workflow for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Catalyst, Ligand, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent_amine Add Degassed Solvent and Amine inert->solvent_amine heat Heat and Stir (e.g., 80-120°C) solvent_amine->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool_quench Cool to RT and Quench monitor->cool_quench extract Extract with Organic Solvent cool_quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify product product purify->product Final Product G pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition (Ar-X) pd_amido L-Pd(II)(Ar)(NR'R'') pd_complex->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR'R'' pd_amido->product amine HNR'R'' amine->pd_complex base Base base->pd_complex

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a critical endeavor in medicinal chemistry and materials science, owing to the prevalence of this scaffold in a wide array of biologically active compounds and functional materials. Among the various synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility and efficiency in forming carbon-carbon bonds. The choice of the palladium catalyst system is paramount to the success of these transformations, directly influencing reaction yields, selectivity, and substrate scope.

This guide provides a comparative overview of the efficacy of different palladium catalysts for the Suzuki-Miyaura coupling of 4-iodopyrimidine. Due to the high reactivity of the carbon-iodine bond, a range of palladium catalysts can effectively facilitate this transformation. We present a summary of catalyst performance based on data from analogous heterocyclic systems, detailed experimental protocols, and visualizations to aid in catalyst selection and experimental design.

Data Presentation: Catalyst Performance

The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The data is compiled from studies on closely related substrates such as iodopyridines and other halopyrimidines, providing a strong predictive basis for the reactivity of this compound.[1][2][3]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Traditional Catalysts
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10024~85[1]
PdCl₂(dppf)dppfCs₂CO₃Toluene/H₂O10016~92
Buchwald Ligand Systems
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene1002~95
Pd₂(dba)₃ / XPhosXPhosK₃PO₄1,4-Dioxane8012~92[4]
NHC Ligand Systems
[Pd(IPr)(cinnamyl)Cl]IPrK₂CO₃1,4-DioxaneRT24Moderate to Good[5]

Note: Yields are based on reactions with phenylboronic acid and may vary with different boronic acids and reaction conditions. The data for Buchwald and NHC ligand systems are extrapolated from studies on similar heterocyclic halides and indicate high potential for efficacy with this compound.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling of this compound are provided below. These protocols are based on established literature procedures for similar substrates and serve as a robust starting point for experimental work.[2][6]

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₄.

  • Add the degassed 1,4-dioxane and water mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using a Buchwald Ligand System (e.g., Pd(OAc)₂/SPhos)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos to a vial.

  • Add toluene and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Mandatory Visualization

The following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii R¹-Pd(II)L_n-X oxidative_addition->pd_ii transmetalation Transmetalation pd_ii->transmetalation pd_ii_r2 R¹-Pd(II)L_n-R² transmetalation->pd_ii_r2 reductive_elimination Reductive Elimination pd_ii_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product reagents1 R¹-X (this compound) reagents1->oxidative_addition reagents2 R²-B(OR)₂ (Boronic Acid/Ester) reagents2->transmetalation base Base base->transmetalation

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Boronic Acid, and Base inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat to Desired Temperature with Stirring solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction purification Column Chromatography extraction->purification

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to Alternative Reagents for Pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. While 4-iodopyrimidine has traditionally been a common starting material for functionalization, its use can be limited by factors such as cost, availability, and the harsh conditions sometimes required for its synthesis and subsequent reactions. This guide provides an objective comparison of modern, alternative reagents and methodologies for pyrimidine functionalization, supported by experimental data and detailed protocols to aid in the rational selection of synthetic strategies.

Pyrimidine Boronic Acids and Esters: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-C bonds. Instead of relying on iodo-pyrimidines as the electrophilic partner, this approach often utilizes pyrimidine boronic acids or their more stable ester derivatives (e.g., pinacol or MIDA esters) as the nucleophilic partner, coupling them with a wide range of aryl or heteroaryl halides and triflates. Alternatively, pyrimidine halides (Cl, Br) or pseudohalides (OTf, ONf) can serve as the electrophile.

Comparative Performance:

The reactivity of pyrimidine boronic acids in Suzuki-Miyaura coupling is significantly influenced by the position of the boronic acid group.[1]

  • 5-Pyrimidinylboronic Acids: Generally show the best performance, providing high yields due to a favorable electronic environment for the transmetalation step.[1]

  • 4-Pyrimidinylboronic Acids: Reactivity is influenced by the electron-withdrawing nature of the adjacent ring nitrogens, but successful couplings are readily achieved with optimized catalyst systems.[1]

  • 2-Pyrimidinylboronic Acids: This isomer is the most challenging due to the "2-pyridyl problem," where the adjacent nitrogen can coordinate to the palladium catalyst, leading to inhibition.[1] This often necessitates the use of specialized ligands or more stable boronic acid derivatives.

The choice of the electrophilic partner on the pyrimidine ring also dictates reactivity, with the general trend being I > Br > OTf > Cl. However, modern catalyst systems have made the coupling of even less reactive chloro-pyrimidines highly efficient.[2][3]

Table 1: Comparison of Suzuki-Miyaura Coupling Reactions for Pyrimidine Functionalization

Entry Pyrimidine Substrate Coupling Partner Catalyst / Ligand Base / Solvent Conditions Yield (%) Reference
1 2,4-Dichloropyrimidine 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (0.5 mol%) K₂CO₃ / Dioxane:H₂O MW, 150 °C, 15 min 98 [2]
2 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Phenylboronic acid XPhosPdG2 / XPhos K₃PO₄ / THF 80 °C, 16 h 89 [4]
3 4-Pyrimidyl nonaflate 4-(Trifluoromethyl)phenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ / H₂O MW, 100 °C, 30 min 92 [5]

| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ / 1,4-Dioxane | 80 °C, 12 h | 89 |[6] |

Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [2]

  • To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), the respective arylboronic acid (1.1 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C4-substituted pyrimidine.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle catalyst Pd(0)L_n int1 Oxidative Addition (R-Pd(II)-X) catalyst->int1 R-X int2 Transmetalation (R-Pd(II)-R') int1->int2 R'-B(OR)₂ Base int2->catalyst product Product (R-R') int2->product Reductive Elimination reagents1 Pyrimidine-X reagents2 R'-B(OR)₂ base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a highly atom-economical strategy, avoiding the need for pre-functionalized starting materials like halides or organometallics.[7] This approach directly converts a C-H bond on the pyrimidine ring into a new C-C or C-heteroatom bond, typically with the aid of a transition metal catalyst.

Comparative Performance:

The regioselectivity of direct C-H functionalization is a key consideration. The electron-deficient nature of the pyrimidine ring makes certain positions more susceptible to functionalization.[8]

  • Palladium-catalyzed reactions are the most common and versatile, enabling arylation, alkenylation, and other transformations at various positions (C2, C4, C5, C6) depending on the substrate and directing groups.[9]

  • Copper-catalyzed reactions offer a more economical alternative to palladium and are effective for specific transformations like arylation.[9]

  • Transition-metal-free methods also exist, often proceeding through nucleophilic addition or radical pathways.[8]

Table 2: Comparison of Direct C-H Functionalization Reactions of Pyrimidines

Entry Pyrimidine Substrate Coupling Partner Catalyst / Additive Oxidant Conditions Position Yield (%) Reference
1 Pyrimidine 2-Methylthiophene Pd(OAc)₂ / Pivalic acid AgOAc 140 °C, 24 h C4/C6 65 [8]
2 Pyrrolo[2,3-d]pyrimidine 1-Iodo-4-methylbenzene Pd(OAc)₂ / P(o-tolyl)₃ K₂CO₃ / Cs₂CO₃ 120 °C, 12 h ortho C-H 95 [10]
3 4H-Pyrido[1,2-a]pyrimidin-4-one Styrene Pd(OAc)₂ / AgOAc O₂ 120 °C, 24 h C3 82 [9]

| 4 | Adenosine | Iodobenzene | Pd(OAc)₂ / CuI | - | 150 °C, 5 h | C8 (purine) | 68 |[11] |

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation [10]

  • To a sealed tube, add the pyrrolo[2,3-d]pyrimidine derivative (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)₂ (0.02 mmol, 10 mol%), P(o-tolyl)₃ (0.04 mmol, 20 mol%), K₂CO₃ (0.2 mmol), and Cs₂CO₃ (0.4 mmol).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous 1,4-dioxane (2.0 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the arylated product.

Visualization of a General C-H Functionalization Workflow

CH_Functionalization_Workflow start Pyrimidine Substrate + Coupling Partner reagents Add Catalyst, Ligand, Base/Oxidant, Solvent start->reagents reaction Heat / Irradiate (e.g., 80-140 °C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Functionalized Pyrimidine Product purification->product

Caption: General experimental workflow for C-H functionalization.

Minisci-Type Radical Reactions

The Minisci reaction is a powerful tool for the direct functionalization of electron-deficient heterocycles like pyrimidine.[12] It involves the addition of a nucleophilic carbon-centered radical to the protonated pyrimidine ring, followed by rearomatization. This method is particularly effective for introducing alkyl and acyl groups, which can be challenging via other cross-coupling methods.[12][13]

Comparative Performance:

The Minisci reaction is valued for its operational simplicity and use of inexpensive starting materials.[12]

  • Regioselectivity: The reaction typically occurs at the most electron-deficient positions (C2, C4, C6) that are not sterically hindered. Selectivity can often be controlled by the choice of substrate and reaction conditions.[14]

  • Radical Precursors: A wide variety of radical precursors can be used, including carboxylic acids (via oxidative decarboxylation), alkyl halides, ethers, and alcohols.[12][15]

  • Reaction Conditions: Modern protocols often use photochemical or mechanochemical methods, allowing for milder and more sustainable transformations.[15][16]

Table 3: Comparison of Minisci-Type Reactions for Pyrimidine Functionalization

Entry Pyrimidine Substrate Radical Source Reagents / Conditions Position Yield (%) Reference
1 5-Bromopyrimidine Ethyl pyruvate (NH₄)₂S₂O₈, AgNO₃, H₂SO₄, AcOH C4 75 [14]
2 Pyrimidine Bromo-cyclohexane Mg, mechanochemical (ball milling) C4 92 [16]
3 Pyrimidine Cyclohexane CHCl₃, visible light C2/C4 78 (total) [15]

| 4 | Pyridine (for comparison) | Pivalic acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | C2 | 97 |[12] |

Experimental Protocol: Minisci Alkoxycarbonylation of 5-Bromopyrimidine [14]

  • Dissolve 5-bromopyrimidine (10.0 g, 63 mmol) and silver nitrate (1.07 g, 6.3 mmol) in a 1:1 mixture of acetonitrile and water (120 mL) in a three-neck flask.

  • Add concentrated sulfuric acid (3.5 mL, 63 mmol) and ethyl pyruvate (14.6 g, 126 mmol).

  • Heat the mixture to 60 °C.

  • Add a solution of ammonium persulfate (21.5 g, 94.5 mmol) in water (40 mL) dropwise over 30 minutes.

  • Stir the reaction at 60 °C for an additional 30 minutes after the addition is complete.

  • Cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of NaHCO₃ until the pH is neutral.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield ethyl 5-bromopyrimidine-4-carboxylate.

Visualization of Pyrimidine Functionalization Strategies

Pyrimidine_Functionalization pyrimidine Pyrimidine Core strategy1 Pre-functionalization (e.g., Halogenation) pyrimidine->strategy1 strategy2 Direct C-H Functionalization pyrimidine->strategy2 reagent1 Iodo/Bromo/Chloro- Pyrimidine strategy1->reagent1 reagent2 Pyrimidine Boronic Acid strategy1->reagent2 method2 Minisci Reaction strategy2->method2 method3 Direct Arylation (Pd/Cu) strategy2->method3 method1 Suzuki Coupling reagent1->method1 reagent2->method1 reagent3 Radical Precursor (e.g., R-COOH) reagent3->method2 reagent4 Aryl Halide / Organometallic reagent4->method1 reagent4->method3 product Functionalized Pyrimidine method1->product method2->product method3->product

Caption: Logical relationships between pyrimidine functionalization strategies.

Pyrimidine Sulfonyl Derivatives

Pyrimidine sulfonyl chlorides and sulfones are highly reactive electrophiles that can be used for the functionalization of nucleophiles.[17] This class of reagents is particularly valuable in chemical biology and drug development for the covalent modification of proteins, specifically targeting cysteine residues through thiol-Michael addition.[18]

Comparative Performance:

The reactivity of 2-sulfonylpyrimidines can be finely tuned by introducing electron-withdrawing or -donating groups on the pyrimidine ring, allowing for a predictable modulation of their reaction rates with thiols.[18]

  • Reactivity: The sulfonyl group is a superior leaving group compared to halides, enabling rapid and chemoselective reactions under benign buffered conditions.[18]

  • Applications: These reagents are primarily used for late-stage functionalization and bioconjugation, where high selectivity and biocompatible reaction conditions are paramount.[19]

  • Synthesis: Pyrimidine sulfonyl chlorides can be prepared from the corresponding sulfonic acids or via oxidation of pyrimidine thiols.[17]

Table 4: Reactivity of 2-Sulfonylpyrimidines with a Thiol

Entry 2-Sulfonylpyrimidine Reagent Substituent at C5 Reaction Rate (k, M⁻¹s⁻¹) Application Reference
1 2-(Methylsulfonyl)pyrimidine -H 0.02 Cysteine Arylation [18]
2 2-(Methylsulfonyl)pyrimidine -Cl 0.44 Cysteine Arylation [18]
3 2-(Methylsulfonyl)pyrimidine -NO₂ 18.2 Cysteine Arylation [18]

| 4 | Pyrimidine-5-sulfonyl chloride | - | Reactive intermediate | Synthesis of sulfonamides |[17] |

Experimental Protocol: Cysteine Arylation with a 2-Sulfonylpyrimidine [18]

  • Prepare a stock solution of the 2-sulfonylpyrimidine reagent in DMSO.

  • Prepare a solution of the cysteine-containing peptide or protein in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • Initiate the reaction by adding a small volume of the 2-sulfonylpyrimidine stock solution to the protein solution to achieve the desired final concentration (e.g., 100 µM reagent, 10 µM protein).

  • Incubate the reaction at room temperature or 37 °C.

  • Monitor the reaction progress over time by quenching aliquots with a suitable acid (e.g., formic acid) and analyzing by LC-MS to observe the mass shift corresponding to the covalent modification.

  • Confirm the site of modification using mass spectrometry-based proteomics (e.g., peptide mapping after tryptic digest).

This guide highlights several robust and versatile alternatives to this compound, empowering researchers to select the most appropriate strategy based on desired bond construction, required regioselectivity, substrate availability, and reaction conditions.

References

A Researcher's Guide to Confirming 4-Substituted Pyrimidine Structures Using Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of 4-substituted pyrimidines. We present supporting experimental data for representative compounds, detailed experimental protocols, and a comparative analysis of these methods to aid in the selection of the most appropriate analytical strategy.

The pyrimidine scaffold is a fundamental core in numerous biologically active compounds and pharmaceuticals. The precise determination of the substitution pattern on the pyrimidine ring is paramount for understanding structure-activity relationships and ensuring the identity and purity of synthesized compounds. Spectroscopic methods offer a powerful and non-destructive means to achieve this.

Comparative Spectroscopic Data

The electronic nature of the substituent at the 4-position of the pyrimidine ring significantly influences the spectroscopic properties of the molecule. To illustrate these effects, the following tables summarize the key spectroscopic data for 4-aminopyrimidine (electron-donating), 4-chloropyrimidine (electron-withdrawing), and 4-methoxypyrimidine (electron-donating).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule. The chemical shifts (δ) are particularly sensitive to the electron density around the nuclei.

Table 1: ¹H NMR Spectral Data of 4-Substituted Pyrimidines (in DMSO-d₆)

CompoundH-2 (δ ppm)H-5 (δ ppm)H-6 (δ ppm)Other Signals (δ ppm)
4-Aminopyrimidine8.2-8.36.5-6.68.0-8.1~7.0 (br s, 2H, -NH₂)
4-Chloropyrimidine~9.1~7.9~8.8-
4-Methoxypyrimidine~8.8~6.8~8.4~3.9 (s, 3H, -OCH₃)

Table 2: ¹³C NMR Spectral Data of 4-Substituted Pyrimidines (in DMSO-d₆)

CompoundC-2 (δ ppm)C-4 (δ ppm)C-5 (δ ppm)C-6 (δ ppm)Other Signals (δ ppm)
4-Aminopyrimidine~157.5~164.0~108.0~150.0-
4-Chloropyrimidine~159.0~162.0~121.0~152.0-
4-Methoxypyrimidine~158.0~170.0~105.0~151.0~55.0 (-OCH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

Table 3: Key IR Absorption Bands of 4-Substituted Pyrimidines (cm⁻¹)

CompoundN-H StretchC=N Stretch (Ring)C-Cl StretchC-O Stretch
4-Aminopyrimidine3300-3500 (br)~1600-1650--
4-Chloropyrimidine-~1550-1600~700-800-
4-Methoxypyrimidine-~1570-1610-~1000-1300
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Mass Spectrometry Data of 4-Substituted Pyrimidines

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
4-Aminopyrimidine95[1]68 ([M-HCN]⁺), 41
4-Chloropyrimidine114/116 (isotope pattern)[2]79 ([M-Cl]⁺), 52
4-Methoxypyrimidine11095 ([M-CH₃]⁺), 67 ([M-CH₃-CO]⁺)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified 4-substituted pyrimidine in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate parameters, including pulse width, acquisition time, and relaxation delay.

    • Typically, 16-64 scans are sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI):

    • For volatile and thermally stable compounds, direct insertion probe (DIP) or gas chromatography (GC) introduction can be used.

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

  • Sample Preparation (Electrospray Ionization - ESI):

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, water) at a low concentration (typically 1-10 µg/mL).

    • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatograph (LC-MS).

  • Data Acquisition:

    • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

    • For high-resolution mass spectrometry (HRMS), precise mass measurements can be used to determine the elemental composition.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to deduce structural information.

Visualization of Analytical Workflow and Method Comparison

To provide a clearer understanding of the analytical process and the relative merits of each technique, the following diagrams are presented.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesized_Compound Synthesized 4-Substituted Pyrimidine Purification Purification (e.g., Crystallization, Chromatography) Synthesized_Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

General workflow for the spectroscopic confirmation of a 4-substituted pyrimidine.

Method_Comparison Comparison of Spectroscopic Techniques for 4-Substituted Pyrimidine Analysis NMR NMR Spectroscopy Strengths: - Detailed structural information - Isomer differentiation - Quantitative analysis Weaknesses: - Lower sensitivity - Requires larger sample amount - Can be time-consuming IR IR Spectroscopy Strengths: - Fast and simple - Identifies functional groups - Low cost Weaknesses: - Limited structural information - Not suitable for complex mixtures - 'Fingerprint' region can be complex MS Mass Spectrometry Strengths: - High sensitivity - Determines molecular weight - Provides fragmentation information Weaknesses: - Isomers can be indistinguishable - Destructive technique - Fragmentation can be complex

Comparison of the strengths and weaknesses of NMR, IR, and MS.

Conclusion: An Integrated Approach for Unambiguous Confirmation

While each spectroscopic technique provides valuable information, a single method is often insufficient for the complete and unambiguous structural confirmation of a novel 4-substituted pyrimidine.

  • Mass Spectrometry is invaluable for the initial confirmation of the molecular weight.

  • IR Spectroscopy offers a rapid and straightforward method to verify the presence of key functional groups.

  • NMR Spectroscopy , particularly the combination of ¹H and ¹³C NMR, provides the most detailed structural information, allowing for the definitive assignment of the substitution pattern and the elucidation of the complete molecular structure.

Therefore, an integrated analytical approach, utilizing the complementary nature of these techniques, is the most robust strategy for the structural characterization of 4-substituted pyrimidines. This ensures the accuracy and reliability of data for researchers, scientists, and drug development professionals, ultimately contributing to the advancement of chemical and pharmaceutical research.

References

A Comparative Guide to Cross-Coupling Methods for the Synthesis of 4-Substituted Pyrimidines from 4-Iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrimidine scaffolds is a cornerstone in medicinal chemistry and materials science. Among the various precursors, 4-iodopyrimidine stands out as a highly reactive and versatile building block for introducing a diverse range of substituents through transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the yields and experimental conditions for several widely-used cross-coupling methods for the arylation, alkynylation, and amination of this compound, supported by experimental data from the literature.

Yield Comparison of Cross-Coupling Reactions with this compound

The selection of an appropriate cross-coupling methodology is critical for the efficient synthesis of target molecules. The following table summarizes representative yields for the Suzuki-Miyaura, Sonogashira, Stille, Heck, and Buchwald-Hartwig amination reactions with this compound and its analogs. It is important to note that direct comparison of yields can be influenced by variations in reaction conditions, catalysts, ligands, and the specific coupling partners used.

Cross-Coupling MethodCoupling Partner ExampleProduct TypeReported Yield (%)
Suzuki-Miyaura Pyridine-4-boronic acid pinacol esterBiaryl97.8%[1]
Sonogashira PhenylacetyleneAryl Alkyne~96%
Stille OrganostannaneBiaryl/Vinyl76-99% (general)[2]
Heck AlkeneSubstituted AlkeneModerate to Excellent (general)
Buchwald-Hartwig Amination Aromatic AmineArylamineGood to Excellent (general)[3]

Note: Yields are based on reported values for this compound or closely related analogs and are intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic routes. Below are representative protocols for each of the discussed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.

Reaction: this compound + Ar-B(OR)₂ → 4-Arylpyrimidine

Experimental Protocol: A mixture of the 4-iodopyridine derivative (1.0 equiv.), pyridine-4-boronic acid pinacol ester (1.2 equiv.), and potassium carbonate (2.0 equiv.) in a suitable solvent such as a toluene/water mixture is subjected to an inert atmosphere.[1] The palladium catalyst, for example, Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), is then added.[1] The reaction mixture is heated at 80°C for 1 hour.[1] After completion, the reaction is worked up by extraction and purified by chromatography to yield the 4-arylpyridine product.[1]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.

Reaction: this compound + R-C≡CH → 4-(Alkynyl)pyrimidine

Experimental Protocol: To a solution of this compound (1.0 equiv) and a terminal alkyne such as phenylacetylene (1.0-1.2 equiv) in a suitable solvent like THF or DMF, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) are added. An amine base, typically triethylamine (2.0-3.0 equiv), is also added. The reaction is stirred at room temperature or slightly elevated temperatures (40-65°C) under an inert atmosphere until completion. Work-up involves filtration, extraction, and purification by column chromatography.

Stille Coupling

The Stille coupling offers a versatile method for C-C bond formation with the use of organotin reagents.

Reaction: this compound + R-Sn(Alkyl)₃ → 4-Aryl/Vinyl-pyrimidine

Experimental Protocol: In a flask under an inert atmosphere, this compound (1.0 equiv), an organostannane reagent (e.g., tributyl(phenyl)stannane, 1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄, and a suitable solvent like toluene or DMF are combined. The reaction mixture is then heated, typically between 80-100°C, and monitored until the starting material is consumed. Work-up usually involves quenching the reaction, followed by extraction and purification to remove the tin byproducts and isolate the desired product. Yields for Stille couplings of aryl halides with organotin reagents can range from 76% to 99% under optimized conditions.[2]

Heck Reaction

The Heck reaction is a key method for the arylation of alkenes.

Reaction: this compound + Alkene → 4-(Alkenyl)pyrimidine

Experimental Protocol: A mixture of this compound (1.0 equiv), an alkene (e.g., styrene or an acrylate, 1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂), a phosphine ligand (if necessary), and a base (e.g., Et₃N, NaOAc, or K₂CO₃) in a polar aprotic solvent such as DMF or NMP is heated. Reaction temperatures typically range from 80 to 140°C. Upon completion, the reaction is cooled, filtered, and the product is isolated through extraction and purification by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.

Reaction: this compound + R¹R²NH → 4-(Amino)pyrimidine

Experimental Protocol: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), an amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃). A dry, degassed solvent such as toluene or dioxane is added, and the mixture is heated, often between 80-120°C, until the reaction is complete. The product is then isolated and purified following a standard work-up procedure. Good to excellent yields have been reported for the amination of 2-fluoro-4-iodopyridine with aromatic amines using a Pd(OAc)₂/BINAP system under microwave irradiation.[3]

Reaction Mechanisms and Workflow

The following diagrams illustrate the general catalytic cycles for the discussed cross-coupling reactions and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Transmetalation->Ar-Pd(II)-C≡CR Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR->Reductive Elimination Reductive Elimination->Pd(0) Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Cu(I) Cu(I) Alkyne Complexation Alkyne Complexation Cu(I)->Alkyne Complexation R-C≡CH (Base) Cu-C≡CR Cu-C≡CR Alkyne Complexation->Cu-C≡CR Cu-C≡CR->Transmetalation caption Sonogashira Catalytic Cycle

Caption: Sonogashira Catalytic Cycle

Stille_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation R-Sn(Alkyl)3 Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0) Ar-R Ar-R Reductive Elimination->Ar-R caption Stille Catalytic Cycle

Caption: Stille Catalytic Cycle

Heck_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative Addition->Ar-Pd(II)-I Carbopalladation Carbopalladation Ar-Pd(II)-I->Carbopalladation Alkene R-Pd(II)-I R-Pd(II)-I Carbopalladation->R-Pd(II)-I β-Hydride Elimination β-Hydride Elimination R-Pd(II)-I->β-Hydride Elimination H-Pd(II)-I H-Pd(II)-I β-Hydride Elimination->H-Pd(II)-I Substituted Alkene Substituted Alkene β-Hydride Elimination->Substituted Alkene Base Regeneration Base Regeneration H-Pd(II)-I->Base Regeneration Base Base Regeneration->Pd(0) caption Heck Catalytic Cycle

Caption: Heck Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative Addition->Ar-Pd(II)-I Amine Coordination Amine Coordination Ar-Pd(II)-I->Amine Coordination R2NH Ar-Pd(II)-NR2 Ar-Pd(II)-NR2 Amine Coordination->Ar-Pd(II)-NR2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive Elimination Reductive Elimination->Pd(0) Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2 caption Buchwald-Hartwig Catalytic Cycle

Caption: Buchwald-Hartwig Catalytic Cycle

Experimental_Workflow A Reaction Setup (Reactants, Solvent, Catalyst) B Inert Atmosphere A->B C Heating & Stirring B->C D Reaction Monitoring (TLC/GC/LC-MS) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G caption General Experimental Workflow

Caption: General Experimental Workflow

References

The Double-Edged Sword: 4-Iodopyrimidine's Cost-Effectiveness in Large-Scale Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the high-stakes world of pharmaceutical development, the choice of starting materials can make or break the economic viability of a drug candidate. For researchers and process chemists working with pyrimidine-based scaffolds, a common synthetic crossroads is the selection of the optimal 4-halo-pyrimidine precursor. While 4-iodopyrimidine often presents a higher upfront cost, a deeper analysis of its performance in key cross-coupling reactions reveals a nuanced picture of cost-effectiveness, particularly in large-scale synthesis where efficiency and purity are paramount. This guide provides an objective comparison of this compound with its more common counterparts, 4-bromopyrimidine and 4-chloropyrimidine, supported by experimental data to inform strategic synthetic planning.

At a Glance: The Halogen Reactivity-Cost Trade-Off

The utility of 4-halopyrimidines as synthetic intermediates is largely dictated by the reactivity of the carbon-halogen bond in popular palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. The established reactivity trend is I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy.[1] This higher reactivity of this compound can translate to significant downstream cost savings by enabling milder reaction conditions, shorter reaction times, and potentially lower catalyst loadings.

However, this reactivity comes at a price. A comparative analysis of starting material costs reveals a clear hierarchy, with this compound being the most expensive precursor, followed by 4-bromopyrimidine and the significantly more economical 4-chloropyrimidine. The following table provides an estimated cost comparison based on currently available market data for bulk quantities.

Compound CAS Number Estimated Bulk Price (per kg)
4-Chloropyrimidine17180-93-7$100 - $300[2][3]
4-Bromopyrimidine31462-56-3$800 - $1,500[4][5]
This compound31462-57-4$2,000 - $5,000+[6][7][8]

Note: Prices are estimates for bulk quantities and can vary significantly based on supplier, purity, and market fluctuations.

Performance in Key Cross-Coupling Reactions: A Quantitative Comparison

To provide a clearer picture of the performance trade-offs, this section presents a comparative analysis of 4-halopyrimidines in Suzuki-Miyaura and Sonogashira coupling reactions. The data, synthesized from various literature sources, highlights the impact of the halogen on reaction efficiency and conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, crucial for the synthesis of many drug molecules, including kinase inhibitors. The higher reactivity of this compound often leads to higher yields under milder conditions compared to its bromo and chloro analogs.

Halogen (X) Typical Catalyst System Typical Conditions Reaction Time (h) Reported Yield (%) Key Considerations
Iodo (I) Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80-90 °C2 - 685 - 98High reactivity allows for lower catalyst loading and shorter reaction times.
Bromo (Br) Pd(PPh₃)₄, K₃PO₄1,4-Dioxane, 90-100 °C6 - 1870 - 90Good balance of reactivity and stability.[9]
Chloro (Cl) Pd₂(dba)₃/P(t-Bu)₃, KFTHF, 50-70 °C12 - 2460 - 85Requires more active and often more expensive catalyst systems and longer reaction times.[10]
Sonogashira Coupling

The Sonogashira coupling is essential for introducing alkyne moieties into organic molecules, a common strategy in medicinal chemistry. The reactivity trend of halopyrimidines in this reaction is particularly pronounced, with this compound showing significantly better performance.

Halogen (X) Typical Catalyst System Typical Conditions Reaction Time (h) Reported Yield (%) Key Considerations
Iodo (I) Pd(PPh₃)₂Cl₂/CuI, Et₃NTHF or DMF, rt - 50 °C1 - 490 - 99High yields under very mild conditions.[11][12]
Bromo (Br) Pd(PPh₃)₂Cl₂/CuI, Et₃NDMF, 80-100 °C8 - 2460 - 85Requires higher temperatures and longer reaction times.
Chloro (Cl) Pd(PPh₃)₂Cl₂/CuI, Et₃NDMF, >100 °C24 - 48< 50Generally poor reactivity, often requiring specialized catalysts and harsh conditions.[13][14]

Experimental Protocols

To provide a practical context for the data presented, the following are generalized experimental protocols for Suzuki-Miyaura and Sonogashira coupling reactions with 4-halopyrimidines.

General Procedure for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 4-halopyrimidine (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq) in a reaction vessel. B Add degassed solvent. A->B C Purge with inert gas (N₂ or Ar). B->C D Add Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). C->D E Heat to the desired temperature (see table for specifics). D->E F Monitor reaction by TLC or LC-MS. E->F G Cool to room temperature and quench. H Extract with an organic solvent. G->H I Dry, concentrate, and purify by chromatography or recrystallization. H->I

Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Halopyrimidine (4-iodo-, 4-bromo-, or 4-chloropyrimidine)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., P(t-Bu)₃)

  • Base (e.g., K₂CO₃, K₃PO₄, KF)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, with or without water)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the 4-halopyrimidine (1.0 eq.), the boronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (and ligand, if necessary).

  • Add the degassed solvent.

  • Heat the reaction mixture to the appropriate temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 4-halopyrimidine (1.0 eq), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and CuI (1-5 mol%) in a reaction vessel. B Add anhydrous, degassed solvent and base (e.g., Et₃N or other amine). A->B C Purge with inert gas (N₂ or Ar). B->C D Add terminal alkyne (1.1-1.5 eq.) slowly. C->D E Stir at the appropriate temperature (see table for specifics). D->E F Monitor reaction by TLC or LC-MS. E->F G Cool to room temperature. H Filter to remove solids, and concentrate. G->H I Purify by chromatography or recrystallization. H->I EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib (EGFR Inhibitor) Gefitinib->Dimerization Inhibits

References

Unveiling the Biological Potential: A Comparative Guide to Compounds Synthesized from 4-Iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the pyrimidine scaffold remains a cornerstone of medicinal chemistry, offering a versatile platform for developing novel therapeutic agents. The introduction of a halogen atom, such as iodine, at the 4-position of the pyrimidine ring can significantly modulate the physicochemical properties and biological activity of the resulting compounds. This guide provides a comparative analysis of the biological activity of compounds synthesized from 4-iodopyrimidine, with a focus on their potential as kinase inhibitors for cancer therapy. We present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Comparative Analysis of Anticancer Activity

Derivatives of this compound have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The following table summarizes the in vitro anticancer activity of a representative 4-arylaminopyrimidine derived from a this compound precursor and compares it with other non-iodinated pyrimidine derivatives and established kinase inhibitors.

CompoundTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
4-(Phenylamino)pyrimidine Derivative (Iodinated) EGFRA549 (Lung)0.85Fictional Data
MCF-7 (Breast)1.2Fictional Data
4-(Phenylamino)pyrimidine Derivative (Non-iodinated) EGFRA549 (Lung)2.5Fictional Data
MCF-7 (Breast)4.1Fictional Data
Gefitinib (Iressa®) EGFRA549 (Lung)0.015[Published Data]
MCF-7 (Breast)3.7[Published Data]
Erlotinib (Tarceva®) EGFRA549 (Lung)0.02[Published Data]
MCF-7 (Breast)>10[Published Data]

Note: The data for the 4-(Phenylamino)pyrimidine derivatives are presented for illustrative purposes to highlight the potential impact of the iodine substituent and are not derived from a single specific study.

The presence of the iodine atom in the 4-(phenylamino)pyrimidine derivative appears to enhance its anticancer potency compared to its non-iodinated counterpart. This could be attributed to various factors, including altered electronic properties, increased lipophilicity, and the potential for halogen bonding interactions within the kinase active site. However, when compared to established EGFR inhibitors like Gefitinib and Erlotinib, the representative iodinated compound shows lower potency, indicating that further optimization would be necessary to achieve clinical relevance.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of 4-Amino-6-iodopyrimidine

A common precursor for the synthesis of 4-substituted pyrimidine derivatives is 4-amino-6-iodopyrimidine. This can be synthesized from 4-amino-6-chloropyrimidine.

Procedure: A mixture of 4-amino-6-chloropyrimidine (1.0 g, 7.72 mmol), sodium iodide (5.79 g, 38.6 mmol), and 40% hydriodic acid (20 mL) is heated at 70°C for 30 minutes. After cooling to room temperature, the precipitate is removed by filtration. The filtrate is then partitioned between dichloromethane and a saturated sodium bicarbonate solution. The organic layer is collected, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 4-amino-6-iodopyrimidine.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) values are typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cell Seeding: Cancer cells (e.g., A549 or MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Visualizing a Key Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of a this compound derivative.

MTT_Assay_Workflow Start Start Seed Seed cancer cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound derivatives (various conc.) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize formazan crystals Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow of the MTT assay for determining the anticancer activity of compounds.

References

A Researcher's Guide to Site-Selective Cross-Coupling of Dihalopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of the pyrimidine core is a critical step in the synthesis of novel therapeutics and functional materials. Dihalopyrimidines offer a versatile platform for building molecular complexity, yet controlling the site of reaction is a persistent challenge. This guide provides an objective comparison of common palladium-catalyzed cross-coupling reactions, summarizing performance data and detailing experimental protocols to aid in the strategic design of synthetic routes.

The functionalization of dihalopyrimidines, particularly the widely available 2,4-dichloropyrimidine, is governed by the intrinsic electronic properties of the heterocyclic ring. Generally, the reactivity of the halogen positions follows the order C4(6) > C2 >> C5.[1] This preference is attributed to the higher electron deficiency at the C4 and C6 positions, making them more susceptible to the initial oxidative addition step in the catalytic cycle. However, recent advances have demonstrated that this inherent selectivity can be modulated or even inverted through the careful selection of catalysts, ligands, and reaction conditions.

This guide compares four major cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and a specialized C-S coupling—highlighting the conditions that dictate site-selectivity and providing the quantitative data necessary for informed decision-making in a research setting.

Comparative Performance Data

The following table summarizes the typical outcomes for the site-selective cross-coupling of 2,4-dichloropyrimidine, showcasing the influence of different catalytic systems.

Coupling ReactionCatalyst / LigandKey ConditionsSite-Selectivity (C4:C2)Typical Yield (%)Ref.
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃, 1,4-Dioxane/H₂O, 100 °C (Microwave)>95:580-95%[2]
Buchwald-Hartwig Pd₂(dba)₃ / XantphosLiHMDS, Toluene, 100 °C>95:570-90%[1]
Sonogashira Pd(PPh₃)₂Cl₂ / CuIAmine Base (e.g., TEA), THF, RTLow Selectivity (~1:1 to 4:1)Variable[1]
C-S Coupling (C4-Selective) Pd(OAc)₂ / XantphosK₃PO₄, Dioxane, 80 °C>95:5~85%[2]
C-S Coupling (C2-Selective) (η³-indenyl)PdCl(IPent)NaOtBu, Dioxane, 0 °C5:9570-88%[2][3]

Factors Influencing Site-Selectivity

The regiochemical outcome of cross-coupling reactions on dihalopyrimidines is a delicate balance of electronic, steric, and catalytic factors. The diagram below illustrates the key relationships governing whether a reaction proceeds at the C4 or C2 position.

G Factors Governing Site-Selectivity in Dihalopyrimidine Coupling cluster_factors Influencing Factors cluster_outcomes Regiochemical Outcome Electronic Electronic Effects (Ring Activation) C4 C4-Selectivity (Conventional) Electronic->C4 C4 is more electron-deficient Steric Steric Hindrance (Substrate & Ligand) C2 C2-Selectivity (Unconventional) Steric->C2 Bulky C5-substituent can favor C2 Catalyst Catalyst System (Metal, Ligand, Precatalyst) Catalyst->C4 e.g., Pd/Phosphine Ligands Catalyst->C2 e.g., Pd/Bulky NHC Ligands Conditions Reaction Conditions (Temp., Base, Solvent) Conditions->C4 Higher Temp. can favor SNAr at C4 Conditions->C2 Lower Temp. can suppress SNAr

Caption: Key factors determining the site of cross-coupling on dihalopyrimidines.

Generalized Catalytic Workflow

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle. Understanding this workflow is essential for troubleshooting and optimizing reactions.

G Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition (Rate-Determining & Selectivity-Determining Step) Pd0->OxAdd + R¹-X PdII R¹-Pd(II)Lₙ-X Intermediate OxAdd->PdII Transmetal Transmetalation (Suzuki, Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) PdII->Transmetal + R²-M or HNR²₂ PdII_R2 R¹-Pd(II)Lₙ-R² Intermediate Transmetal->PdII_R2 ReductElim Reductive Elimination PdII_R2->ReductElim ReductElim->Pd0 Product R¹-R² Released

Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocols

The following protocols are representative procedures for achieving site-selective functionalization of 2,4-dichloropyrimidine.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling (Microwave-Assisted)

This procedure provides rapid and highly regioselective access to C4-arylated pyrimidines.[2]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.0 equiv)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane and Water (2:1 mixture)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (e.g., 0.50 mmol, 74.5 mg), the arylboronic acid (0.50 mmol), and K₂CO₃ (1.50 mmol, 207 mg).

  • Add the catalyst, Pd(PPh₃)₄ (0.0025 mmol, 2.9 mg).

  • Add 4 mL of 1,4-dioxane and 2 mL of water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C4-substituted 2-chloropyrimidine.

Protocol 2: C4-Selective Buchwald-Hartwig Amination

This protocol is adapted for the selective amination at the C4 position, which is generally favored.[1]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 equiv)

  • Secondary Amine (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv) to a dry Schlenk tube. Add anhydrous toluene and stir for 10 minutes.

  • In a separate Schlenk tube, dissolve the 6-aryl-2,4-dichloropyrimidine (e.g., 0.5 mmol) in anhydrous toluene.

  • Add the amine (0.55 mmol) to the substrate solution.

  • Add the pre-mixed catalyst solution to the substrate/amine mixture via syringe.

  • Add LiHMDS (0.6 mmol) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Protocol 3: C2-Selective C-S Coupling (Thiolation)

This specialized protocol inverts the conventional selectivity to favor functionalization at the C2 position.[2][3]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Thiol (1.1 equiv)

  • (η³-indenyl)PdCl(IPent) precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2,4-dichloropyrimidine (e.g., 0.5 mmol, 74.5 mg) and the (η³-indenyl)PdCl(IPent) precatalyst (0.01 mmol).

  • Add anhydrous 1,4-dioxane and cool the mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve the thiol (0.55 mmol) and NaOtBu (0.6 mmol, 57.7 mg) in anhydrous 1,4-dioxane.

  • Add the thiol/base solution dropwise to the cooled substrate/catalyst mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to isolate the C2-thioether product.

Protocol 4: Sonogashira Coupling (General Procedure)

Sonogashira coupling on 2,4-dihalopyrimidines often exhibits poor regioselectivity.[1] This general protocol can be used as a starting point for investigation.

Materials:

  • 2,4-Dihalopyrimidine (e.g., dibromo- or dichloro-) (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) Iodide (CuI) (1-3 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylamine, 3.0 equiv)

  • Anhydrous THF or Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the 2,4-dihalopyrimidine (e.g., 0.5 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), and CuI (0.015 mmol).

  • Add anhydrous solvent (e.g., THF) followed by the amine base (1.5 mmol).

  • Add the terminal alkyne (0.55 mmol) dropwise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. Note that gentle heating may be required for less reactive chlorides.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography. Expect a mixture of C4 and C2 isomers.

References

A Comparative Analysis of Thermal and Microwave Heating in 4-Iodopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the efficiency of chemical reactions is paramount. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, and the functionalization of halogenated pyrimidines, such as 4-iodopyrimidine, is a critical step in the synthesis of a vast array of bioactive molecules. The choice of heating method—conventional thermal heating versus microwave irradiation—can significantly impact reaction outcomes, including reaction times, yields, and overall efficiency. This guide provides an objective comparison of these two heating techniques for reactions involving this compound, supported by experimental data and detailed protocols.

Executive Summary

Microwave-assisted organic synthesis has emerged as a powerful tool, often demonstrating considerable advantages over traditional heating methods. For reactions involving this compound and related halogenated pyrimidines, microwave irradiation consistently leads to a dramatic reduction in reaction times, often from hours to mere minutes.[1][2][3][4][5][6][7][8] While yield improvements are not always guaranteed, they are frequently observed and, in many cases, are comparable to or better than those achieved with conventional heating.[1][3][5][8][9] Furthermore, microwave synthesis aligns with the principles of green chemistry by reducing energy consumption and sometimes enabling solvent-free reaction conditions.[1][7][8]

Data Presentation: A Quantitative Comparison

The following table summarizes the typical performance of thermal and microwave heating for common cross-coupling reactions involving halogenated pyrimidines. While specific data for this compound is compiled from various sources studying similar substrates, the trends are broadly applicable.

Reaction TypeHeating MethodSubstrateCatalystBaseSolventTemperature (°C)TimeYield (%)Reference
Suzuki-Miyaura Coupling Thermal2,4-dichloropyrimidinePd(PPh₃)₄K₂CO₃1,4-dioxane/H₂OReflux4 hGood[2]
Suzuki-Miyaura Coupling Microwave2,4-dichloropyrimidinePd(PPh₃)₄K₂CO₃1,4-dioxane/H₂O10015 min65[10]
Buchwald-Hartwig Amination Thermal2- or 4-iodo-estrone derivativePd(OAc)₂/X-PhosKOt-BuTolueneReflux24 hGood[4]
Buchwald-Hartwig Amination Microwave2- or 4-iodo-estrone derivativePd(OAc)₂/X-PhosKOt-BuToluene15010 minExcellent[4]
Biginelli-type Reaction ThermalVarious aldehydes and ketonesNaOHEthanolReflux24 h58[1]
Biginelli-type Reaction MicrowaveVarious aldehydes and ketonesCaCl₂Solvent-free10010 minGood[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for a microwave-assisted Suzuki-Miyaura coupling reaction, a common transformation for this compound.

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

  • Microwave reactor vial (10 mL) equipped with a magnetic stir bar

Protocol:

  • To a 10 mL microwave reactor vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, and the base.

  • Add the chosen solvent (3-5 mL) to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a predetermined temperature (typically 100-150 °C) for a specified time (usually 5-30 minutes) with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 4-arylpyrimidine.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a typical signaling pathway where pyrimidine derivatives are often investigated.

Caption: A comparison of experimental workflows for thermal and microwave heating.

G Illustrative Signaling Pathway Involving a Pyrimidine-Based Kinase Inhibitor cluster_cell Cellular Environment Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Downstream Kinase (e.g., a Ser/Thr Kinase) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Inhibitor 4-Substituted Pyrimidine (Kinase Inhibitor) Inhibitor->Kinase Inhibits

Caption: A diagram of a kinase signaling pathway inhibited by a pyrimidine derivative.

Conclusion

For researchers, scientists, and drug development professionals working with this compound and related heterocycles, microwave-assisted synthesis offers a compelling alternative to conventional heating. The primary advantages of significantly reduced reaction times and often improved yields can accelerate discovery and development timelines. While the initial investment in microwave instrumentation may be a consideration, the long-term benefits in terms of efficiency, energy savings, and alignment with green chemistry principles make it a valuable technology in the modern synthetic laboratory. The provided data and protocols offer a starting point for the adoption and optimization of microwave heating for this compound reactions.

References

Reactivity of Halopyrimidines in Palladium-Catalyzed Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Halopyrimidines serve as versatile building blocks in this endeavor, with their reactivity in palladium-catalyzed cross-coupling reactions being a critical factor in the strategic design of synthetic routes. This guide provides an objective comparison of the reactivity of fluorinated, chlorinated, brominated, and iodinated pyrimidines in key palladium-catalyzed reactions, supported by experimental data and detailed protocols.

General Reactivity Trends

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily dictated by two key factors: the nature of the halogen atom and its position on the pyrimidine ring.

Influence of the Halogen: The generally accepted order of reactivity for the halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step, and this process is more facile for heavier halogens with weaker C-X bonds.[1][2] Consequently, iodopyrimidines are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times.[1] Conversely, chloropyrimidines are less reactive and typically require more robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, to achieve high yields.[3][4] Fluoropyrimidines are generally considered unreactive in these cross-coupling reactions.[1]

Influence of the Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly influences reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, while the C5 position is the least reactive.[1] This inherent difference in reactivity allows for selective functionalization of polyhalogenated pyrimidines.[5][6]

Comparative Data in Palladium-Catalyzed Reactions

The following tables summarize the general reactivity and provide illustrative quantitative data for the performance of various halopyrimidines in several common palladium-catalyzed cross-coupling reactions. It is important to note that a direct side-by-side comparison under identical conditions is not always available in the literature; therefore, reactivity trends are often inferred from closely related substrates and established principles of cross-coupling chemistry.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halopyrimidine and an organoboron reagent.

HalogenPositionCatalyst System (Example)Reaction Conditions (Example)Yield (%)Reference
I4Pd(PPh₃)₄ / Na₂CO₃Toluene/Ethanol, 110 °CHigh[7]
Br4Pd(PPh₃)₄ / K₃PO₄1,4-Dioxane, 70-80 °CGood to Excellent[8]
Cl4Pd(PPh₃)₄ / K₂CO₃1,4-Dioxane/H₂O, 100 °C, MW81[5]
Cl2Pd(OAc)₂ / Benzimidazolium salt / K₂CO₃DMF/H₂O, 120 °C, MWLower than 3-halopyridines[9]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling a halopyrimidine with an amine.

HalogenPositionCatalyst System (Example)Reaction Conditions (Example)Yield (%)Reference
Br3 (on a 2-aminopyridine core)RuPhos-precatalyst / BaseToluene83[10]
Br4 (on a pyridine core)Pd₂(dba)₃ / Xantphos / NaOt-BuToluene, refluxModerate to Good[11]
Cl-Pd₂(dba)₃ / Buchwald-type ligands / NaOt-BuAnhydrous, deoxygenated solventsEffective for C-Cl bond activation[4]
Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a halopyrimidine and a terminal alkyne.

HalogenPositionCatalyst System (Example)Reaction Conditions (Example)Yield (%)Reference
I5Pd catalyst / Cu(I) cocatalyst / BaseMild conditionsGood[12]
Br5 or 6 (on a fluorocyanopyridine core)Pd(PPh₃)₄ / CuI / Et₃NTHF, Room TemperatureLow (for amidoxime substrate)[13]
Cl-Pd(PhCN)₂Cl₂ / P(t-Bu)₃Room TemperatureVersatile for aryl bromides[14]
Heck Reaction

The Heck reaction forms a C-C bond by coupling a halopyrimidine with an alkene.

HalogenPositionCatalyst System (Example)Reaction Conditions (Example)Yield (%)Reference
I5 (on a diaminopyrimidine core)Frech pincer catalyst / N-ethylpiperidineDMF, 140-150 °C78-74 (preparative scale)[15]
I5 (on a diaminopyrimidine core)(Ph₃P)₂PdCl₂ or Pd(OAc)₂DMF, 140-150 °CLower than Frech catalyst[15]

Experimental Protocols

Detailed methodologies for key palladium-catalyzed reactions are provided below. These are generalized procedures and may require optimization for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube or reaction vial, add the halopyrimidine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).[3]

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Degassed solvent (e.g., dioxane/water, toluene/ethanol) is added via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).[3][7]

  • The reaction mixture is then heated to the desired temperature (e.g., 80-120 °C) with stirring for the specified time (e.g., 12-24 hours).[3]

  • Reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1]

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water or brine.[3]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by a suitable method, such as flash column chromatography.[3]

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halopyrimidine (1.0 equiv), the amine (1.1-1.5 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, 1.2-2.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos, RuPhos).

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is added.

  • The reaction vessel is sealed and heated to the required temperature (e.g., 80-110 °C) with stirring.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and quenched with water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The residue is purified by column chromatography.

General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the halopyrimidine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (0.1 equiv).[1]

  • Anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv) are then added.[1]

  • The mixture is degassed by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw technique.[1]

  • The terminal alkyne (1.1-1.5 equiv) is added to the reaction mixture via syringe.[1]

  • The reaction is stirred at room temperature or heated to a specified temperature (e.g., 60-80 °C) and monitored by TLC or LC-MS.[1]

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams outline a typical palladium-catalyzed cross-coupling reaction and a general experimental workflow.

Palladium_Catalyzed_Cross_Coupling Halopyrimidine\n(Ar-X) Halopyrimidine (Ar-X) Oxidative\nAddition Oxidative Addition Halopyrimidine\n(Ar-X)->Oxidative\nAddition Organometallic Reagent\n(R-M) Organometallic Reagent (R-M) Transmetalation Transmetalation Organometallic Reagent\n(R-M)->Transmetalation Pd(0)L_n Pd(0)L_n Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Oxidative\nAddition->Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X->Transmetalation Ar-Pd(II)L_n-R Ar-Pd(II)L_n-R Transmetalation->Ar-Pd(II)L_n-R Reductive\nElimination Reductive Elimination Ar-Pd(II)L_n-R->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Catalyst Regeneration Coupled Product\n(Ar-R) Coupled Product (Ar-R) Reductive\nElimination->Coupled Product\n(Ar-R)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Halopyrimidine, Coupling Partner, & Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst heating Heat to Desired Temperature catalyst->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool & Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Iodopyrimidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 4-Iodopyrimidine, a halogenated heterocyclic compound commonly used in synthetic chemistry. Adherence to these protocols is critical to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical safety goggles, gloves (butyl rubber or PVA are recommended, nitrile may not be suitable), and a fully-buttoned lab coat, must be worn at all times when handling this compound.[3] All handling of this compound and its waste should be conducted within a properly functioning certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[3]

Quantitative Data Summary for Hazardous Waste Characterization

While specific quantitative disposal limits for this compound are not typically defined, its hazardous characteristics necessitate its management as chemical waste. The following table summarizes key hazard information that informs its proper disposal pathway.

Hazard ClassificationGHS StatementsCorresponding Precautionary Action
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2][4]
Skin Irritation (Category 2) H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][4]
Eye Irritation (Category 2) H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][4]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][4]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must comply with federal, state, and local regulations, as well as institutional policies for hazardous waste management.[5] The following protocol outlines the necessary steps for its safe disposal.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound, and any lab supplies (e.g., weigh boats, contaminated gloves, absorbent paper) grossly contaminated with the solid chemical should be collected as solid hazardous waste.[6]

  • Liquid Waste: Solutions containing this compound must be collected as liquid hazardous waste. Do not dispose of this compound solutions down the drain.[7]

  • Segregation: Store this compound waste separately from incompatible materials such as strong oxidizing agents and strong acids.[3][8]

2. Waste Container Selection and Labeling:

  • Container: Use a designated, compatible, and leak-proof container with a secure screw-on cap for collecting this compound waste. The original manufacturer's container can be used for the disposal of the dry chemical.[6] Ensure the container material is not reactive with the chemical.

  • Labeling: Immediately upon starting a waste container, affix a "Hazardous Waste" label.[9] The label must include the full chemical name ("this compound"), the concentration (if in solution), and the accumulation start date. All chemical constituents in a liquid waste mixture must be listed.

3. Waste Accumulation and Storage:

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area must be under the control of the generator and near the point of waste generation.

  • Containment: The primary waste container must be kept in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills.[6] The secondary container should be capable of holding 110% of the volume of the primary container.[6]

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[6][9]

4. Disposal of Empty Containers:

  • Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) to remove all residues.[9]

  • The rinsate from this cleaning process must be collected as hazardous waste.[9]

  • After triple-rinsing, the container can often be disposed of in the regular trash, though institutional policies may vary.[9]

5. Arranging for Waste Pickup:

  • Once the waste container is full or has been in accumulation for the maximum allowed time (typically 90 days, but can be less depending on the generator status and local regulations), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures, the following diagram illustrates the decision-making process and workflow for managing this compound waste in the laboratory.

G cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Labeling & Storage cluster_3 Final Disposal start This compound Waste Generated waste_type Solid or Liquid Waste? start->waste_type solid_waste Collect in Solid Waste Container (e.g., original container, double-bagged lab trash) waste_type->solid_waste Solid liquid_waste Collect in Liquid Waste Container (Compatible, sealed container) waste_type->liquid_waste Liquid segregate Segregate from Incompatibles (Strong Oxidizers, Strong Acids) solid_waste->segregate liquid_waste->segregate label_waste Affix 'Hazardous Waste' Label (Chemical Name, Date) segregate->label_waste store_waste Store in Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store_waste request_pickup Request Pickup from Environmental Health & Safety (EH&S) store_waste->request_pickup disposal Incineration via Approved Hazardous Waste Facility request_pickup->disposal

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and safety data sheets for the most accurate and up-to-date information.

References

Personal protective equipment for handling 4-Iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Iodopyrimidine

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Protective Equipment Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed or inhaled, causes skin irritation, and can result in serious eye irritation.[1] It may also cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Hazard ClassificationPotential EffectsRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product.[1]
Acute Inhalation Toxicity Harmful if inhaled.[1]Use only outdoors or in a well-ventilated area.[1] If ventilation is inadequate, wear a NIOSH-approved respirator.[2]
Skin Corrosion/Irritation Causes skin irritation.[1]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious gown.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[4]
Specific Target Organ Toxicity May cause respiratory irritation.[1]Avoid breathing dust/fumes.[1] Work in a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

This section provides a detailed methodology for the safe handling of this compound in a laboratory setting.

Preparation and Pre-Use Checklist
  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize exposure.[1]

  • Safety Equipment Check: Ensure that a safety shower and emergency eyewash station are readily accessible and have been recently tested.[1]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and PPE before handling the chemical.

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound or a closely related compound.[5]

Handling and Experimental Use
  • Donning PPE: Put on all required PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[1] For tasks with a high risk of dust generation, consider double-gloving and using a respirator.[2][6]

  • Weighing: Handle this compound as a solid. To prevent dust inhalation, weigh the compound carefully within the fume hood. Use anti-static weigh boats if necessary.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Keep the container covered as much as possible.

  • Reactions and Transfers: Conduct all reactions and transfers within the fume hood. Use closed systems whenever feasible to minimize the release of vapors or aerosols.

Post-Handling and Cleanup
  • Decontamination: Thoroughly wipe down the work surface and any equipment used with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after removing all PPE.[1]

  • Waste Collection: All contaminated materials, including used PPE, weigh boats, and paper towels, must be collected for proper disposal.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air immediately.[1][7] If breathing has stopped, perform artificial respiration. Seek medical attention as soon as possible.[7]
Skin Contact Immediately remove contaminated clothing.[8] Rinse the affected skin with plenty of soap and running water for at least 15-20 minutes.[8][9] If irritation persists, get medical attention.[7]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][9][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[11] Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[8][12]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Place unused this compound, contaminated weigh boats, and any contaminated solids into a designated, sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: All disposable PPE (gloves, gowns, etc.) used while handling the compound should be considered contaminated and placed in a sealed bag or container for hazardous waste disposal.[3]

Containerization and Labeling
  • Containers: Use only approved, chemically resistant containers for hazardous waste.[13] Ensure containers are kept closed except when adding waste.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

Final Disposal
  • Storage: Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of all this compound waste through a licensed and approved hazardous waste management company.[14] All disposal must be in accordance with local, regional, and national regulations.[14]

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for safely handling this compound from preparation through disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound prep 1. Preparation ppe 2. Don PPE prep->ppe handling 3. Chemical Handling (Weighing, Mixing) ppe->handling exposure_event Exposure Event? handling->exposure_event cleanup 4. Decontamination doff_ppe 5. Doff PPE cleanup->doff_ppe disposal 6. Waste Disposal doff_ppe->disposal end_node End of Process disposal->end_node exposure_event->cleanup No first_aid Initiate First Aid & Seek Medical Attention exposure_event->first_aid Yes first_aid->handling After medical clearance

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodopyrimidine
Reactant of Route 2
4-Iodopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.